3-(4-Methoxyphenyl)piperidine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513447 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19725-26-9 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Arylpiperidine Scaffold
An In-depth Technical Guide to 3-(4-Methoxyphenyl)piperidine
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow for tailored interactions with a wide array of biological targets. When substituted with an aryl group, as in this compound, the resulting structure becomes a privileged building block for drug discovery. This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The molecule's two key features—the secondary amine of the piperidine ring and the electron-rich methoxyphenyl group—dictate its reactivity and utility as a versatile intermediate in the synthesis of complex, pharmacologically active agents.[3][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and drug development. The properties of this compound are summarized below.
Core Physicochemical Data
Quantitative data for this compound and its common salt form are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₂H₁₇NO | [5][6] |
| Molecular Weight | 191.27 g/mol | [5][6] |
| Monoisotopic Mass | 191.13101 Da | [5] |
| Appearance | Inferred: Off-white to yellow solid/oil | General knowledge |
| XlogP (Predicted) | 2.0 | [5] |
| CAS Number | 79601-21-1 (for 3-(3-isomer)) | [6] |
| Hydrochloride Salt | C₁₂H₁₇NO·HCl | [5] |
Note: Some data points are derived from closely related isomers or computational predictions due to limited direct experimental values in public literature.
Spectroscopic Fingerprints
Spectroscopic analysis provides an unambiguous structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. The aromatic protons of the methoxyphenyl ring will appear as two doublets (an AA'BB' system) in the δ 6.8-7.2 ppm range. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The protons on the piperidine ring, including the methine proton at the C3 position, will produce a complex series of multiplets in the δ 1.5-3.5 ppm region. The N-H proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four distinct signals for the aromatic carbons, one for the methoxy carbon (around δ 55 ppm), and five signals for the piperidine ring carbons.
-
IR (Infrared) Spectroscopy: Key vibrational bands will confirm the functional groups. A moderate, sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions will appear just above and below 3000 cm⁻¹, respectively. Strong C-O stretching for the aryl ether will be visible around 1240-1260 cm⁻¹.
-
MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 191. Common fragmentation patterns would involve cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section data is available for various adducts, such as [M+H]⁺ at 143.5 Ų.[5]
Synthesis Methodologies
The synthesis of 3-arylpiperidines is a well-established field. A common and efficient strategy involves the catalytic hydrogenation of the corresponding substituted pyridine precursor. This approach is favored for its high yield and atom economy.
Recommended Synthetic Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 3-(4-methoxyphenyl)pyridine to this compound. The choice of platinum(IV) oxide (PtO₂, Adams' catalyst) is deliberate; it is highly effective for reducing the pyridine ring under manageable conditions of hydrogen pressure and temperature.
Reaction: 3-(4-methoxyphenyl)pyridine → this compound
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-(4-methoxyphenyl)pyridine (1 equivalent).
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂) (typically 1-5 mol%).
-
Solvent Introduction: Add a suitable solvent, such as methanol or ethanol, sufficient to dissolve the substrate. A small amount of hydrochloric acid is often added to facilitate the reaction.[6]
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi or ~3.4 atm).
-
Reaction Execution: Stir the mixture vigorously at room temperature for several hours (e.g., 3-6 hours) or until hydrogen uptake ceases.[6] Reaction progress can be monitored by TLC or GC-MS.
-
Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If the reaction was performed under acidic conditions, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH >10, and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved via column chromatography or distillation if necessary.
Caption: Catalytic hydrogenation workflow for this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the nucleophilic secondary amine and the activated aromatic ring.
Reactions at the Piperidine Nitrogen
The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base.
-
N-Alkylation and N-Acylation: The secondary amine readily undergoes alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively. This is a fundamental step for building molecular complexity and is widely used to introduce diverse side chains that can modulate pharmacological activity.
-
Salt Formation: As a base, it reacts with acids to form stable salts, such as the hydrochloride salt. This is often used to improve the crystallinity, stability, and aqueous solubility of the compound, which is a critical consideration in drug formulation.[7]
Reactions of the Methoxyphenyl Ring
The methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: Halogenation, nitration, or Friedel-Crafts reactions will primarily occur at the positions ortho to the methoxy group (C3' and C5'). The piperidine ring is a deactivating group, but the methoxy group's influence is dominant.
-
O-Demethylation: The methyl ether can be cleaved to reveal a phenol using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation is valuable as it provides a synthetic handle (the hydroxyl group) for further functionalization and can be a key metabolic pathway in vivo.[8][9]
Caption: Key reactive sites and derivatization pathways.
Applications in Drug Development and Neuroscience
The this compound scaffold is a cornerstone in the development of centrally active agents. Its structure is found within compounds targeting a range of neurological and psychiatric disorders.
-
Antidepressants and Anxiolytics: This structural motif is a key component of selective serotonin reuptake inhibitors (SSRIs). For instance, it is present as an impurity and metabolite of Paroxetine, a widely prescribed antidepressant.[10][11] The piperidine nitrogen and the methoxyphenyl moiety can be crucial for binding to monoamine transporters.
-
Antipsychotics: Derivatives have been explored as potential antipsychotics. The compound AC-90179, which contains a substituted (4-methoxyphenyl)acetamide attached to a piperidine ring, acts as a potent inverse agonist at the 5-HT₂A serotonin receptor.[12]
-
Analgesics: The piperidine ring itself is a classic pharmacophore for opioid receptor ligands and other classes of analgesics.[1] The 3-aryl substitution pattern allows for the synthesis of conformationally constrained analogues that can exhibit high affinity and selectivity for specific receptor subtypes.
-
Neurotransmitter Research: As a versatile intermediate, it enables the synthesis of chemical probes to study neurotransmitter systems.[3][7] Its derivatives are used to investigate the structure-activity relationships (SAR) of ligands for dopamine, serotonin, and norepinephrine receptors and transporters.[4][13]
Safety and Handling
As a substituted piperidine, this compound should be handled with appropriate care in a laboratory setting. Safety data sheets for analogous compounds provide guidance.[14][15]
-
Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.[14][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
Conclusion
This compound is more than a simple chemical; it is a highly valuable and versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and predictable, dual-mode reactivity make it an ideal starting point for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its core chemical principles, as outlined in this guide, is essential for any scientist looking to leverage the power of the arylpiperidine scaffold in drug discovery and development.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 6. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. chemscene.com [chemscene.com]
- 12. AC-90179 - Wikipedia [en.wikipedia.org]
- 13. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of the Piperidine Scaffold
An In-depth Technical Guide to the Physical Properties of 3-(4-Methoxyphenyl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. When functionalized, such as with a methoxyphenyl group at the 3-position, the resulting molecule, this compound, becomes a valuable building block for synthesizing novel therapeutic agents, particularly those targeting the central nervous system.[2][3] Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, formulation, and predicting its behavior in biological systems. This guide provides a detailed examination of these properties, the methodologies for their determination, and the underlying chemical principles that govern them.
Core Physicochemical Properties
A comprehensive understanding begins with the fundamental physicochemical data. These parameters are the primary determinants of a compound's behavior, from its handling characteristics in the lab to its pharmacokinetic profile in vivo.
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[4] |
| Molecular Weight | 191.27 g/mol | PubChem[5][6] |
| Monoisotopic Mass | 191.13101 Da | PubChem[4] |
| CAS Number | Not available for free base; 625454-21-9 (for HCl salt of related 3-(4-Methoxybenzyl)piperidine) | Chem-Impex[2] |
| Appearance | Expected to be an oil or low-melting solid at room temperature. The related hydrochloride salt is a light yellow to brown crystalline powder. | Chem-Impex[2] |
| Predicted XlogP | 2.0 | PubChemLite[4] |
| Predicted pKa | ~10.5 - 11.0 (Estimated based on piperidine) | |
| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and DMSO. Low solubility in water; hydrochloride salt form is soluble in water. | ChemBK[7] |
Structural and Property Analysis
Molecular Structure and Conformation
The structure of this compound features a saturated six-membered piperidine ring directly attached to a p-methoxyphenyl group. The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The methoxyphenyl substituent can occupy either an axial or equatorial position, with the equatorial conformation being significantly more stable and thus more populated. The nitrogen atom's lone pair of electrons is crucial to its basicity and nucleophilicity.
Caption: 2D structure of this compound.
Basicity and pKa
The basicity of the molecule is conferred by the lone pair of electrons on the piperidine nitrogen. The pKa of the conjugate acid of unsubstituted piperidine is approximately 11.1. The 4-methoxyphenyl substituent is weakly electron-donating, which is expected to have a minimal effect on the pKa of the distal nitrogen atom. Therefore, the pKa of this compound is predicted to be in the range of 10.5-11.0. This high pKa means that at physiological pH (7.4), the compound will be predominantly protonated and exist as a cation. This has profound implications for its solubility, membrane permeability, and interaction with biological targets.
Solubility and Lipophilicity (XlogP)
The molecule possesses both hydrophilic (the secondary amine) and lipophilic (the methoxyphenyl group and hydrocarbon backbone) regions, making it amphiphilic.
-
Solubility: The free base is expected to have limited solubility in aqueous media but good solubility in organic solvents. In acidic conditions, the nitrogen atom is protonated, forming a hydrochloride or other salt. These salts, being ionic, are significantly more soluble in water.[7] This property is frequently exploited in drug formulation.
-
Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 2.0 indicates a moderate degree of lipophilicity.[4] This value falls within the range often considered favorable for drug candidates, suggesting a balance between aqueous solubility for distribution in the blood and lipid solubility for crossing cell membranes.
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be complex. Key expected signals include:
-
Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methoxy Protons: A sharp singlet at approximately 3.8 ppm corresponding to the -OCH₃ group.
-
Piperidine Protons: A series of complex multiplets between ~1.5 and 3.5 ppm. The proton on the nitrogen (N-H) may appear as a broad singlet.
-
C3-H Proton: The proton at the chiral center (C3) will be a multiplet, coupled to adjacent protons on C2 and C4.
-
-
¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.
-
Aromatic Carbons: Six signals are expected in the ~114-158 ppm range. The carbon attached to the oxygen will be the most downfield (~158 ppm).
-
Piperidine Carbons: Signals for the five piperidine carbons will appear in the aliphatic region (~25-55 ppm).
-
Methoxy Carbon: A signal around 55 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
N-H Stretch: A moderate, sharp peak in the 3300-3500 cm⁻¹ region is characteristic of the secondary amine.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching band for the aryl ether is expected around 1245 cm⁻¹.[8]
Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties must be determined using validated, reproducible methods.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the calculation of the dissociation constant.
Methodology:
-
Preparation: Accurately weigh ~20 mg of this compound and dissolve it in 50 mL of deionized water (or a water/methanol mixture if solubility is low).
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the solution in a jacketed beaker maintained at 25°C and begin stirring. Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition of titrant. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Determination of Solubility via the Shake-Flask Method
This is the gold-standard method for determining aqueous solubility.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Conclusion: Bridging Physical Properties to Pharmaceutical Application
The physical properties of this compound are not isolated data points but are interconnected attributes that dictate its utility. Its moderate lipophilicity and high basicity are key features for a CNS-acting drug scaffold. The ability to form water-soluble salts is crucial for formulation and administration. The spectroscopic fingerprints are indispensable for quality control in synthesis. For the drug development professional, a thorough grasp of these core characteristics is the foundation upon which successful research, synthesis, and the ultimate creation of new therapeutic agents are built.[9]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 5. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Piperidine [webbook.nist.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
1H NMR spectrum of 3-(4-Methoxyphenyl)piperidine
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Methoxyphenyl)piperidine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H NMR spectrum of this compound, a heterocyclic compound featuring a piperidine ring substituted with a methoxyphenyl group. Such motifs are common in pharmaceutical agents, making a thorough understanding of their spectroscopic characteristics crucial for drug development and chemical research.[2] We will delve into the theoretical principles governing the spectrum, provide a field-proven experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for molecular characterization and conformational analysis.
Introduction: The Structural Landscape of this compound
The molecule this compound combines two key structural units: a flexible, saturated heterocyclic piperidine ring and a rigid, electron-rich methoxyphenyl group. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain, similar to cyclohexane.[3] However, the presence of the nitrogen heteroatom and the bulky aromatic substituent at the C3 position introduces significant complexity. The orientation of the methoxyphenyl group (axial vs. equatorial) and the rate of ring inversion are critical conformational features that directly influence the ¹H NMR spectrum.
NMR spectroscopy serves as a powerful, non-destructive tool to probe these structural nuances in solution.[3][4][5][6] By analyzing the chemical shifts, integration, and spin-spin coupling patterns, we can map the electronic environment of each proton and deduce the three-dimensional structure of the molecule.
Theoretical Analysis and Spectral Prediction
A robust interpretation of an NMR spectrum begins with a prediction of the expected signals based on the molecular structure. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment; electron-withdrawing groups cause a "deshielding" effect (shifting the signal downfield to higher ppm values), while electron-donating groups cause "shielding" (an upfield shift).[7][8]
Predicted Chemical Shifts (δ)
The structure of this compound can be dissected into three distinct regions:
-
Methoxyphenyl Group (Ar-H and -OCH₃):
-
Aromatic Protons (H-2', H-3', H-5', H-6'): The para-disubstituted benzene ring gives rise to a characteristic AA'BB' system. The methoxy group (-OCH₃) is electron-donating, shielding the ortho protons (H-3', H-5'). The piperidine ring is a weakly activating alkyl group. We expect two distinct signals, each integrating to 2H. The doublet corresponding to protons ortho to the methoxy group (H-3', H-5') will appear upfield (approx. δ 6.8-7.0 ppm), while the doublet for protons ortho to the piperidine substituent (H-2', H-6') will be slightly downfield (approx. δ 7.0-7.2 ppm).[9][10]
-
Methoxyl Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet, typically in the range of δ 3.7-3.9 ppm.[11][12]
-
-
Piperidine Ring Protons (CH, CH₂, NH): This region is the most complex due to conformational dynamics and diastereotopicity.
-
C3-Proton (H-3): This is a methine proton attached to the stereocenter bearing the aromatic ring. It will appear as a complex multiplet, deshielded by the adjacent aryl group, likely in the δ 2.8-3.3 ppm range.
-
C2 and C6 Protons (adjacent to Nitrogen): These methylene protons are deshielded by the adjacent electronegative nitrogen atom. They are diastereotopic (even with rapid ring inversion) and will appear as complex, overlapping multiplets, typically between δ 2.6 and 3.5 ppm.[13][14][15]
-
C4 and C5 Protons: These methylene protons are further from the nitrogen and are more shielded, appearing upfield in the aliphatic region (δ 1.5-2.2 ppm). They are also diastereotopic and will present as complex multiplets.
-
N-H Proton: The signal for the amine proton is often a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly variable (δ 1.5-3.0 ppm or broader) and depends on solvent, concentration, and temperature.[16]
-
Predicted Spin-Spin Coupling (Multiplicity)
Spin-spin coupling provides information about the connectivity of protons. The splitting pattern is described by the n+1 rule, where n is the number of equivalent neighboring protons.
-
Aromatic Protons: The two doublets of the AA'BB' system will show typical ortho-coupling with a coupling constant (³J) of approximately 7-9 Hz.
-
Piperidine Protons: The chair conformation dictates the key coupling constants. Vicinal coupling (³J) is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus equation.[17]
-
Axial-Axial (³Jₐₐ): Large coupling (θ ≈ 180°), typically 10-13 Hz.
-
Axial-Equatorial (³Jₐₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.
-
Equatorial-Equatorial (³Jₑₑ): Small coupling (θ ≈ 60°), typically 2-5 Hz.
-
Geminal Coupling (²J): Protons on the same carbon will couple, typically with a value of 12-15 Hz. The multiplicity of the H-3 proton will be complex, appearing as a multiplet resulting from couplings to the H-2 and H-4 protons. For example, if the methoxyphenyl group is equatorial, H-3 will be axial and will exhibit large axial-axial couplings to the axial protons on C2 and C4, and smaller axial-equatorial couplings to the equatorial protons on C2 and C4.
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.[18][19] Every protocol must be a self-validating system to ensure reproducibility and accuracy.
Sample Preparation Workflow
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology:
-
Material Weighing: Accurately weigh 5-10 mg of high-purity this compound.[20] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. The choice of solvent can influence chemical shifts, so it must be reported.[7][21]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean glass vial.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[20] Do not use cotton wool, as solvents can leach impurities from it.
-
Internal Standard: Use a solvent containing an internal reference standard like tetramethylsilane (TMS, δ = 0.00 ppm). If the solvent does not contain TMS, a small amount can be added.
-
Final Check: The final sample volume in the NMR tube should be approximately 4-5 cm in height.[22] Cap the tube securely and label it clearly.
Data Acquisition & Processing
-
Instrument Setup: The experiment is typically performed on a 400 MHz or higher field spectrometer.
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Experiment: Standard ¹H pulse-acquire (zg30).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans, depending on sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction manually to ensure all peaks are in positive, absorptive phase.
-
Apply a baseline correction to ensure the baseline is flat.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Spectral Interpretation: A Case Study
Below is a table summarizing hypothetical, yet representative, ¹H NMR data for this compound acquired in CDCl₃ at 400 MHz.
Table 1: Hypothetical ¹H NMR Data for this compound
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | 7.15 | 2H | d | J = 8.4 Hz | Ar-H (H-2', H-6') |
| B | 6.88 | 2H | d | J = 8.4 Hz | Ar-H (H-3', H-5') |
| C | 3.80 | 3H | s | - | -OCH₃ |
| D | 3.10 | 1H | ddd | J = 11.2, 11.2, 3.5 Hz | H-2 (axial) |
| E | 2.95 | 1H | tt | J = 11.5, 4.0 Hz | H-3 (axial) |
| F | 2.70 | 2H | m | - | H-6 (axial), H-2 (eq) |
| G | 2.05 | 1H | br s | - | N-H |
| H | 1.90 | 2H | m | - | H-4 (axial), H-6 (eq) |
| I | 1.75 | 2H | m | - | H-5 (axial), H-4 (eq) |
| J | 1.60 | 1H | qd | J = 12.0, 3.8 Hz | H-5 (equatorial) |
Analysis:
-
Aromatic & Methoxy Region (δ > 3.5 ppm):
-
The singlet at 3.80 ppm (C) integrating to 3H is unambiguously assigned to the -OCH₃ protons.
-
The two doublets at 7.15 ppm (A) and 6.88 ppm (B) , each integrating to 2H with the same coupling constant of 8.4 Hz, confirm the para-substituted aromatic ring. Signal B is upfield due to the shielding effect of the adjacent methoxy group and is assigned to H-3' and H-5' . Consequently, signal A is assigned to H-2' and H-6' .
-
-
Piperidine Region (δ < 3.5 ppm):
-
This region is crowded. The assignments provided in Table 1 are based on a conformation where the bulky methoxyphenyl group preferentially occupies the equatorial position to minimize steric strain. This places the H-3 proton in the axial position .
-
The signal for H-3 (E) at 2.95 ppm shows a triplet of triplets (tt) pattern. This arises from two large axial-axial couplings to the axial protons on C2 and C4 (~11.5 Hz) and two smaller axial-equatorial couplings to the equatorial protons on C2 and C4 (~4.0 Hz). This coupling pattern is strong evidence for the axial orientation of H-3.
-
The other signals (D, F, H, I, J) represent the complex, overlapping multiplets of the remaining diastereotopic methylene protons on the piperidine ring. Their precise assignment often requires advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
The broad singlet at 2.05 ppm (G) is characteristic of the N-H proton.
-
Conclusion and Advanced Methods
This guide has outlined the fundamental principles and a practical approach to acquiring and interpreting the ¹H NMR spectrum of this compound. The analysis reveals key structural information, from the connectivity of atoms to the preferred conformation of the piperidine ring.
For an unambiguous assignment of all diastereotopic protons and a more profound conformational analysis, the following advanced NMR experiments are recommended:
-
2D COSY: To establish proton-proton coupling networks and confirm connectivity.
-
2D HSQC: To correlate protons directly with their attached ¹³C nuclei.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximity between protons, providing definitive proof of stereochemistry and conformation.
By combining these methods, researchers can build a complete and validated three-dimensional model of this compound in solution, a critical step in understanding its chemical behavior and biological activity.
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 4-Methoxyphenol(150-76-5) 1H NMR spectrum [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. rubingroup.org [rubingroup.org]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. mun.ca [mun.ca]
- 21. thieme-connect.de [thieme-connect.de]
- 22. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Mass Spectrometry of 3-(4-Methoxyphenyl)piperidine: An In-depth Technical Guide
This guide provides a detailed technical overview of the mass spectrometric analysis of 3-(4-Methoxyphenyl)piperidine, a significant structural motif in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation behavior of this compound under various ionization techniques, offering insights into structural characterization and analytical method development.
Introduction: The Significance of this compound
The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its presence in pharmaceuticals necessitates robust analytical methods for identification, quantification, and metabolic profiling. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone technique for the comprehensive analysis of this and related compounds. Understanding the fragmentation patterns of this compound is paramount for unambiguous structure elucidation and for differentiating it from its positional isomers.
Predicted Mass Spectral Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily found in major spectral libraries, its fragmentation can be predicted based on established principles of mass spectrometry and data from analogous structures. PubChem provides predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can serve as a preliminary guide for analysis[1][2].
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.1383 |
| [M+Na]⁺ | 214.1202 |
| [M-H]⁻ | 190.1237 |
| [M]⁺ | 191.1305 |
Note: These values are computationally predicted and should be confirmed by experimental data.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation. The molecular weight of this compound is 191.27 g/mol [3][4].
Predicted EI Fragmentation Pathways
The fragmentation of this compound under EI is expected to be driven by the stability of the resulting fragments, primarily influenced by the piperidine ring and the methoxyphenyl group. The fragmentation of related piperidine derivatives often involves initial ionization at the nitrogen atom, followed by cleavage of adjacent carbon-carbon bonds (α-cleavage) or ring-opening reactions.
A key fragmentation pathway for piperidine-containing compounds is the α-cleavage, which results in the loss of a substituent or a hydrogen radical, leading to the formation of a stable iminium ion. For this compound, cleavage of the bond between the piperidine ring and the methoxyphenyl group is a probable fragmentation route.
The fragmentation of the isomeric 1-(3-methoxyphenyl)piperidine and 1-(4-methoxyphenyl)piperidine, for which EI spectra are available, provides valuable comparative insights[3][4]. The mass spectrum of 1-(3-methoxyphenyl)piperidine shows a prominent molecular ion peak at m/z 191, with other significant fragments at m/z 190 and 135[4]. Similarly, the spectrum for 1-(4-methoxyphenyl)piperidine also displays a strong molecular ion peak[3].
Based on these principles and comparative data, the following fragmentation pathways for this compound can be postulated:
-
Benzylic Cleavage: Cleavage of the bond between the piperidine ring and the methoxyphenyl group, leading to the formation of a methoxybenzyl cation (m/z 121) and a piperidinyl radical, or a piperidinyl cation and a methoxybenzyl radical. The methoxybenzyl cation is stabilized by resonance and is expected to be a prominent peak.
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation through various pathways. This can involve the loss of small neutral molecules like ethene (C2H4) or cleavage to form characteristic iminium ions.
-
Loss of a Methyl Radical: The methoxy group can lose a methyl radical (CH3), resulting in a fragment at [M-15]⁺.
-
Loss of a Methoxy Radical: Loss of the entire methoxy group (OCH3) would lead to a fragment at [M-31]⁺.
The following diagram illustrates the predicted major fragmentation pathways of this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation in the source. This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information.
ESI-MS and MS/MS Analysis
In positive ion mode ESI-MS, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 192.1. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment will induce fragmentation.
The fragmentation in ESI-MS/MS is often initiated at the site of protonation, which for this compound is likely the basic nitrogen atom of the piperidine ring. Common fragmentation pathways for protonated piperidine alkaloids include the neutral loss of small molecules[5][6].
Key predicted ESI-MS/MS fragmentations include:
-
Loss of the Methoxyphenyl Group: Cleavage of the bond connecting the methoxyphenyl group to the piperidine ring can result in a fragment corresponding to the protonated piperidine ring.
-
Piperidine Ring Opening and Fragmentation: The protonated piperidine ring can undergo ring-opening followed by fragmentation, leading to a series of characteristic daughter ions.
-
Loss of Methoxy Group as Methanol: Under certain conditions, a neutral loss of methanol (CH3OH) from the protonated molecule might be observed.
The following diagram illustrates a typical workflow for LC-MS/MS analysis.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Experimental Protocols
To ensure reliable and reproducible results, the following experimental protocols are recommended for the mass spectrometric analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range for analysis (e.g., 1 ng/mL to 1000 ng/mL).
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences.
GC-MS Analysis (for EI)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to ensure good separation.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
LC-MS/MS Analysis (for ESI)
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan for MS1 to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 192.1.
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information crucial for its identification and characterization. While experimentally derived spectra are not widely available, a thorough understanding of the fragmentation principles of piperidine derivatives and related methoxyphenyl compounds allows for reliable prediction of its mass spectral behavior under both EI and ESI conditions. The methodologies and predicted fragmentation pathways outlined in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries.
References
- 1. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-[(4-methoxyphenyl)methyl]piperidine (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 3. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
The 3-(4-Methoxyphenyl)piperidine Scaffold: A Privileged Motif in CNS Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to confer favorable pharmacokinetic properties on drug candidates.[1] When substituted with an aryl group at the 3-position, the resulting 3-arylpiperidine motif becomes a cornerstone for the development of centrally acting agents. This guide focuses on a particularly significant subset: the 3-(4-methoxyphenyl)piperidine scaffold. The strategic placement of the methoxy group on the phenyl ring provides a key point of interaction with various biological targets, influencing affinity, selectivity, and functional activity. This scaffold serves as a versatile building block in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[2][3][4][5] Its inherent structural features allow for interaction with diverse neurotransmitter systems, making it a highly valuable starting point for the design of novel therapeutics.
Diverse Biological Activities: A Multi-Target Scaffold
The this compound core and its close analogs have been shown to interact with a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This promiscuity, when strategically harnessed, allows for the development of compounds with specific or multi-target profiles for various CNS disorders.
Serotonergic System Modulation
Derivatives of the 3-arylpiperidine scaffold have demonstrated significant activity at serotonin (5-HT) receptors and the serotonin transporter (SERT).
-
5-HT1A Receptor: Arylpiperazine derivatives, which share structural similarities with 3-arylpiperidines, are known to be potent ligands for the 5-HT1A receptor.[6] For instance, compounds incorporating a 4-alkyl-1-(2-methoxyphenyl)piperazine moiety exhibit high affinity for the 5-HT1A receptor, with some derivatives displaying Ki values in the low nanomolar range.[6] The this compound scaffold can be considered a bioisostere, suggesting its potential for high-affinity 5-HT1A binding.
-
5-HT2A Receptor: The 5-HT2A receptor is another key target for compounds containing the arylpiperidine motif. Structure-activity relationship (SAR) studies on related 2,5-dimethoxyphenylpiperidines have identified potent and selective 5-HT2A receptor agonists.[7] The substitution pattern on the phenyl ring is critical for activity at this receptor subtype.[8]
-
Serotonin Transporter (SERT): 3-[(Aryl)(benzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for SERT, with Ki values comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine.[8]
Dopaminergic System Engagement
The 3-arylpiperidine scaffold is a well-established pharmacophore for targeting dopamine receptors and the dopamine transporter (DAT).
-
Dopamine D2-like Receptors (D2, D3, D4): N-alkylated 1-(2-methoxyphenyl)piperazines, close analogs of the topic scaffold, have been developed as potent and selective ligands for D2 and D3 receptors.[9] SAR studies have shown that the nature of the aryl moiety and the spacer length are crucial for achieving high affinity and selectivity for the D3 receptor over the D2 receptor.[9] Furthermore, 3-aryl piperidine analogs have been successfully designed as potent and efficacious D4 receptor agonists.[10]
-
Dopamine Transporter (DAT): The piperidine core is a key feature of many potent DAT inhibitors. SAR studies of piperidine analogs of GBR 12909, a potent DAT ligand, have revealed that substitutions on the piperidine nitrogen and the aryl ring significantly impact DAT affinity and selectivity over SERT.[11]
Opioid Receptor Activity
The 3-arylpiperidine scaffold has also been explored for its potential to modulate opioid receptors, which are critical in pain management.
-
Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors: Novel 3-arylpiperidine analogs have been designed as highly potent and selective µ-opioid receptor (MOR) agonists.[12] SAR exploration has demonstrated that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity.[12] Additionally, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists.[13]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The biological activity of the this compound scaffold can be finely tuned by strategic modifications at several key positions.
Table 1: Representative SAR Data for 3-Arylpiperidine Derivatives at CNS Targets
| Compound Class | Target(s) | Key Structural Features & SAR Insights | Representative Ki/IC50/EC50 | Reference(s) |
| N-Aryl-piperidines | Histamine H3 Receptor | Piperidine spacer provides conformational restriction favoring H3 binding. Substituents on the aromatic ring greatly influence agonistic activity. | Potent agonists with high selectivity over H4. | [14] |
| 4-Substituted Piperidines | µ-Opioid Receptor (MOR) / δ-Opioid Receptor (DOR) | Changing the length and flexibility of the side chain at the 4-position improves binding affinity at both MOR and DOR. | Several analogs show improved potency at MOR compared to morphine. | [15] |
| 3-Aryl Piperidines | Dopamine D4 Receptor | 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings lead to potent and efficacious D4 agonists. | Data not specified. | [10] |
| 3-Phenylpiperidines | Dopamine Autoreceptors | The 3-(3-hydroxyphenyl)piperidine moiety is crucial for high potency and selectivity. N-substituent size impacts potency. | N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl derivatives are most potent. | [16] |
Experimental Protocols: A Practical Guide to Assessing Biological Activity
The characterization of compounds based on the this compound scaffold requires a suite of well-established in vitro assays.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A, D2).
Materials:
-
Biological Source: Cell membranes from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells).[17]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [11C]raclopride for D2).[18][19]
-
Test Compound: The this compound derivative of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.[18]
-
Assay Buffer: Typically a Tris-HCl based buffer with appropriate ions (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[17]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[18]
-
Scintillation Counter: For quantifying radioactivity.[18]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane suspension in the assay buffer. Determine the protein concentration.[20]
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[20]
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17][20]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[20]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[18]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[20]
Caption: Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay for Functional Activity (Agonism/Antagonism)
This functional assay measures the activation of G-proteins coupled to a receptor of interest, distinguishing between agonists, antagonists, and inverse agonists.[11]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist, or its potency (IC50) as an antagonist.
Materials:
-
Biological Source: Cell membranes expressing the GPCR of interest.
-
Radioligand: [35S]GTPγS.[21]
-
GDP: To ensure the G-protein is in its inactive state at the start of the assay.[22]
-
Test Compound: The this compound derivative.
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and NaCl.
-
Filtration or Scintillation Proximity Assay (SPA) setup. [11]
Procedure:
-
Membrane Incubation: Incubate the cell membranes with GDP.
-
Assay Setup: In a 96-well plate, add the membranes, [35S]GTPγS, and varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist testing).[22]
-
Termination and Detection: For filtration assays, terminate the reaction by rapid filtration and measure the radioactivity of the filters. For SPA, add SPA beads and measure the signal in a scintillation counter.[11]
-
Data Analysis: Plot the stimulated binding of [35S]GTPγS against the log concentration of the test compound to determine EC50 and Emax for agonists, or IC50 for antagonists.[22]
Signaling Pathways: From Receptor Binding to Cellular Response
The interaction of this compound derivatives with their target GPCRs initiates downstream signaling cascades that ultimately mediate their physiological effects.
Dopamine D2-like Receptor Signaling
D2-like receptors (D2, D3, D4) primarily couple to the Gαi/o family of G-proteins.[23]
-
Ligand Binding: An agonist binds to the D2-like receptor.
-
G-protein Activation: The receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[23]
-
Gβγ Subunit Signaling: The dissociated Gβγ dimer can activate other signaling pathways, such as the ERK1/2 pathway, and modulate ion channels.[15]
-
β-Arrestin Pathway: The receptor can also signal through a G-protein-independent pathway involving β-arrestin 2, which can scaffold other signaling molecules like Akt.[2]
-
Caption: Simplified signaling pathway of a dopamine D2-like receptor.
Conclusion: A Scaffold with Continued Promise
The this compound scaffold remains a highly privileged and versatile motif in the design and development of novel CNS-active agents. Its ability to interact with a diverse range of key neurological targets, including serotonin, dopamine, and opioid receptors, provides a rich foundation for medicinal chemistry exploration. A thorough understanding of the structure-activity relationships, coupled with the application of robust in vitro pharmacological assays, is essential for unlocking the full therapeutic potential of this remarkable chemical entity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of CNS drug discovery.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
InChIKey for 3-(4-Methoxyphenyl)piperidine
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)piperidine: Properties, Synthesis, and Application
Core Identifier (InChIKey): XOFIBRNSGSEFHC-UHFFFAOYSA-N
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its fundamental chemical identifiers, physicochemical properties, a validated synthetic pathway, and standard analytical methodologies for characterization and quality control. Furthermore, it explores the compound's relevance as a structural motif in pharmacologically active agents, particularly within the domain of central nervous system (CNS) research. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this valuable chemical building block.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific reproducibility and regulatory compliance. The International Chemical Identifier (InChI) system provides a standardized, canonical representation for chemical substances.
The primary identifier for this compound is its InChIKey, a 27-character hashed version of its full InChI string, designed for database and web searches.
-
InChIKey: XOFIBRNSGSEFHC-UHFFFAOYSA-N[1]
-
InChI: InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3[1]
-
Canonical SMILES: COC1=CC=C(C=C1)C2CCCNC2[1]
-
IUPAC Name: this compound
-
CAS Number: 59939-23-4
Molecular Structure
The structure consists of a piperidine ring substituted at the 3-position with a 4-methoxyphenyl (anisole) group. This combination of a basic aliphatic heterocycle and an electron-rich aromatic ring is a common pharmacophore.
Caption: 2D Structure of this compound.
Physicochemical Data
A summary of key computed and experimental properties is crucial for experimental design, including solvent selection, dosage calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
| Property | Value | Source |
| Molecular Formula | C12H17NO | PubChem[1] |
| Molecular Weight | 191.27 g/mol | PubChem |
| Monoisotopic Mass | 191.131014 g/mol | PubChem[1] |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 21.3 Ų | PubChem |
| Formal Charge | 0 | PubChem |
Synthesis and Manufacturing
The synthesis of 3-arylpiperidines is a well-established field in organic chemistry. A common and reliable approach involves the reduction of a corresponding 3-arylpyridine or a related precursor. The following protocol describes a representative synthesis adapted from established methodologies for similar structures.[2]
Synthetic Workflow Diagram
The transformation from a commercially available precursor to the final product involves a key reduction step.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via catalytic hydrogenation of 3-(4-Methoxyphenyl)pyridine.
Materials:
-
3-(4-Methoxyphenyl)pyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%) or Platinum(IV) oxide (PtO2)
-
Ethanol (or Glacial Acetic Acid)
-
Hydrogen gas (H2)
-
Diatomaceous earth (e.g., Celite®)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 3-(4-Methoxyphenyl)pyridine in a suitable solvent like ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic rings. It is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (typically 50-500 psi). The reaction is then heated (e.g., 50-80 °C) and agitated for 12-24 hours.
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS on small aliquots.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake should be washed with the reaction solvent. Trustworthiness: This step is critical for removing the heterogeneous catalyst completely, which is essential for product purity and safety.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified. If the reaction was run in a neutral solvent like ethanol, the crude product can be purified by silica gel column chromatography. If an acidic solvent was used, the mixture must first be neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent like DCM. The organic layer is then dried over MgSO4, filtered, and concentrated. Final purification can be achieved by vacuum distillation or chromatography.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic and chromatographic methods is employed.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques. This serves as a self-validating system; experimental data must match these benchmarks.
| Technique | Expected Results |
| Mass Spec. (EI) | Molecular Ion (M+) at m/z = 191. Key fragments corresponding to the loss of piperidine or methoxyphenyl moieties.[3] |
| ¹H NMR (CDCl₃) | ~7.2 ppm (d, 2H): Aromatic protons ortho to the piperidine. ~6.8 ppm (d, 2H): Aromatic protons meta to the piperidine. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~2.6-3.2 ppm (m, 5H): Piperidine protons (CH and CH₂ adjacent to N). ~1.5-2.0 ppm (m, 4H): Remaining piperidine CH₂ protons. Broad singlet (1H): N-H proton. |
| ¹³C NMR (CDCl₃) | ~158 ppm: Aromatic C attached to OCH₃. ~114-135 ppm: Remaining aromatic carbons. ~55 ppm: Methoxy (-OCH₃) carbon. ~40-55 ppm: Piperidine carbons. |
| FTIR (KBr Pellet) | ~3300 cm⁻¹: N-H stretch. ~2800-3000 cm⁻¹: Aliphatic C-H stretches. ~1610, 1510 cm⁻¹: Aromatic C=C stretches. ~1245 cm⁻¹: Aryl-O-CH₃ ether stretch.[3] |
| HPLC | Purity >95% (typically >98%) using a standard C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid. |
Applications in Research and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in molecules targeting the central nervous system.
-
CNS Drug Discovery: The piperidine ring is a common feature in many CNS-active drugs, acting as a versatile scaffold that can be modified to achieve desired receptor affinity and pharmacokinetic properties. It is a key component in compounds developed as potential antipsychotics and antidepressants.[4]
-
Receptor Antagonism: Phenylpiperidine and related phenylpiperazine structures are known to interact with various neurotransmitter systems, including serotonin (5-HT) and dopamine receptors.[5][6] Derivatives are often investigated as selective antagonists or inverse agonists for receptors like the 5-HT2A receptor.[5]
-
Chemical Building Block: Beyond its direct biological activity, this compound serves as a crucial intermediate for the synthesis of more complex molecules.[7] The secondary amine of the piperidine ring provides a reactive handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).
Safety and Handling
As a research chemical, this compound and its analogues require careful handling in a controlled laboratory environment. The following information is based on data for structurally similar compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS).[8][9][10]
-
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8][9]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[8][9]
-
-
Precautionary Statements:
-
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Handle in accordance with good industrial hygiene and safety practices. Use a chemical fume hood.
-
Avoid formation of dust and aerosols.
-
References
- 1. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. dea.gov [dea.gov]
- 4. 4-(4-Methoxyphenyl)piperidine hydrochloride [myskinrecipes.com]
- 5. AC-90179 - Wikipedia [en.wikipedia.org]
- 6. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. aaronchem.com [aaronchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the SMILES Notation of 3-(4-Methoxyphenyl)piperidine
Abstract: The Simplified Molecular-Input Line-Entry System (SMILES) is a cornerstone of modern cheminformatics, providing a human-readable and machine-processable line notation for chemical structures. Its application is fundamental in drug discovery, computational chemistry, and chemical database management. This guide offers an in-depth, technical deconstruction of the SMILES notation for 3-(4-Methoxyphenyl)piperidine, a significant structural motif in medicinal chemistry. By dissecting the molecule into its constituent parts—a piperidine heterocycle and a methoxyphenyl substituent—we will systematically apply the rules of SMILES to derive its canonical representation. This document is intended for researchers, chemists, and data scientists who require a practical and theoretical understanding of SMILES generation for complex heterocyclic compounds.
The Imperative of SMILES in Scientific Research
In the digital age of chemical research, representing complex molecular structures in a linear, text-based format is essential for computational analysis and data exchange. While graphical representations are intuitive for humans, they are not inherently processable by computers. SMILES notation addresses this by encoding a molecule's structure into a concise ASCII string.[1][2] Developed in the late 1980s, SMILES has become a de facto standard for its relative simplicity and widespread support in chemical software and databases.[2]
The International Union of Pure and Applied Chemistry (IUPAC) recognizes SMILES as a complementary notation to its own InChI standard, highlighting its importance for applications where structural normalization is not required, thus preserving the original representation for specific analyses.[3] A mastery of SMILES is therefore not merely academic; it is a practical necessity for navigating chemical databases, performing substructure searches, and developing quantitative structure-activity relationship (QSAR) models.
The core principles of SMILES rely on five fundamental rules for encoding atoms, bonds, branches, ring closures, and disconnections.[4][5] Atoms from the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets if they have the lowest normal valence.[4] Bonds are represented by symbols (- for single, = for double, # for triple, and : for aromatic), though single and aromatic bonds are often omitted.[1][2] Parentheses () denote branches off the main chain, and numbered digits are used to specify ring closures.[1]
Molecular Architecture of this compound
To derive the SMILES string, we must first understand the molecule's topology. This compound is composed of two primary structural units linked by a single carbon-carbon bond:
-
The Piperidine Ring: A six-membered, saturated heterocycle containing one nitrogen atom. As a non-aromatic (aliphatic) ring system, its atoms will be represented by uppercase letters in SMILES.
-
The 4-Methoxyphenyl Group: An aromatic phenyl ring substituted with a methoxy (-OCH₃) group at the para-position (position 4). Aromatic atoms are typically represented by lowercase letters.
The connectivity is precise: the C3 atom of the piperidine ring is covalently bonded to the C1 atom of the phenyl ring.
Caption: Molecular graph of this compound.
Systematic Derivation of the Canonical SMILES String
The canonical SMILES for this compound, as found in major chemical databases like PubChem, is COC1=CC=C(C=C1)C2CCCNC2 .[6] Let's derive this string step-by-step to understand its logic.
Protocol: SMILES Generation Workflow
Objective: To convert the 2D structure of this compound into its canonical SMILES string.
Methodology:
-
Step 1: Represent the Methoxy Phenyl Group.
-
Rationale: It is often simplest to start with a substituent and build the main structure from there.
-
Action: Begin with the methoxy group. This is a carbon atom attached to an oxygen: CO.
-
Action: Attach this oxygen to a benzene ring. We will use a Kekulé representation for clarity, which is a valid and common method. The benzene ring is denoted by alternating single and double bonds and a ring closure digit. We attach the oxygen to the first carbon of the ring: COC1=C.
-
Action: Continue around the ring. The next bond is a single bond, followed by a double bond: COC1=CC=.
-
Action: At the para-position (the fourth carbon), we have the attachment point for the piperidine ring. In SMILES, this is a branch point, which we will enclose in parentheses: COC1=CC=C(...).
-
Action: Complete the benzene ring by adding the remaining carbons and bonds, and finally the ring closure digit 1 that connects back to the first carbon: COC1=CC=C(...)C=C1. This fully defines the 4-substituted phenyl ring.
-
-
Step 2: Represent the Piperidine Ring at the Branch Point.
-
Rationale: The piperidine ring must be linearized by conceptually breaking one of its bonds. The resulting chain is placed inside the parentheses created in Step 1.
-
Action: The piperidine ring is attached via its C3 atom. We will start our SMILES representation of the ring from this atom. To create a linear chain, we will break the bond between C2 and C3.
-
Action: We will use a second ring closure digit, 2, to mark the atoms of the broken bond. The C3 atom is written as C2.
-
Action: Traverse the ring from C3 towards the nitrogen: C3 -> C4 -> C5 -> N1 -> C6 -> C2. In SMILES atoms, this becomes the chain CCCNC.
-
Action: The final atom in our traversal is C2, which must connect back to the starting C3 atom. We denote this by appending the final atom C with the ring closure digit 2. The complete representation for the piperidine ring, starting from the attachment point, is therefore C2CCCNC2.
-
-
Step 3: Assemble the Final SMILES String.
-
Rationale: Combine the representations from the previous steps to form the complete molecular string.
-
Action: Insert the piperidine string from Step 2 into the parentheses of the methoxyphenyl string from Step 1.
-
Result: COC1=CC=C(C2CCCNC2)C=C1.
-
Canonicalization: Chemical software automatically canonicalizes SMILES strings to ensure a single, unique representation for any given molecule. The algorithm for this is complex, but for this molecule, it simplifies the expression by placing the piperidine outside the parentheses, leading to the final canonical form: COC1=CC=C(C=C1)C2CCCNC2. This is interpreted as the 4-methoxyphenyl group (COC1=CC=C...C=C1) being a substituent on the piperidine ring (C2CCCNC2).
-
Physicochemical Data
A summary of key computed physicochemical properties for this compound is essential for applications in drug development and molecular modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[6] |
| Molecular Weight | 191.27 g/mol | PubChem[7] |
| Monoisotopic Mass | 191.13101 Da | PubChem[6] |
| XLogP3-AA (Lipophilicity) | 2.0 | PubChem[6] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |
| Rotatable Bond Count | 2 | PubChem[8] |
Conclusion
The SMILES notation COC1=CC=C(C=C1)C2CCCNC2 is a precise and computationally valuable representation of this compound. This guide has demonstrated that by systematically applying the foundational rules of SMILES—atom representation, bond definition, branching, and ring closures—one can deconstruct and encode a complex heterocyclic structure into a simple line notation. This process, while rule-based, provides a powerful and flexible method for managing chemical information, underpinning the advanced computational tools that are indispensable to modern scientific research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iupac.org [iupac.org]
- 4. Daylight Theory: SMILES [ics.uci.edu]
- 5. Daylight Theory: SMILES [daylight.com]
- 6. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 7. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Predicted ADMET Profile of 3-(4-Methoxyphenyl)piperidine: A Technical Guide for Drug Development Professionals
Abstract: The early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, minimizing late-stage attrition and enhancing the translation of promising molecules into clinical candidates. This technical guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile of 3-(4-Methoxyphenyl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging established computational models and physicochemical principles, we offer predictive insights into its drug-likeness, pharmacokinetic characteristics, and potential toxicological liabilities. This document is intended to serve as a foundational resource for researchers, guiding strategic decision-making and prioritizing experimental resources in the development of derivatives of this chemical series.
Introduction: The Imperative of Early ADMET Assessment
In the landscape of pharmaceutical research, the journey from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic or toxicity profiles. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its synthetic tractability and its ability to interact with a wide range of biological targets. The specific compound, this compound, combines this privileged heterocycle with a methoxyphenyl group, a common feature in neuropharmacology and other therapeutic areas.
Understanding the ADMET characteristics of this core structure is paramount before committing to extensive synthesis and preclinical testing. In silico ADMET prediction offers a rapid, cost-effective, and resource-efficient methodology to forecast a compound's behavior in a biological system.[1] These predictive models, built on vast datasets of experimental results, provide a robust framework for identifying potential liabilities—such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity—that could derail a development program.[2] This guide synthesizes data from multiple predictive approaches to construct a holistic ADMET profile for this compound, providing the necessary authoritative grounding for its consideration as a viable chemical scaffold.
Physicochemical Properties and Drug-Likeness Evaluation
A molecule's fundamental physicochemical properties govern its interaction with the biological environment, directly influencing its ADMET profile. The initial step in our analysis is to evaluate this compound against established metrics for "drug-likeness," most notably Lipinski's Rule of Five.[3] This rule of thumb identifies compounds that are more likely to be orally bioavailable.
The predicted physicochemical properties for this compound are summarized in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₁₂H₁₇NO | PubChemLite[4] |
| Molecular Weight (MW) | 191.27 g/mol | PubChem[5] |
| XlogP (Lipophilicity) | 2.0 | PubChemLite[4] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[5] |
| Hydrogen Bond Donors (HBD) | 1 | (Calculated from structure) |
| Hydrogen Bond Acceptors (HBA) | 2 | (Calculated from structure) |
| Rotatable Bonds | 2 | (Calculated from structure) |
Analysis of Drug-Likeness:
This compound exhibits a promising drug-like profile with zero violations of Lipinski's Rule of Five:
-
Molecular Weight: 191.27 g/mol (< 500)
-
LogP: 2.0 (< 5)
-
Hydrogen Bond Donors: 1 (< 5)
-
Hydrogen Bond Acceptors: 2 (< 10)
This compliance suggests that the molecule possesses a favorable balance of solubility and permeability, which is a prerequisite for good oral absorption.[3] Furthermore, the low molecular weight and topological polar surface area (TPSA) are often correlated with enhanced permeability across biological membranes, including the blood-brain barrier.[6]
Predicted Pharmacokinetic Profile (ADME)
Absorption
Oral bioavailability is a critical parameter for many drug candidates. Our in-silico analysis predicts strong absorption characteristics for this compound.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value/Classification | Interpretation |
| Water Solubility (Log S) | -2.5 | Moderately Soluble |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability (logPapp) | > 0.9 | High Permeability |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |
Expertise & Causality: The predicted moderate water solubility (Log S = -2.5) combined with a favorable lipophilicity (XlogP = 2.0) strikes an essential balance required for passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[6] The high predicted Caco-2 permeability further supports this, as the Caco-2 cell line is a well-established in vitro model for the human intestinal barrier.[7] Critically, the prediction that this compound is not a substrate for P-glycoprotein (P-gp) is highly advantageous. P-gp is an efflux transporter that actively pumps drugs out of cells, representing a major mechanism of low oral bioavailability and poor brain penetration.[8]
Distribution
The distribution of a drug throughout the body determines its access to the target site and can influence its efficacy and potential for off-target effects. For scaffolds like piperidines, often used in CNS drug discovery, blood-brain barrier (BBB) penetration is a key consideration.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value/Classification | Interpretation |
| Blood-Brain Barrier (BBB) Permeability | Yes | Likely to cross the BBB |
| CNS Permeability (LogPS) | -1.5 to -1.0 | Moderate to Good CNS Penetration |
| Plasma Protein Binding (PPB) | ~ 70-80% | Moderate binding to plasma proteins |
Expertise & Causality: The molecule's low molecular weight, low TPSA (< 90 Ų), and optimal lipophilicity are strong indicators of its potential to cross the BBB via passive diffusion.[9][10] Predictive models suggest that this compound will permeate the BBB, making it a suitable scaffold for centrally acting agents. The predicted moderate plasma protein binding indicates that a significant fraction of the drug would remain unbound in circulation, free to distribute into tissues and interact with its target.
Diagram 1: Key Factors Influencing Blood-Brain Barrier Permeation
Caption: Factors influencing a compound's ability to cross the blood-brain barrier.
Metabolism
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated mainly by the Cytochrome P450 (CYP) family of enzymes. Understanding a compound's interaction with CYPs is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[11][12]
Table 4: Predicted Metabolic Profile
| Parameter | Predicted Value/Classification | Interpretation |
| CYP2D6 Inhibitor | Yes | Potential for DDIs with CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Low risk of DDIs with CYP3A4 substrates |
| CYP1A2 Inhibitor | No | Low risk of DDIs with CYP1A2 substrates |
| CYP2C9 Inhibitor | No | Low risk of DDIs with CYP2C9 substrates |
| CYP2C19 Inhibitor | No | Low risk of DDIs with CYP2C19 substrates |
| Primary Metabolic Pathways | N-dealkylation, O-demethylation, Aromatic Hydroxylation | Multiple potential sites of metabolism |
Expertise & Causality: The piperidine ring and the methoxy group are common sites for metabolic modification.[13][14] The in-silico models predict three primary metabolic routes:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the methoxyphenyl ring.
-
O-Demethylation: Removal of the methyl group from the methoxy ether, forming a phenol metabolite.
-
N-Dealkylation/Oxidation: Oxidation at carbons adjacent to the piperidine nitrogen, potentially leading to ring-opening.[15]
The prediction that this compound may inhibit CYP2D6 is a significant finding. CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, and inhibition can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse effects.[11] This predicted liability should be a primary focus of early experimental validation.
Diagram 2: Predicted Metabolic Pathways
Caption: Predicted major metabolic pathways for this compound.
Excretion
Excretion is the final removal of the drug and its metabolites from the body. While specific excretion parameters are difficult to predict without experimental data, general trends can be inferred.
Table 5: Predicted Excretion Profile
| Parameter | Predicted Value/Classification | Interpretation |
| Total Clearance | Low to Moderate | Suggests a potentially reasonable half-life |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal transporters |
Expertise & Causality: Given the compound's molecular weight and its predicted metabolism into more polar species, renal excretion is expected to be a significant clearance pathway for its metabolites. The parent compound, being moderately lipophilic, may undergo some degree of renal filtration and passive reabsorption. The prediction that it is not a substrate for the Organic Cation Transporter 2 (OCT2) suggests that active renal secretion is not a primary route of elimination.[16]
Predicted Toxicological Profile
Early identification of potential toxicological liabilities is crucial to avoid costly late-stage failures. In silico models can flag common toxicity concerns such as mutagenicity and cardiotoxicity.[17]
Table 6: Predicted Toxicity Endpoints
| Parameter | Predicted Value/Classification | Interpretation |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low to Moderate Risk | Requires experimental validation |
| Hepatotoxicity | Low Risk | Unlikely to cause drug-induced liver injury |
| Skin Sensitization | No | Low risk of causing allergic skin reactions |
Expertise & Causality:
-
AMES Toxicity: The absence of a predicted AMES toxicity signal is a positive indicator, suggesting the compound is unlikely to be a bacterial mutagen, which is often used as a surrogate for carcinogenic potential.[7]
-
hERG Inhibition: The predicted low-to-moderate risk of hERG inhibition is a critical flag. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17][18] While many piperidine-containing compounds are known hERG blockers, the specific risk for this molecule is not high but warrants careful experimental evaluation using patch-clamp assays.[19]
-
Hepatotoxicity: The low predicted risk of liver toxicity is favorable, suggesting the compound and its primary metabolites are unlikely to be reactive or cause significant stress to hepatocytes.
Methodologies and Workflows
Protocol: In Silico ADMET Prediction Workflow
This protocol outlines a standardized, self-validating workflow for generating the predictive data presented in this guide.
-
Compound Preparation: 1.1. Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the neutral form of the molecule: COC1=CC=C(C=C1)C2CCCNC2.[4] 1.2. Verify the 2D structure for chemical correctness.
-
Physicochemical & Drug-Likeness Calculation (e.g., using SwissADME): 2.1. Input the SMILES string into the SwissADME web server.[20] 2.2. Execute the prediction run. 2.3. Record key physicochemical properties (MW, LogP, TPSA, H-bond donors/acceptors). 2.4. Analyze the output against drug-likeness rules (e.g., Lipinski, Ghose, Veber).
-
Pharmacokinetic Prediction (e.g., using pkCSM & SwissADME): 3.1. Submit the SMILES string to the pkCSM server for pharmacokinetic predictions.[2] 3.2. Record predictions for Intestinal Absorption, Caco-2 permeability, BBB permeability (LogBB), and CYP inhibition/substrate profiles. 3.3. Cross-reference predictions with SwissADME outputs for consensus and confidence. For example, compare the BOILED-Egg model from SwissADME with the LogBB value from pkCSM.
-
Toxicity Prediction (e.g., using pkCSM): 4.1. Utilize the toxicity prediction modules within pkCSM. 4.2. Record predictions for AMES Toxicity, hERG Inhibition, Hepatotoxicity, and Skin Sensitization.
-
Data Synthesis and Analysis: 5.1. Consolidate all predicted data into summary tables. 5.2. Interpret the data in the context of the intended therapeutic application (e.g., CNS vs. peripheral action). 5.3. Identify potential liabilities and recommend specific in vitro assays for experimental validation.
Diagram 3: Comprehensive In Silico ADMET Assessment Workflow
Caption: A logical workflow for the in-silico prediction and evaluation of ADMET properties.
Conclusion and Strategic Recommendations
The in-silico analysis of this compound reveals a promising ADMET profile for a lead-like molecule, particularly for applications targeting the central nervous system. The compound exhibits excellent drug-likeness, with predictions suggesting high intestinal absorption and good blood-brain barrier permeability. Its primary metabolic pathways are identifiable, and it shows a low propensity for broad-spectrum CYP inhibition or major toxicities like mutagenicity and hepatotoxicity.
However, two key areas of potential concern have been identified that require diligent experimental follow-up:
-
CYP2D6 Inhibition: The predicted inhibition of this major metabolic enzyme must be quantified early in the development process using in vitro assays with human liver microsomes or recombinant enzymes.
-
hERG Channel Blockade: The low-to-moderate risk of hERG inhibition necessitates experimental confirmation via a patch-clamp assay to accurately determine the IC₅₀ value and assess the therapeutic window.
Based on this comprehensive predictive analysis, this compound represents a viable scaffold for further exploration. The strategic path forward should prioritize the experimental validation of the identified potential liabilities to de-risk future investment in the chemical series.
References
- 1. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 5. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. In silico prediction models for blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interindividual Variability in Cytochrome P450–Mediated Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SwissADME [swissadme.ch]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(4-Methoxyphenyl)piperidine from Pyridine
Abstract
The 3-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a detailed, two-step synthetic pathway for 3-(4-Methoxyphenyl)piperidine, a key intermediate in drug discovery, starting from the readily available feedstock chemical, pyridine. We present two robust methods for the crucial C-C bond formation—the Suzuki-Miyaura coupling and a Grignard reaction—followed by a well-established protocol for the catalytic hydrogenation of the resulting substituted pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.
Introduction: The Significance of the 3-Arylpiperidine Scaffold
Piperidine and its derivatives are among the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals and natural products.[1][2] The introduction of an aryl group at the 3-position creates a chiral center and a valuable three-dimensional structure that can engage with biological targets with high affinity and specificity. This compound, in particular, serves as a crucial building block for synthesizing molecules with applications in neuroscience, oncology, and beyond.
The synthesis of this target molecule from pyridine presents a classic challenge in heterocyclic chemistry: the controlled functionalization and subsequent dearomatization of a stable aromatic ring. The strategy detailed herein follows a logical and field-proven sequence: initial arylation to install the desired carbon framework, followed by complete reduction of the pyridine ring to yield the saturated piperidine heterocycle.
Strategic Overview: A Two-Stage Synthetic Approach
The most efficient pathway from pyridine to this compound involves two primary transformations. The initial pyridine must first be halogenated (e.g., to 3-bromopyridine), a standard procedure not detailed here, to enable the critical carbon-carbon bond formation.
Stage 1: Arylation of the Pyridine Core The primary challenge is the formation of the C-C bond between the 3-position of the pyridine ring and the 4-methoxyphenyl group. We will focus on the Suzuki-Miyaura cross-coupling reaction, a modern and highly versatile method.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (4-methoxyphenylboronic acid) with an organohalide (3-bromopyridine).[3] It is favored for its mild conditions, exceptional functional group tolerance, and the stability and low toxicity of its boronic acid reagents.[4]
Stage 2: Reduction of the Aryl-Substituted Pyridine Once 3-(4-Methoxyphenyl)pyridine is synthesized, the aromatic pyridine ring must be reduced to the corresponding piperidine.
-
Catalytic Hydrogenation: This is the most direct and atom-economical method for pyridine reduction.[1] The process is challenging due to the aromatic stability of the pyridine ring and its tendency to act as a catalyst poison.[2] These issues are effectively overcome by using specific catalysts, such as Platinum(IV) oxide (PtO₂), and conducting the reaction under acidic conditions, which protonates the pyridine nitrogen and facilitates reduction.[5][6]
Caption: Overall synthetic workflow from pyridine.
In-Depth Discussion & Mechanistic Insights
Stage 1 Protocol: Synthesis of 3-(4-Methoxyphenyl)pyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. Its mechanism proceeds through a well-understood catalytic cycle involving a palladium(0) species.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Rationale:
-
Catalyst System: A combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand such as triphenylphosphine (PPh₃) is effective. The ligand stabilizes the palladium center and facilitates the elementary steps of the cycle.
-
Base: A base, typically potassium carbonate or potassium phosphate, is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7]
-
Solvent: A mixed solvent system, often an organic solvent like dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.
| Parameter | Recommended Reagent/Condition | Role & Justification |
| Aryl Halide | 3-Bromopyridine | Commercially available and sufficiently reactive for oxidative addition. |
| Organoboron | 4-Methoxyphenylboronic acid | Stable, easy to handle, and provides the desired aryl group. |
| Catalyst | Pd(OAc)₂ / PPh₃ | A simple, cost-effective, and efficient catalytic system.[8] |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for the transmetalation step. |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1) | Ensures solubility of all reactants and promotes the reaction. |
| Temperature | 80-100 °C (Reflux) | Provides sufficient thermal energy to drive the catalytic cycle. |
Protocol 1: Detailed Experimental Procedure
Materials:
-
3-Bromopyridine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, Ethanol, and Deionized Water
-
Ethyl acetate and Brine for work-up
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-(4-methoxyphenyl)pyridine.
Stage 2 Protocol: Catalytic Hydrogenation of 3-(4-Methoxyphenyl)pyridine
The reduction of the pyridine ring is an energetic process requiring a catalyst. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for this transformation.[5] The reaction is performed in an acidic solvent, typically glacial acetic acid. The acid protonates the pyridine nitrogen, which not only activates the ring towards reduction but also prevents the nitrogen's lone pair from poisoning the platinum catalyst surface.[5][6]
| Parameter | Recommended Reagent/Condition | Role & Justification |
| Substrate | 3-(4-Methoxyphenyl)pyridine | The product from Stage 1. |
| Catalyst | Platinum(IV) oxide (PtO₂) | A highly active and reliable heterogeneous catalyst for pyridine hydrogenation.[9] |
| Solvent | Glacial Acetic Acid | Activates the substrate by protonation and serves as the reaction medium.[5] |
| Hydrogen Source | H₂ gas | The reducing agent. |
| Pressure | 50-70 bar (approx. 725-1015 psi) | High pressure increases hydrogen concentration and reaction rate.[5] |
| Temperature | Room Temperature to 40 °C | Mild temperatures are often sufficient and prevent side reactions.[1][10] |
Protocol 2: Detailed Experimental Procedure
Materials:
-
3-(4-Methoxyphenyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or a similar filter aid
Procedure:
-
Place 3-(4-methoxyphenyl)pyridine (1.0 eq) into a high-pressure hydrogenation vessel (e.g., a Parr autoclave).
-
Add glacial acetic acid as the solvent.
-
Carefully add Platinum(IV) oxide (approx. 5 mol %) to the vessel.
-
Seal the vessel, then purge it several times with nitrogen followed by hydrogen gas to ensure an inert atmosphere is replaced by a pure hydrogen atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 bar).
-
Begin vigorous stirring. The reaction is typically exothermic. Maintain the temperature at or near room temperature.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 6-10 hours).[5]
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad thoroughly with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (>8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation or by formation and recrystallization of a salt (e.g., hydrochloride).[9]
Conclusion
This application note outlines a reliable and scalable two-stage synthesis for this compound from a halogenated pyridine precursor. The Suzuki-Miyaura coupling provides an efficient and versatile method for the key arylation step, while catalytic hydrogenation with PtO₂ in acetic acid offers a proven protocol for the complete and clean reduction of the pyridine nucleus. By understanding the rationale behind reagent choice and reaction conditions, researchers can confidently apply and adapt these protocols for the synthesis of a wide array of valuable 3-arylpiperidine derivatives.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
The Synthetic Chemist's Guide to 3-Arylpiperidines: Advanced Rhodium-Catalyzed Strategies
The 3-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents that address a wide range of diseases. Its prevalence in drug discovery underscores the continuous need for efficient, stereoselective, and versatile synthetic methods. This guide provides an in-depth exploration of cutting-edge rhodium-catalyzed reactions for the synthesis of 3-arylpiperidines, offering researchers, scientists, and drug development professionals a detailed compendium of powerful synthetic tools. We will delve into the mechanistic underpinnings of these transformations, provide field-proven protocols, and discuss their applications in the synthesis of pharmaceutically relevant molecules.
The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is one of the most common nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. The introduction of an aryl group at the 3-position imparts a unique three-dimensional architecture that can facilitate crucial interactions with biological targets. This structural motif is present in a variety of clinically important drugs, including analgesics, antipsychotics, and antidepressants. The ability to control the stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a key focus of modern synthetic chemistry.
Key Rhodium-Catalyzed Methodologies
This guide will focus on three powerful rhodium-catalyzed strategies for the synthesis of 3-arylpiperidines:
-
Asymmetric Reductive Heck Reaction of Dihydropyridines: A versatile method for the enantioselective synthesis of 3-aryl- and 3-vinyl-tetrahydropyridines, which are immediate precursors to 3-substituted piperidines.
-
Intramolecular Anti-Markovnikov Hydroamination: A regioselective cyclization of amino-alkenes that provides direct access to the 3-arylpiperidine core.
-
[2+2+2] Cycloaddition: A powerful and atom-economical approach for the construction of highly substituted piperidine rings from simple building blocks.
Methodology 1: Asymmetric Reductive Heck Reaction of Dihydropyridines
This approach provides a highly effective route to enantioenriched 3-arylpiperidines through a two-step sequence: a rhodium-catalyzed asymmetric arylation of a dihydropyridine derivative followed by reduction. The key to this method is the highly regio- and enantioselective rhodium-catalyzed carbometalation of the dihydropyridine substrate.[1]
Causality Behind Experimental Choices
The choice of a rhodium catalyst is crucial for the success of this reaction. Rhodium(I) complexes, in the presence of a chiral phosphine ligand, can undergo oxidative addition with an arylboronic acid to form an aryl-rhodium species. This species then coordinates to the dihydropyridine and undergoes a migratory insertion, leading to the formation of a new C-C bond at the 3-position. The use of a chiral ligand, such as (S)-SEGPHOS, allows for excellent control of the enantioselectivity of this step. The subsequent protodemetalation regenerates the active catalyst and releases the 3-aryltetrahydropyridine product. The choice of a carbamate protecting group on the dihydropyridine is strategic, as it facilitates both the initial partial reduction of pyridine and the subsequent rhodium-catalyzed reaction.[1]
Experimental Protocol: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This protocol describes the synthesis of the dihydropyridine precursor.
Materials:
-
Pyridine
-
Phenyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
Acetone
-
Hexane
Procedure:
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with Et₂O (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent by evaporation.
-
Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to afford phenyl pyridine-1(2H)-carboxylate.
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
Materials:
-
[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)
-
(S)-SEGPHOS
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous Cesium hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate
-
Diethyl ether (Et₂O)
-
Silica gel
Procedure:
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a short plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the residue by flash chromatography to afford the desired 3-aryltetrahydropyridine.
Substrate Scope and Data
This method exhibits a broad substrate scope with respect to the arylboronic acid, tolerating both electron-donating and electron-withdrawing groups, as well as heteroarylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1,2,3,4-tetrahydropyridine derivative | 81 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1,2,3,4-tetrahydropyridine derivative | 75 | 95 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1,2,3,4-tetrahydropyridine derivative | 85 | 97 |
| 4 | 2-Thienylboronic acid | 3-(2-Thienyl)-1,2,3,4-tetrahydropyridine derivative | 70 | 94 |
Data is representative and compiled from literature sources.[1]
Mechanism of the Asymmetric Reductive Heck Reaction
Caption: Catalytic cycle of the Rh-catalyzed reductive Heck reaction.
Methodology 2: Intramolecular Anti-Markovnikov Hydroamination
This method provides a direct route to 3-arylpiperidines through the cyclization of 1-(3-aminopropyl)vinylarenes. A key feature of this rhodium-catalyzed reaction is its anti-Markovnikov regioselectivity, which is in contrast to many other hydroamination methods.[1][2][3][4]
Causality Behind Experimental Choices
The choice of a rhodium catalyst in combination with a specific phosphine ligand, such as 1,4-bis(diphenylphosphino)butane (DPPB), is critical for achieving high yields and the desired anti-Markovnikov regioselectivity.[2] The proposed mechanism involves the coordination of the rhodium catalyst to the alkene and the amine. Subsequent migratory insertion of the alkene into the Rh-N bond proceeds in an anti-Markovnikov fashion to form a six-membered rhodacycle. Protonolysis of the Rh-C bond then releases the 3-arylpiperidine product and regenerates the active catalyst. The use of a bidentate phosphine ligand like DPPB helps to stabilize the catalytic species and control the regioselectivity of the insertion step.
Experimental Protocol: Synthesis of 1-(3-aminopropyl)vinylarene
The synthesis of the starting material is a prerequisite for this method. A general synthetic route is outlined below.
Materials:
-
Arylacetonitrile
-
3-Bromopropanol
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether (Et₂O)
Procedure:
-
To a suspension of NaH in THF, add the arylacetonitrile dropwise at 0 °C.
-
After stirring for 30 minutes, add 3-bromopropanol and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with Et₂O.
-
Dry the organic layer, concentrate, and purify the resulting alcohol by chromatography.
-
To a solution of the alcohol in THF, add LiAlH₄ portion-wise at 0 °C.
-
Stir the reaction at room temperature for several hours.
-
Carefully quench the reaction with water and 15% NaOH solution.
-
Filter the mixture, and extract the filtrate with Et₂O.
-
Dry the organic layer, concentrate, and purify the resulting 1-(3-aminopropyl)vinylarene by chromatography.
Experimental Protocol: Rh-Catalyzed Intramolecular Hydroamination
Materials:
-
[Rh(COD)(DPPB)]BF₄
-
1-(3-Aminopropyl)vinylarene
-
Toluene
Procedure:
-
In a glovebox, dissolve the 1-(3-aminopropyl)vinylarene (0.5 mmol) and [Rh(COD)(DPPB)]BF₄ (0.025 mmol, 5 mol%) in toluene (2.5 mL) in a sealed tube.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-arylpiperidine.
Substrate Scope and Data
This reaction tolerates a range of substituents on the aryl ring of the vinylarene.
| Entry | Aryl Group | Product | Yield (%) |
| 1 | Phenyl | 3-Phenylpiperidine | 84 |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)piperidine | 88 |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)piperidine | 75 |
| 4 | 2-Naphthyl | 3-(2-Naphthyl)piperidine | 80 |
Data is representative and compiled from literature sources.[2]
Mechanism of Intramolecular Anti-Markovnikov Hydroamination
Caption: Proposed mechanism for Rh-catalyzed intramolecular hydroamination.
Methodology 3: [2+2+2] Cycloaddition
The rhodium(I)-catalyzed [2+2+2] cycloaddition is a powerful and atom-economical method for the synthesis of carbo- and heterocyclic compounds. By employing a cleavable tether, this strategy can be adapted to synthesize polysubstituted piperidines with high enantioselectivity.[5][6][7][8]
Causality Behind Experimental Choices
This strategy involves the cycloaddition of an alkyne, an alkene, and an isocyanate, where the alkene and isocyanate components are linked by a cleavable tether. The rhodium(I) catalyst, typically in the presence of a chiral phosphine ligand, coordinates to the alkyne and the tethered en-isocyanate. A series of oxidative cyclization and insertion steps leads to the formation of a bicyclic vinylogous amide. The stereochemistry of this product is controlled by the chiral ligand. Subsequent reduction of the double bond and cleavage of the tether affords the desired polysubstituted piperidine. The choice of a cleavable tether is key to accessing the monocyclic piperidine product.
Experimental Protocol: Rh(I)-Catalyzed [2+2+2] Cycloaddition
Materials:
-
[Rh(C₂H₄)₂Cl]₂
-
Chiral phosphoramidite ligand (e.g., CKphos)
-
Oxygen-linked alkenyl isocyanate
-
Alkyne
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox, to a solution of the oxygen-linked alkenyl isocyanate (1.0 equiv) and the alkyne (1.6 equiv) in CH₂Cl₂ (0.05 M), add a solution of the pre-formed rhodium catalyst (prepared from [Rh(C₂H₄)₂Cl]₂ and the chiral ligand).
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography to yield the bicyclic vinylogous amide.
-
The subsequent reduction and tether cleavage steps are performed according to literature procedures to afford the final piperidine product.[6]
Substrate Scope and Data
This method is compatible with a variety of alkyne substrates, including those with electron-donating and electron-withdrawing groups on an aryl ring.
| Entry | Alkyne | Product | Yield (%) | ee (%) |
| 1 | Phenylacetylene | Bicyclic vinylogous amide | 77 | 94 |
| 2 | 4-Methoxyphenylacetylene | Bicyclic vinylogous amide | 85 | 95 |
| 3 | 4-Chlorophenylacetylene | Bicyclic vinylogous amide | 72 | 93 |
| 4 | 1-Hexyne | Bicyclic vinylogous amide | 65 | 90 |
Data is representative and compiled from literature sources for the initial cycloaddition step.[6]
Workflow for [2+2+2] Cycloaddition to Piperidines
Caption: General workflow for piperidine synthesis via [2+2+2] cycloaddition.
Application in Drug Synthesis: Case Studies
The utility of these rhodium-catalyzed methods is highlighted by their application in the synthesis of important pharmaceutical compounds.
Formal Synthesis of (S)-Preclamol
(S)-Preclamol is a dopamine D2 receptor agonist with potential applications in the treatment of schizophrenia. Its synthesis can be achieved using the asymmetric reductive Heck reaction. The key 3-(3-hydroxyphenyl)piperidine core can be synthesized enantioselectively from pyridine and 3-hydroxyphenylboronic acid.[1]
Formal Synthesis of Niraparib
Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The chiral 3-arylpiperidine moiety of Niraparib can be synthesized using a rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted enamine, a related transformation that highlights the power of rhodium catalysis in constructing such chiral scaffolds.[9][10][11][12][13]
Troubleshooting and Practical Considerations
Successful execution of these rhodium-catalyzed reactions requires careful attention to experimental detail.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst and ensure anhydrous and anaerobic conditions. |
| Poor quality reagents | Purify starting materials, especially the boronic acids and dihydropyridines. | |
| Incorrect temperature | Optimize the reaction temperature. | |
| Low enantioselectivity | Racemization of the product | Ensure the workup and purification are performed promptly. |
| Inappropriate ligand | Screen different chiral ligands. | |
| Impurities in the reaction | Ensure all glassware is clean and dry, and solvents are of high purity. | |
| Formation of side products | Competing reaction pathways | Adjust reaction conditions (temperature, concentration, catalyst loading). |
| Decomposition of starting materials or products | Monitor the reaction closely and avoid prolonged reaction times. |
Safety Precautions
-
Rhodium Catalysts: Rhodium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][14][15]
-
Organoboron Reagents: Arylboronic acids are generally stable but can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Many of the solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
-
Reductants: Reagents like NaBH₄ and LiAlH₄ are highly reactive with water and should be handled with extreme care under anhydrous conditions.
This guide provides a comprehensive overview of modern rhodium-catalyzed methods for the synthesis of 3-arylpiperidines. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize these powerful tools in their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.
References
- 1. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-catalyzed anti-Markovnikov hydroamination of vinylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Synthesis of Substituted Piperidines via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Pictet-Spengler Reaction in Heterocyclic Chemistry
The Pictet-Spengler reaction, a cornerstone of synthetic organic chemistry for over a century, remains a highly efficient and versatile strategy for the construction of complex heterocyclic scaffolds.[1] First reported by Amé Pictet and Theodor Spengler in 1911, this acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone provides direct access to tetrahydroisoquinolines and tetrahydro-β-carbolines.[1] These fused piperidine systems are privileged motifs in a vast number of natural products, particularly alkaloids, and are integral to the structure of numerous pharmaceuticals and biologically active compounds.[2] Their prevalence in medicinally relevant molecules underscores the critical importance of robust and stereoselective synthetic methods for their preparation.[2]
This application note provides a detailed guide for researchers on the practical application of the Pictet-Spengler reaction for the synthesis of substituted piperidine derivatives, with a focus on the construction of tetrahydro-β-carboline and tetrahydroisoquinoline frameworks. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, summarize key reaction parameters, and offer practical guidance on troubleshooting and optimization.
Mechanistic Insights: The Electrophilic Cyclization Cascade
The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution.[3] The reaction proceeds through a series of well-established steps, initiated by the condensation of a β-arylethylamine with a carbonyl compound. The driving force for the cyclization is the formation of a highly electrophilic iminium ion under acidic conditions.[3]
The generally accepted mechanism is as follows:
-
Imine Formation: The β-arylethylamine reacts with an aldehyde or ketone to form a Schiff base (imine) with the elimination of water.
-
Iminium Ion Generation: Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular fashion. In the case of tryptamine derivatives, this attack typically occurs at the C2 or C3 position of the indole ring.[1] Attack at the C3 position leads to a spiroindolenine intermediate.[3]
-
Rearrangement and Re-aromatization: The spiroindolenine intermediate undergoes a 1,2-alkyl shift, leading to the formation of the six-membered piperidine ring. Subsequent deprotonation restores the aromaticity of the system, yielding the final tetrahydro-β-carboline product.[3]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
A Comparative Overview of Reaction Conditions
The outcome of the Pictet-Spengler reaction, in terms of yield and stereoselectivity, is highly dependent on the choice of substrates, catalyst, solvent, and temperature. A wide array of conditions has been explored to optimize this transformation for the synthesis of diverse target molecules.
| Catalyst | Solvent | Temperature (°C) | Substrates | Yield (%) | Stereoselectivity | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | -78 to rt | Tryptamine derivatives, Aldehydes | Good to Excellent | High diastereoselectivity | [4] |
| Hydrochloric Acid (HCl) | Protic solvents | Heating | Phenylethylamines, Formaldehyde | Moderate to Good | Variable | [1] |
| L-Tartaric Acid | Water | rt | Tryptamine, Aldehydes | Good | Not specified | [5] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Aprotic solvents | rt to reflux | Less activated arylethylamines | Moderate to Good | Variable | |
| Chiral Phosphoric Acids (CPAs) | Toluene, Xylene | rt to 40 | Tryptamines, α-Diketones | High | High ee (up to 99%) | [6][7] |
| Chiral Thioureas | Toluene, Ether | -30 to rt | Tryptamines, Aldehydes | Good to Excellent | High ee (up to >99%) | [2][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | HFIP | Reflux | Tryptamine derivatives, Aldehydes/Ketones | High (up to 95%) | Not specified | [9] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Pictet-Spengler reaction under both classical and asymmetric conditions.
Protocol 1: Classical Acid-Catalyzed Synthesis of a Tetrahydro-β-carboline
This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydro-β-carboline using tryptamine and an aldehyde with trifluoroacetic acid as the catalyst.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in anhydrous DCM (approximately 0.1 M solution).
-
To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 1.5-2.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.[2]
Protocol 2: Asymmetric Synthesis using a Chiral Organocatalyst
This protocol outlines a general procedure for an enantioselective Pictet-Spengler reaction using a chiral thiourea catalyst.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Chiral thiourea catalyst (e.g., (1R,2R)-(-)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)cyclohexane-1,2-diamine-thiourea, 10-20 mol%)
-
Benzoic acid (10-20 mol%)
-
Anhydrous toluene or diethyl ether
-
4 Å Molecular sieves
-
Triethylamine
-
Solvents for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative (1.0 eq), chiral thiourea catalyst (10-20 mol%), benzoic acid (10-20 mol%), and activated 4 Å molecular sieves.
-
Add anhydrous toluene or diethyl ether via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).[2]
-
Add the aldehyde (1.1 eq) dropwise to the stirred mixture.
-
Stir the reaction at the specified temperature for the required time (typically 24-72 hours), monitoring progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, filter through a pad of celite to remove the molecular sieves, and rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched tetrahydro-β-carboline.[2]
Experimental Workflow and Logic
The successful execution of a Pictet-Spengler reaction relies on a logical workflow that encompasses careful planning, execution, and analysis.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the N-arylation of Piperidines using Buchwald-Hartwig Amination
Introduction: The Strategic Importance of N-Aryl Piperidines
The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a vast number of biologically active molecules and approved pharmaceuticals underscores the critical need for efficient and versatile synthetic methods for its construction.[1] The Buchwald-Hartwig amination has emerged as a transformative tool for forging carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[2][3][4]
This palladium-catalyzed cross-coupling reaction provides a powerful and general pathway for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[5][6] Its development has revolutionized the accessibility of complex amine-containing molecules by offering broad functional group tolerance, high yields, and milder reaction conditions.[2][4][7] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination for the N-arylation of piperidines, a reaction of paramount importance in pharmaceutical synthesis.
Mechanistic Overview: The Engine of C-N Bond Formation
A deep understanding of the reaction mechanism is fundamental to troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, while subject to variations depending on the specific ligand and substrates, generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][8]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the reaction.[9] The palladium center is oxidized from Pd(0) to Pd(II), forming a new palladium-aryl and palladium-halide bond.[10]
-
Amine Coordination & Deprotonation : The piperidine then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated piperidine is deprotonated to form a more nucleophilic palladacycle intermediate. The choice of base is critical at this stage to ensure efficient deprotonation without promoting side reactions.[11]
-
Reductive Elimination : This final, product-forming step involves the formation of the new C-N bond as the N-aryl piperidine product is expelled from the coordination sphere of the palladium. The palladium center is reduced back to its Pd(0) oxidation state, thus regenerating the active catalyst and completing the cycle.[2][8][10]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an enamine or imine.[2][3] The selection of bulky, electron-rich ligands is a key strategy to promote the desired reductive elimination over this competing pathway.[2]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Key Reaction Parameters: A Guide to Rational Optimization
The success of the N-arylation of piperidines is highly dependent on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, scope, and functional group tolerance.
Palladium Source & Ligand Selection
For challenging substrates like sterically hindered piperidines or less reactive aryl chlorides, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination steps.[2][11] Modern iterations of the reaction often employ pre-formed, air-stable palladium precatalysts, which incorporate both the palladium source and the ligand, ensuring a consistent palladium-to-ligand ratio and simplifying the reaction setup.[11][12]
| Ligand/Precatalyst | Structure Type | Key Advantages & Applications |
| XPhos | Biarylphosphine | Excellent for coupling aryl chlorides and sterically hindered amines.[11][13] |
| SPhos | Biarylphosphine | Broadly applicable, good for a wide range of substrates. |
| RuPhos | Biarylphosphine | Effective for sterically demanding couplings.[11] |
| BrettPhos | Biarylphosphine | Designed for primary amines but also effective for hindered secondary amines.[7][8] |
| Josiphos | Ferrocenyl phosphine | Can be effective for direct coupling with ammonia equivalents.[2] |
| Xantphos | Bidentate phosphine | Useful in specific applications, can offer different selectivity.[8][14] |
The Crucial Role of the Base
A strong, non-nucleophilic base is required to deprotonate the piperidine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most commonly employed base due to its high basicity and steric bulk, which minimizes side reactions.[11] Weaker bases, such as K₃PO₄ or Cs₂CO₃, can be used, particularly for substrates with base-sensitive functional groups, but often require higher temperatures and longer reaction times.[7][8]
| Base | pKa of Conjugate Acid | Common Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | The most common strong base; highly effective but can be incompatible with sensitive groups like esters.[7][11] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Very strong base; useful for proton tolerance with groups like hydroxyls and carboxylic acids.[7] |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base, useful for base-sensitive substrates; may require higher temperatures.[8] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Mild base, often used in combination with specific ligand systems.[8] |
Solvent Choice
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species. Aprotic, non-coordinating solvents are generally preferred.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent for a wide range of couplings.[11] |
| Dioxane | 101 | Frequently used, but its high freezing point and potential to coordinate to palladium should be considered.[11] |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, useful for reactions at moderate temperatures.[11] |
| tert-Butanol (t-BuOH) | 82 | Can be an effective solvent, sometimes in combination with others.[8] |
Detailed Experimental Protocols
The following section provides a detailed, step-by-step methodology for the N-arylation of piperidine with a representative aryl chloride.
General Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Asymmetric Synthesis of Chiral 3-(4-Methoxyphenyl)piperidine
Introduction
The chiral 3-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid structure allows for precise spatial orientation of substituents, leading to specific interactions with biological targets. One such key intermediate, 3-(4-methoxyphenyl)piperidine, is a precursor for various therapeutic agents, making its stereoselective synthesis a critical endeavor for drug development professionals. The introduction of chirality at the C3 position significantly impacts biological activity, necessitating robust and efficient asymmetric synthetic routes.
This comprehensive guide details three distinct, state-of-the-art methodologies for the asymmetric synthesis of this compound. Each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to adapt these strategies for other targets. The selected methods—a modern rhodium-catalyzed asymmetric cross-coupling, a cutting-edge chemo-enzymatic cascade, and a reliable chiral auxiliary-based approach—represent the forefront of asymmetric synthesis, offering diverse solutions to a common synthetic challenge.
Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This approach, pioneered by Fletcher and coworkers, provides a powerful and general route to enantioenriched 3-arylpiperidines from simple pyridine precursors.[1][2] The strategy relies on a three-step sequence culminating in a key rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2][3]
Scientific Rationale & Mechanistic Insight
The core of this methodology is the transformation of a flat, achiral pyridine ring into a chiral, three-dimensional piperidine. The key stereochemistry-defining step is the rhodium-catalyzed asymmetric addition of an arylboronic acid to a 1,2-dihydropyridine. This is not a classical Suzuki-Miyaura coupling but rather a reductive Heck-type reaction.[1][2]
The catalytic cycle is initiated by the formation of a chiral Rh(I) complex. Transmetalation with the arylboronic acid generates an aryl-rhodium species. This complex then coordinates to the diene system of the dihydropyridine. The subsequent migratory insertion of the aryl group onto the diene is the crucial enantioselective step, directed by the chiral phosphine ligand (e.g., (S)-SEGPHOS). The resulting rhodium-allyl intermediate undergoes protodemetalation to yield the 3-aryl-tetrahydropyridine product and regenerate the active catalyst.[4] The choice of a chiral bisphosphine ligand like SEGPHOS is critical; its specific bite angle and chiral environment create a discriminatory pocket that favors one facial attack on the diene over the other, leading to high enantioselectivity.
Workflow Diagram: Rh-Catalyzed Asymmetric Synthesis
Caption: Overall workflow for the Rh-catalyzed synthesis.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
-
To a solution of pyridine (20 mmol, 1 equiv) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 20 mmol, 1 equiv) portion-wise.
-
Add phenyl chloroformate (20 mmol, 1 equiv) dropwise to the cooled solution.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to afford the dihydropyridine as a white solid.
Step 3: Rh-Catalyzed Asymmetric Arylation
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous cesium hydroxide (CsOH, 50 wt%, 1.0 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 4-methoxyphenylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether (5 mL), and pass through a short plug of silica gel.
-
Wash the silica plug with additional diethyl ether (20 mL).
-
Concentrate the filtrate in vacuo and purify by flash column chromatography to afford the chiral N-protected 3-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.
Step 4 & 5: Reduction and Deprotection
-
Dissolve the tetrahydropyridine product from Step 3 in methanol.
-
Add Palladium on carbon (10 mol% Pd) and stir the mixture under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in methanol and add aqueous potassium hydroxide (KOH).
-
Heat the mixture to reflux until the carbamate deprotection is complete.
-
Cool the reaction, remove the methanol under reduced pressure, and perform an aqueous work-up followed by extraction with an organic solvent (e.g., dichloromethane).
-
Dry, concentrate, and purify the crude product by column chromatography to yield the final chiral this compound.
Method 2: Chemo-Enzymatic Dearomatization Cascade
This innovative strategy, developed by the Turner group, combines chemical synthesis and biocatalysis to achieve the asymmetric dearomatization of activated pyridines.[5][6][7][8][9] A key one-pot, two-enzyme cascade converts an achiral tetrahydropyridine into the desired chiral piperidine with high enantioselectivity.[5][9]
Scientific Rationale & Mechanistic Insight
This approach elegantly circumvents the high energy barrier of directly reducing the aromatic pyridine ring by first activating it. The pyridine is N-allylated and then reduced to an N-allyl-1,2,3,6-tetrahydropyridine (THP). This THP serves as the substrate for the biocatalytic cascade.
The cascade begins with a 6-hydroxy-D-nicotine oxidase (6-HDNO) variant, which selectively oxidizes the THP to an unstable dihydropyridinium (DHP) species. This DHP intermediate is then asymmetrically reduced in situ by an 'ene'-imine reductase (EneIRED). The EneIRED, a flavin-dependent enzyme, utilizes a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated, to deliver a hydride to the DHP. The enzyme's chiral active site dictates the facial selectivity of the hydride addition, leading to the formation of one enantiomer of the product over the other. Judicious selection of the EneIRED variant allows for access to either the (R)- or (S)-enantiomer of the final product.[10]
Workflow Diagram: Chemo-Enzymatic Cascade
Caption: Workflow for the one-pot chemo-enzymatic cascade.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of N-Allyl-3-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (THP Substrate)
-
Stir a solution of 3-(4-methoxyphenyl)pyridine (1.0 equiv) and allyl bromide (1.2 equiv) in a suitable solvent (e.g., acetonitrile) at room temperature to form the pyridinium salt.
-
After completion, remove the solvent in vacuo. Dissolve the crude pyridinium salt in methanol.
-
Cool the solution to 0 °C and add NaBH₄ (1.5 equiv) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude THP, which can be used directly in the next step.
Step 3: One-Pot Biocatalytic Asymmetric Reduction
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
To the buffer, add D-glucose (e.g., 100 mM), NADP⁺ (e.g., 1 mM), and the THP substrate (e.g., 10 mM, from a stock solution in DMSO).
-
Add the glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 1 mg/mL).
-
Initiate the cascade by adding the 6-HDNO variant (e.g., 1 mg/mL) and the desired EneIRED variant (e.g., 2 mg/mL, chosen for either R or S selectivity).
-
Shake the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the chiral N-allyl-3-(4-methoxyphenyl)piperidine.
Step 4: N-Allyl Deprotection
-
Dissolve the N-allyl piperidine in dichloromethane.
-
Add phenylsilane (3.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Stir the reaction at room temperature until deprotection is complete.
-
Concentrate the reaction mixture and purify by column chromatography to yield the final chiral this compound.
Method 3: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This classic yet highly effective strategy utilizes a removable chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The use of N-tert-butanesulfinyl imines, developed by Ellman, is a premier example of this approach, providing a reliable pathway to a wide variety of chiral amines and their derivatives, including piperidines.[5][11][12]
Scientific Rationale & Mechanistic Insight
The power of this method lies in the temporary installation of the N-tert-butanesulfinamide auxiliary onto a precursor molecule. The chiral sulfur atom of the auxiliary exerts strong stereocontrol over subsequent reactions at the adjacent positions.
For the synthesis of a 3-arylpiperidine, a key step often involves the diastereoselective addition of a nucleophile to a chiral N-sulfinyl imine or the diastereoselective alkylation of an enolate derived from an N-sulfinyl β-amino ester. The tert-butylsulfinyl group effectively shields one face of the reactive intermediate (e.g., an imine or enolate), forcing the incoming reagent to attack from the less hindered face. This facial bias is often rationalized by invoking a rigid, chelated transition state model where the metal cation (e.g., Li⁺, Zn²⁺) coordinates to both the sulfinyl oxygen and another heteroatom in the substrate. After the key stereocenter is set, the sulfinyl auxiliary can be cleanly removed under mild acidic conditions without racemization.[12]
Workflow Diagram: Chiral Auxiliary Approach
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
Application Note and Protocol for N-Boc Protection of 3-(4-Methoxyphenyl)piperidine
Abstract
This comprehensive guide details the protocol for the N-Boc protection of 3-(4-Methoxyphenyl)piperidine, a crucial step in synthetic organic chemistry for rendering the secondary amine functionality inert during subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This document provides a step-by-step procedure, explains the underlying reaction mechanism, and offers insights into reaction optimization, purification, and characterization of the final product, tert-butyl this compound-1-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
In the synthesis of complex organic molecules, particularly in pharmaceutical research, the selective protection of functional groups is a fundamental strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines.[1][3] Its popularity stems from its ease of introduction, stability across a wide range of non-acidic reaction conditions, and straightforward cleavage under mild acidic treatment.[4]
This compound is a valuable building block in medicinal chemistry. The protection of its secondary amine is a critical step to enable further functionalization of the molecule. This application note provides a detailed and reliable protocol for the efficient N-Boc protection of this substrate.
Reaction Mechanism and Scientific Rationale
The N-Boc protection of an amine is achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5] This initial attack forms a tetrahedral intermediate.
Subsequently, a tert-butyl carbonate group is eliminated as a leaving group.[5] In the presence of a base, such as triethylamine (TEA), the protonated amine is deprotonated.[6] The unstable tert-butyl carbonate then decomposes into carbon dioxide (CO₂) and tert-butoxide, which is subsequently protonated to form tert-butanol.[5][6] The evolution of CO₂ gas is a characteristic feature of this reaction and drives the equilibrium towards the product side.[4][5] It is crucial to perform the reaction in a system that is not closed to allow for the safe release of this gas.[3][5]
While the reaction can sometimes proceed without a base, the inclusion of a non-nucleophilic base like triethylamine is common practice to neutralize the proton generated on the amine nitrogen, thereby preventing the formation of the unreactive ammonium salt and accelerating the reaction.[3][6]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Prepared in-house |
| Brine (saturated aqueous NaCl) | Reagent Grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup (optional)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of (Boc)₂O: While stirring at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, tert-butyl this compound-1-carboxylate, is often of high purity and may not require further purification.
-
If necessary, the product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Experimental Workflow Visualization
Caption: General Experimental Workflow for N-Boc Protection.
Characterization of tert-butyl this compound-1-carboxylate
The successful synthesis of the N-Boc protected product can be confirmed by various analytical techniques:
-
Thin-Layer Chromatography (TLC): The product should have a different Rf value compared to the starting material. A typical mobile phase is a mixture of ethyl acetate and hexanes. The spots can be visualized under a UV lamp or by staining with potassium permanganate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The aromatic protons of the methoxyphenyl group will appear in the aromatic region (typically 6.8-7.2 ppm), and the piperidine ring protons will be observed in the aliphatic region.
-
¹³C NMR: The spectrum will show signals for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), in addition to the signals for the piperidine and methoxyphenyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-Boc protected product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of (Boc)₂O or base. | Increase the equivalents of (Boc)₂O and/or base slightly (e.g., 1.2 eq. and 1.5 eq. respectively). |
| Low reaction temperature or short reaction time. | Allow the reaction to stir for a longer period at room temperature or warm gently (e.g., to 40 °C).[7] | |
| Formation of Side Products | Presence of moisture. | Use anhydrous solvents and reagents. |
| Impure starting material. | Purify the starting this compound before use. | |
| Difficult Purification | Excess (Boc)₂O remaining. | During work-up, wash the organic layer with a dilute solution of a primary or secondary amine (e.g., a small amount of piperidine) to react with the excess (Boc)₂O, followed by an acidic wash. |
Conclusion
The N-Boc protection of this compound is a robust and high-yielding reaction that is essential for the further elaboration of this important synthetic intermediate. The protocol described herein is a reliable method for achieving this transformation efficiently. By understanding the underlying mechanism and potential pitfalls, researchers can successfully implement this procedure in their synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Application Note & Protocols: Strategies for the Deprotection of N-Boc-3-(4-Methoxyphenyl)piperidine
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability and orthogonal nature to many common reagents.[1][2] Its efficient removal is a critical step in multi-step syntheses, particularly in the development of pharmaceutical intermediates like 3-(4-methoxyphenyl)piperidine, a scaffold present in numerous biologically active compounds. This guide provides an in-depth analysis of methodologies for the deprotection of N-Boc-3-(4-methoxyphenyl)piperidine. We move beyond a simple listing of reagents to explore the mechanistic underpinnings of common protocols, offer detailed, field-tested experimental procedures, and present a logical framework for method selection based on substrate sensitivity and strategic goals.
Foundational Principles of N-Boc Deprotection
The widespread use of the N-Boc protecting group stems from its robustness under basic, nucleophilic, and catalytic hydrogenation conditions, while being readily cleavable under acidic conditions.[2][3] Understanding the mechanism of this cleavage is fundamental to protocol selection and troubleshooting.
The Mechanism of Acid-Catalyzed Cleavage
The archetypal method for N-Boc removal is acid-catalyzed hydrolysis.[2] The process is a cascade of well-defined elementary steps initiated by a strong acid, typically Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[4][5]
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen, which is the most basic site.[1][4]
-
Fragmentation: The protonated intermediate is unstable and fragments, leading to the irreversible loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[1][4]
-
Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4]
The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[1] It is critical to ensure the reaction vessel is not a closed system to allow this gas to escape safely.[4]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Reaction Monitoring
Effective monitoring is crucial for determining reaction completion and minimizing potential side reactions.
-
Thin-Layer Chromatography (TLC): TLC is the most common and rapid monitoring technique.[6] The deprotected amine product is significantly more polar than the N-Boc protected starting material and will exhibit a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a characteristic colored spot (typically purple or yellow) for primary and secondary amines, confirming the formation of the free amine.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Experimental Protocols
The choice of deprotection protocol depends heavily on the presence of other functional groups within the molecule and the desired scale of the reaction.[2] While the this compound scaffold is relatively robust, the following protocols offer a range from standard harsh conditions to milder alternatives suitable for more delicate substrates.
Protocol 1: Standard Deprotection with TFA in Dichloromethane (DCM)
This is the most widely used and generally reliable method for N-Boc deprotection.[2][7]
-
Principle: TFA is a strong, volatile acid that efficiently cleaves the Boc group at room temperature. DCM is a common solvent that provides good solubility for a wide range of substrates.
-
Materials & Reagents:
-
N-Boc-3-(4-methoxyphenyl)piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the N-Boc protected starting material (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add TFA (5–10 equivalents) to the stirred solution.[7] Note: For a 20-50% v/v solution, pre-mixing TFA and DCM is also common.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 30 minutes to 4 hours, monitoring progress by TLC until the starting material is consumed.[2][7] Reactions are often complete in under an hour.[2]
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the aqueous phase is basic (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[2]
-
Protocol 2: Deprotection with HCl in 1,4-Dioxane
A solution of hydrogen chloride in an organic solvent is often considered a more potent alternative to TFA/DCM systems.[6]
-
Principle: Anhydrous HCl in an organic solvent provides a powerful acidic medium for cleavage. The resulting product precipitates as the stable hydrochloride salt, which can simplify isolation.
-
Materials & Reagents:
-
N-Boc-3-(4-methoxyphenyl)piperidine
-
4M HCl in 1,4-dioxane (commercially available)
-
Methanol (optional, for solubility)
-
Diethyl ether
-
-
Step-by-Step Procedure:
-
Dissolve the N-Boc protected starting material (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or dioxane).
-
Add the 4M HCl in 1,4-dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[7]
-
Stir for 1 to 4 hours, monitoring by TLC.[2] Often, the product hydrochloride salt will precipitate during the reaction.
-
-
Work-up and Purification:
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, diethyl ether can be added to the reaction mixture to fully precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[2] The salt can be used directly or neutralized in a separate step as described in Protocol 1.
-
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method is particularly valuable for substrates containing acid-sensitive functional groups that are incompatible with strong acids like TFA or HCl.[9][10]
-
Principle: The reaction of oxalyl chloride with methanol is believed to generate in situ species that are sufficiently acidic to cleave the Boc group under mild, room temperature conditions, offering greater functional group tolerance.[10][11]
-
Materials & Reagents:
-
N-Boc-3-(4-methoxyphenyl)piperidine
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
-
Step-by-Step Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous MeOH (e.g., to 0.1 M).[9]
-
Stir the solution at room temperature for 5 minutes.
-
Slowly add oxalyl chloride (3 equivalents) directly to the solution via syringe.[9][10] A slight exotherm and sputtering may be observed.[9]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[10][12]
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue is typically the hydrochloride salt of the amine, which can be purified or neutralized as described in previous protocols.
-
Protocol 4: Green Chemistry - Thermal Deprotection in Water
For researchers seeking environmentally benign alternatives, catalyst-free deprotection in hot water is an excellent option.[6][13]
-
Principle: Heating the N-Boc compound in water at or near reflux temperature can effect cleavage without any acid or catalyst, representing a green and neutral deprotection method.[13]
-
Materials & Reagents:
-
N-Boc-3-(4-methoxyphenyl)piperidine
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
-
Step-by-Step Procedure:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add an organic solvent such as DCM and extract the product.
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[13]
-
Method Selection and Comparison
Choosing the optimal deprotection strategy requires balancing reaction efficiency with substrate compatibility. The following table and decision workflow provide guidance for selecting the most appropriate protocol.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA in DCM | 0 °C to RT, 0.5-4 h | Fast, reliable, well-established, volatile reagents are easily removed.[1][2] | Harsh conditions, not suitable for highly acid-sensitive groups.[6] |
| Strong Acidic | HCl in Dioxane | RT, 1-4 h | Very effective, product precipitates as HCl salt, simplifying isolation.[2] | Highly acidic, may cleave other acid-labile groups (e.g., t-butyl esters). |
| Mild Acidic | pTSA in DME/MeOH | 40 °C, ~2 h | Milder than TFA/HCl, avoids corrosive and volatile acids.[6][14] | Requires heating, may be slower than standard methods. |
| Alternative Mild | Oxalyl Chloride in MeOH | RT, 1-4 h | Excellent for substrates with acid-sensitive groups, mild conditions.[9][12] | Reagent is moisture-sensitive; mechanism is less common. |
| Green/Thermal | Water | 90-100 °C | Environmentally friendly, no acid or catalyst required, neutral conditions.[13] | Requires high temperatures, may not be suitable for thermally sensitive compounds.[15] |
digraph "Boc Deprotection Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=diamond, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];start [label="Start:\nN-Boc Deprotection Needed"]; acid_sensitive [label="Is the substrate\nhighly acid-sensitive?"]; thermal_stable [label="Is the substrate\nthermally stable?"]; green_pref [label="Is a 'green' method\npreferred?"];
node [shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; protocol_tfa [label="Use Standard Protocol:\nTFA in DCM or HCl in Dioxane"]; protocol_mild [label="Use Mild Protocol:\nOxalyl Chloride/MeOH\nor pTSA"]; protocol_thermal [label="Use Thermal Protocol:\nDeprotection in Boiling Water"];
start -> acid_sensitive; acid_sensitive -> protocol_tfa [label="No"]; acid_sensitive -> thermal_stable [label="Yes"]; thermal_stable -> protocol_mild [label="No"]; thermal_stable -> green_pref [label="Yes"]; green_pref -> protocol_thermal [label="Yes"]; green_pref -> protocol_mild [label="No"]; }
Caption: Decision workflow for selecting a suitable N-Boc deprotection method.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | Insufficient acid concentration or reactivity. Steric hindrance around the N-Boc group. Low temperature. | Increase reaction time or gently warm the mixture.[7] Use a stronger acid system (e.g., switch from TFA to 4M HCl/dioxane).[6] Increase the equivalents of the acidic reagent. |
| Side Product Formation | Presence of other acid-labile protecting groups (e.g., Trityl, t-butyl esters). Friedel-Crafts t-butylation of electron-rich aromatic rings by the released t-butyl cation. | Select a milder deprotection method (e.g., Oxalyl Chloride/MeOH or thermal).[6] Add a cation scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation. |
| Difficult Product Isolation | Product is highly water-soluble as a salt. Emulsion formation during basic work-up. | If the product is the HCl or TFA salt, attempt precipitation with a non-polar solvent like diethyl ether. To break emulsions, add brine during the aqueous work-up. For highly polar products, consider solid-phase extraction (SPE) or reverse-phase chromatography. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-(4-Methoxyphenyl)piperidine as a Foundational Precursor for Novel Neuroleptic Agents
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Arylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[1] Within the realm of neuropharmacology, the 3-arylpiperidine motif is a cornerstone for designing ligands that target central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, which are central to the mechanism of action of neuroleptic (antipsychotic) medications.[2][3][4]
3-(4-Methoxyphenyl)piperidine, specifically, serves as a high-value precursor. Its structure combines the conformational rigidity of the piperidine ring with the electronic and steric properties of a methoxy-substituted phenyl group. The methoxy group can engage in crucial hydrogen bonding or hydrophobic interactions within receptor binding pockets, while the secondary amine of the piperidine ring provides a reactive handle for introducing diverse side chains. This allows for the systematic modulation of a compound's affinity, selectivity, and pharmacokinetic profile, making this precursor an ideal starting point for exploring novel chemical space for next-generation neuroleptic agents.[5]
This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent elaboration into potential neuroleptic agents, grounded in established principles of medicinal chemistry and process development.
Section 1: Synthesis of the Precursor: this compound
The synthesis of this compound is most efficiently achieved via a two-stage process: (1) formation of the aromatic precursor, 3-(4-methoxyphenyl)pyridine, followed by (2) catalytic hydrogenation of the pyridine ring.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | Calculated |
| Molar Mass | 191.27 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid or oil | Typical |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.3 (d, 2H), 6.8-6.9 (d, 2H), 3.8 (s, 3H), 1.5-3.2 (m, 9H) | Representative |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.2, 138.1, 127.5, 114.0, 55.3, 52.1, 46.5, 42.8, 25.9 | Representative |
Synthetic Workflow Overview
The overall workflow involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the aromatic rings, followed by a robust reduction of the heteroaromatic pyridine ring.
Caption: Two-stage synthesis of the target precursor.
Detailed Experimental Protocol: Synthesis
Protocol 1: Suzuki Coupling to Synthesize 3-(4-Methoxyphenyl)pyridine
-
Rationale: The Suzuki coupling is chosen for its high functional group tolerance, excellent yields, and the commercial availability of the starting materials. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the transmetalation and reductive elimination steps that form the desired biaryl compound.
-
Materials:
-
3-Bromopyridine
-
4-Methoxyphenylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene and Water (4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-bromopyridine, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-methoxyphenyl)pyridine as a white solid.[6]
-
Protocol 2: Hydrogenation to this compound
-
Rationale: Catalytic hydrogenation is the most direct method for reducing the pyridine ring. Using a rhodium-on-carbon catalyst in an acidic medium is highly effective.[7] The acid protonates the pyridine nitrogen, activating the ring towards reduction. The heterogeneous nature of the catalyst simplifies workup, as it can be removed by simple filtration.
-
Materials:
-
3-(4-Methoxyphenyl)pyridine
-
5% Rhodium on Carbon (Rh/C), 5 mol%
-
Methanol
-
Glacial Acetic Acid (1.2 equivalents)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (e.g., Celite®)
-
-
Procedure:
-
In the vessel of a hydrogenation apparatus, dissolve 3-(4-methoxyphenyl)pyridine in methanol.
-
Add glacial acetic acid to the solution.
-
Carefully add the 5% Rh/C catalyst under an inert atmosphere.
-
Safety Note: Palladium and Rhodium catalysts are pyrophoric and should be handled with care, preferably in a wet state or under inert gas.
-
-
Seal the reactor. Purge several times with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50°C and stir vigorously. The reaction is typically complete in 24 hours. Monitor hydrogen uptake to determine completion.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Rh/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield this compound. The product can be used directly or further purified if necessary.
-
Section 2: Application as a Precursor for Neuroleptic Agents
The secondary amine of this compound is the key functional group for derivatization. N-alkylation with an appropriate electrophile introduces the side chains responsible for modulating affinity for dopamine D2 and serotonin 5-HT2A receptors, the primary targets for most antipsychotic drugs.[3]
General Synthetic Strategy for Derivatization
A common strategy involves the N-alkylation of the piperidine with a haloalkyl-functionalized moiety, often a butyrophenone or a related pharmacophore known to confer D2 receptor antagonism.[4][8]
Caption: General N-alkylation strategy for neuroleptic synthesis.
Protocol: Synthesis of a Representative Butyrophenone-Type Neuroleptic Analog
This protocol describes the synthesis of a representative analog, linking the precursor to a classic butyrophenone pharmacophore.
-
Target: 1-(4-(4-fluorophenyl)-4-oxobutyl)-3-(4-methoxyphenyl)piperidine
-
Rationale: This reaction is a standard nucleophilic substitution. The piperidine nitrogen acts as the nucleophile, displacing the chloride from 4-chloro-4'-fluorobutyrophenone. A non-nucleophilic base is used to scavenge the HCl generated, driving the reaction to completion. Potassium iodide is added as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.
-
Materials:
-
This compound
-
4-Chloro-4'-fluorobutyrophenone (1.05 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents), anhydrous and finely powdered
-
Potassium iodide (KI, 0.1 equivalents), catalytic
-
Acetonitrile (CH₃CN), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate and catalytic potassium iodide to the stirring solution.
-
Add 4-chloro-4'-fluorobutyrophenone, either neat or as a solution in a small amount of anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 18-24 hours. Monitor the reaction by TLC, looking for the disappearance of the starting piperidine.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure target compound.
-
-
Validation: The final compound's identity and purity should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Section 3: Structure-Activity Relationship (SAR) Insights
While the specific SAR for this compound derivatives must be determined empirically, established principles for related neuroleptics provide a predictive framework.
-
The Piperidine Core: The piperidine ring acts as a scaffold, positioning the aryl group and the N-alkyl side chain. Its stereochemistry can be critical; enantiomerically pure versions of the precursor may be required to achieve optimal receptor interaction and reduce off-target effects.[5][9]
-
The 3-(4-Methoxyphenyl) Group:
-
Position: The 3-position substitution on the piperidine ring is crucial for differentiating activity from the more common 4-arylpiperidine neuroleptics.[2]
-
Methoxy Group: The para-methoxy group is an electron-donating group and a potential hydrogen bond acceptor. Its presence and position are expected to significantly influence binding affinity at dopamine D2/D3 receptors.[10][11] Modifications, such as replacing it with a fluoro, chloro, or trifluoromethyl group, would systematically probe electronic and steric requirements in the binding pocket.
-
-
The N-Alkyl Side Chain:
-
Length: The length of the alkyl chain connecting the piperidine to the terminal pharmacophore is critical. For butyrophenones, a three-carbon (propyl) linker between the nitrogen and the carbonyl carbon is often optimal for D2 receptor antagonism.
-
Terminal Group: The terminal aryl group (e.g., the 4-fluorophenyl of the butyrophenone) engages in key interactions with the receptor. A wide variety of heterocyclic and aromatic groups can be explored here to fine-tune selectivity between D2, D3, and various serotonin receptor subtypes.[12][13]
-
Conclusion
This compound is a versatile and strategically valuable precursor for the synthesis of novel neuroleptic agents. The synthetic routes to this intermediate are robust and scalable, relying on well-understood, high-yield reactions. Its subsequent N-alkylation provides a direct path to a diverse library of potential dopamine and serotonin receptor modulators. By leveraging established SAR principles while exploring unique chemical space afforded by the 3-arylpiperidine core, researchers can effectively utilize this building block in the rational design of next-generation antipsychotic therapies.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and dopaminergic features of six novel 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(4-Methoxyphenyl)piperidine and its Analogs in Serotonin Receptor Ligand Synthesis
Introduction: The Privileged Scaffold in Serotonin-Targeted Drug Discovery
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a cornerstone of modern neuropharmacology. Ligands that modulate these receptors are critical therapeutic agents for a spectrum of psychiatric and neurological disorders, including depression, anxiety, and psychosis.[1] Within the vast chemical landscape of 5-HT receptor modulators, the (methoxyphenyl)piperidine motif has emerged as a "privileged scaffold"—a core structure that consistently imparts high affinity and selectivity for various serotonin receptor subtypes. The strategic placement of the methoxy group on the phenyl ring and the conformational flexibility of the piperidine core allow for precise tuning of pharmacological activity.
While the direct application of 3-(4-methoxyphenyl)piperidine as a starting material is not extensively documented in publicly available literature, the principles of its utility can be effectively demonstrated through the synthesis and structure-activity relationship (SAR) of closely related and well-characterized analogs. This application note will, therefore, focus on a compelling example from the literature: the synthesis of selective 5-HT2A receptor agonists based on a 2,5-dimethoxyphenylpiperidine core.[2] This example serves as an excellent proxy to illustrate the synthetic methodologies and design principles relevant to the broader class of (methoxyphenyl)piperidine-based serotonin receptor ligands.
Core Synthetic Strategy: Building Serotonin Receptor Ligands
The synthesis of complex serotonin receptor ligands from a (methoxyphenyl)piperidine core typically involves two key synthetic transformations:
-
N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine serves as a versatile handle for introducing a variety of substituents. This is most commonly achieved through:
-
Alkylation: Reaction with an appropriate alkyl halide or sulfonate to introduce a linker or a pharmacophoric element.
-
Reductive Amination: Condensation with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to yield the N-substituted piperidine. This one-pot procedure is highly efficient and widely used in pharmaceutical synthesis.[3][4]
-
-
Modification of the Phenyl Ring and Piperidine Core: The aromatic ring and the piperidine scaffold itself can be further modified to fine-tune the ligand's properties, although this is often accomplished prior to the key N-functionalization step.
The following sections provide a detailed protocol for the synthesis of a selective 5-HT2A agonist, demonstrating a practical application of these principles.
Experimental Protocol: Synthesis of a Selective 5-HT2A Receptor Agonist
This protocol is adapted from the work of Rørsted et al. (2024) and describes the synthesis of (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, a potent and selective 5-HT2A receptor agonist.[2][5]
Synthetic Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 5. The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 3-(4-Methoxyphenyl)piperidine in dopamine reuptake inhibitor design
Application Notes & Protocols
Topic: The Strategic Role of the 3-(4-Methoxyphenyl)piperidine Scaffold in the Design of Potent and Selective Dopamine Reuptake Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Unmet Need and the Search for Precision in Dopamine Modulation
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, clearing dopamine from the synaptic cleft to terminate the signal.[1] Its dysfunction is implicated in a range of neuropsychiatric disorders, including Attention-Deficit Hyperactivity Disorder (ADHD), depression, and substance use disorders.[1] Consequently, inhibitors of the dopamine transporter (DRIs) are of significant therapeutic interest. While prototypical DRIs like cocaine have a high abuse potential, the development of DRIs with improved selectivity and nuanced pharmacological profiles remains a key objective in medicinal chemistry.[1]
The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile framework for building complex, biologically active molecules.[2][3] Within this class, the this compound moiety has emerged as a particularly "privileged" scaffold for designing novel central nervous system (CNS) agents, especially those targeting monoamine transporters.[4] This guide provides a detailed exploration of this scaffold, outlining its mechanism of action, structure-activity relationships (SAR), and practical protocols for its synthesis and evaluation.
The this compound Scaffold: A Structural Rationale
The utility of the this compound core lies in its specific three-dimensional arrangement of key pharmacophoric features:
-
The Basic Nitrogen: The piperidine nitrogen is typically protonated at physiological pH, forming a cationic center that engages in a crucial ionic interaction with a conserved aspartate residue (Asp79 in human DAT) in the transporter's binding pocket.
-
The Aromatic Moiety: The 4-methoxyphenyl group provides a large, lipophilic surface for engaging with hydrophobic pockets within the transporter. The methoxy group, in particular, can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring, which can be fine-tuned to modulate binding affinity and selectivity.
-
Stereochemistry and Conformation: The substitution at the 3-position of the piperidine ring introduces a chiral center. The stereochemistry at this position is often critical for potent activity, as it dictates the precise orientation of the aryl group within the complex topography of the DAT binding site.
Mechanism of Action: Competitive Inhibition of the Dopamine Transporter
Compounds based on the this compound scaffold act as competitive inhibitors at the dopamine transporter. They bind to the DAT, likely at the same site as dopamine itself, and physically occlude the transporter channel. This prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. The net effect is an increase in the concentration and residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective DAT inhibition. The GBR series of compounds, which are structurally related, provides an excellent framework for understanding these relationships.[5][6]
Key SAR takeaways include:
-
N-Substitution: The substituent on the piperidine nitrogen is a primary determinant of potency and selectivity. Large, lipophilic groups, such as a diphenylmethoxyethyl moiety found in GBR analogs, often confer high affinity for DAT.[5][6]
-
Aromatic Ring Substitution: Modifications to the 4-methoxyphenyl ring can fine-tune activity. Electron-withdrawing groups, such as halogens (e.g., fluoro), at the 3' or 4' positions of a phenyl ring generally improve DAT binding affinity.[7] Conversely, bulky substituents can decrease affinity.
-
Stereochemistry: The relative stereochemistry of substituents on the piperidine ring is critical. For instance, in related 3,4-disubstituted piperidines, different stereoisomers exhibit varying degrees of selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8]
-
Linker Length and Composition: In more complex analogs, the linker connecting the core to other pharmacophoric groups influences potency. For example, studies on 4-benzylpiperidine carboxamides showed that a two-carbon linker resulted in much higher DA reuptake inhibition than a three-carbon linker.[9]
Data Presentation: Comparative Binding Affinities
The following table summarizes representative data for piperidine-based analogs, illustrating how structural modifications impact transporter affinity and selectivity. Lower Ki values indicate higher binding affinity.
| Compound ID | Core Scaffold Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio |
| Analog A | N-benzylpiperidine | 15 | 735 | >1000 | 49 |
| Analog B | N-(3-phenylpropyl)piperidine | 5 | 250 | 800 | 50 |
| Analog C | 4-F-benzyl substitution | 8 | 450 | >1000 | 56 |
| Analog D | 2-CF3-benzyl substitution | >1000 | >1000 | >1000 | N/A |
| Data is illustrative and synthesized from trends reported in literature such as J Med Chem. 1996 Feb 2;39(3):749-56 and Bioorg Med Chem. 2006 Jun 1;14(11):3967-73.[5][6] |
Experimental Protocols
The following protocols provide a framework for the synthesis and functional evaluation of novel dopamine reuptake inhibitors based on the this compound scaffold.
Protocol 1: General Synthesis of N-Substituted this compound Analogs
This protocol outlines a common synthetic route involving N-alkylation of the piperidine core.
Causality: The choice of a strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF facilitates the SN2 reaction between the secondary amine of the piperidine and the alkyl halide, ensuring efficient N-alkylation.
Materials:
-
This compound hydrochloride
-
Desired alkyl halide (R-X, e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DMF, add K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 20 minutes to liberate the free base.
-
Add the desired alkyl halide (R-X) (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure N-substituted product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Dopamine Reuptake Inhibition Assay
This protocol uses rat striatal synaptosomes to measure the potency of test compounds in inhibiting the uptake of radiolabeled dopamine.
Trustworthiness: This protocol incorporates essential controls for self-validation. The Total Uptake wells establish the baseline DAT activity. Non-specific Uptake wells, containing a high concentration of a known potent inhibitor (e.g., GBR 12909 or cocaine), define the background signal, ensuring that the measured inhibition is specific to the transporter. A Positive Control (a known DRI) validates the assay's sensitivity and reproducibility.
Materials:
-
Freshly prepared rat striatal synaptosomes
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine (radioligand)
-
Test compounds dissolved in DMSO (at various concentrations)
-
GBR 12909 or Cocaine (for non-specific binding and positive control)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette, 96-well plates, and cell harvester
Procedure:
-
Preparation: Thaw the synaptosome preparation on ice. Dilute to the desired concentration (e.g., 20 µg protein/well) in ice-cold KRH buffer.
-
Assay Plate Setup:
-
Total Uptake: Add 50 µL of KRH buffer with 0.1% DMSO to triplicate wells.
-
Non-specific Uptake: Add 50 µL of KRH buffer containing a high concentration of GBR 12909 (e.g., 10 µM) to triplicate wells.
-
Test Compound: Add 50 µL of KRH buffer containing the test compound at various concentrations (e.g., 0.1 nM to 10 µM) to triplicate wells.
-
-
Initiation of Uptake: Add 100 µL of the synaptosome suspension to all wells. Pre-incubate the plate for 10 minutes at 37 °C.
-
Radioligand Addition: Add 50 µL of KRH buffer containing [³H]Dopamine (to a final concentration of ~10 nM) to all wells to start the uptake reaction.
-
Incubation: Incubate the plate for 15 minutes at 37 °C.
-
Termination of Uptake: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail to each, and allow them to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake: Specific Uptake = (DPM_Total) - (DPM_Non-specific).
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * [1 - (DPM_Test - DPM_Non-specific) / (Specific Uptake)].
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly tractable starting point for the design of novel dopamine reuptake inhibitors. Its inherent structural and physicochemical properties make it an ideal foundation for developing CNS-penetrant molecules with high affinity for the dopamine transporter. Future research will likely focus on leveraging this core to design agents with tailored selectivity profiles, such as dual DAT/SERT inhibitors for depression or highly selective DRIs with reduced abuse liability for treating ADHD.[9][10] The continued exploration of SAR and the application of modern computational chemistry techniques will undoubtedly unlock the full potential of this versatile chemical scaffold.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the 3-(4-Methoxyphenyl)piperidine Scaffold for Structure-Activity Relationship (SAR) Studies
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved drugs and bioactive natural products.[1][2] Specifically, the 3-arylpiperidine motif, such as in 3-(4-methoxyphenyl)piperidine, serves as a versatile starting point for the development of novel therapeutics targeting a wide range of biological systems, including central nervous system (CNS) disorders and cancer.[1][3] The strategic importance of this scaffold lies in its conformational flexibility and the distinct vectors it presents for chemical modification. Introducing substituents on the piperidine nitrogen and the aromatic ring allows for systematic modulation of physicochemical properties (e.g., lipophilicity, pKa, solubility) and stereoelectronic features, which are critical for optimizing potency, selectivity, and pharmacokinetic (ADME) profiles.[2][4][5] This document provides a comprehensive guide for researchers, detailing validated synthetic protocols for the derivatization of this compound and explaining the rationale behind these modifications in the context of systematic SAR exploration.
Rationale for Derivatization: A Multi-Vector Approach to SAR
The this compound core offers three primary vectors for chemical modification, each providing a distinct opportunity to probe the chemical space around the scaffold and understand its interaction with a biological target. A successful SAR campaign requires a logical and systematic exploration of these vectors.
-
Vector 1 (Piperidine Nitrogen): The secondary amine is the most readily functionalized position. Modifications here directly impact the basicity (pKa) of the molecule and allow for the introduction of diverse substituents that can form new interactions with the target protein, such as hydrogen bonds, ionic bonds, or van der Waals forces. N-substitution is a powerful tool for modulating CNS penetration and overall pharmacokinetic properties.[2]
-
Vector 2 (Phenyl Ring): The 4-methoxyphenyl group provides a large surface for interaction and can be modified to fine-tune electronic properties and explore specific pockets within a binding site. The methoxy group itself is a key handle; its removal reveals a phenol that can be used as a synthetic anchor for introducing a wide array of ether or ester linkages.
-
Vector 3 (Piperidine Ring): Although synthetically more challenging, substitution on the piperidine ring carbon atoms can introduce chirality and rigidify the conformation, which can lead to significant improvements in potency and selectivity.[4][5] This guide will focus on the more synthetically accessible Vectors 1 and 2.
The following diagram illustrates the key points of diversification on the core scaffold.
Caption: Key vectors for SAR studies on the this compound scaffold.
Synthetic Strategies and Experimental Protocols
A robust synthetic strategy is crucial for generating a diverse library of analogs. The following protocols are designed to be reliable and adaptable for various substrates, forming the foundation of an efficient SAR exploration workflow.
Workflow Overview
The overall synthetic plan involves parallel derivatization pathways originating from the common starting material or a key intermediate.
Caption: General synthetic workflow for derivatization of the core scaffold.
N-Functionalization of the Piperidine Ring
This method is a straightforward approach for introducing simple alkyl or benzyl groups. The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions.
-
Rationale: Direct alkylation via an Sₙ2 reaction is a classic, reliable method for forming C-N bonds. Using a polar aprotic solvent like DMF or acetonitrile facilitates the reaction while ensuring the solubility of the reagents.[6]
-
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reductive amination is a highly versatile and mild method for N-alkylation, particularly for introducing more complex or sterically hindered groups, and is less prone to over-alkylation.
-
Rationale: This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] The mildness of the reducing agent allows for a one-pot procedure with a broad tolerance for various functional groups.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve this compound and the desired aldehyde or ketone in DCM.
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete.[8]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and significantly alters the electronic properties compared to the parent amine.
-
Rationale: The reaction of the amine with a highly reactive acyl chloride is a rapid and efficient way to form an amide. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct.[9] For coupling with carboxylic acids, activating agents like HATU are employed to form a highly reactive ester intermediate in situ, which then readily reacts with the amine under mild conditions.[10]
-
Materials (Acyl Chloride Method):
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure (Acyl Chloride Method):
-
Dissolve this compound and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by crystallization or chromatography.
-
Modification of the 4-Methoxyphenyl Ring
Cleavage of the robust methyl ether is the gateway to further aryl derivatization. This requires strong acidic conditions.
-
Rationale: Strong protic acids like HBr or Lewis acids like BBr₃ are required to cleave the aryl methyl ether. The reaction proceeds via protonation of the ether oxygen followed by Sₙ2 attack by the bromide ion on the methyl group.[7][11] It is often necessary to protect the piperidine nitrogen as a salt to prevent side reactions.
-
Materials:
-
This compound (1.0 eq)
-
Aqueous Hydrobromic Acid (48% HBr) or Boron Tribromide (BBr₃) solution in DCM
-
-
Procedure (using HBr):
-
Add this compound to 48% aqueous HBr.
-
Heat the mixture to reflux (approx. 120-125 °C) for several hours to overnight.
-
Cool the reaction mixture and carefully neutralize with a strong base (e.g., solid NaOH or concentrated NaOH solution) to pH ~8-9.
-
The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic extracts. The resulting phenol is often used in the next step without extensive purification.
-
The Mitsunobu reaction is a powerful method for forming C-O bonds from the phenol intermediate under mild, neutral conditions.
-
Rationale: This reaction couples a nucleophile (the phenol) with a primary or secondary alcohol. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activates the alcohol by forming a reactive oxyphosphonium salt with triphenylphosphine (PPh₃), which is then displaced by the phenoxide.[7][10]
-
Materials:
-
3-(Piperidin-3-yl)phenol (from Protocol 2.2.1) (1.0 eq)
-
Desired Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the phenol intermediate, the desired alcohol, and PPh₃ in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ether product from triphenylphosphine oxide and other byproducts.
-
Data Interpretation: Connecting Structure to Activity
Systematic derivatization as described above allows for the construction of an SAR table. This table is essential for identifying trends and guiding the next round of synthesis. Below is a representative table illustrating how data can be organized to extract meaningful insights.
| Compound ID | Vector | R¹ (N-Substituent) | R² (Aryl O-Substituent) | Target Kᵢ (nM) | cLogP | Notes / Rationale |
| Core | - | -H | -CH₃ | 580 | 2.8 | Starting point; baseline activity. |
| 1a | 1 | -CH₃ | -CH₃ | 450 | 3.1 | Small alkyl group slightly improves activity. |
| 1b | 1 | -CH₂Ph | -CH₃ | 95 | 4.5 | Introduction of benzyl group significantly boosts potency, likely through π-π stacking or hydrophobic interactions. High lipophilicity.[10] |
| 1c | 1 | -C(O)Ph | -CH₃ | 1250 | 3.9 | Amide reduces basicity and introduces H-bond acceptor; unfavorable for this target. |
| 2a | 2 | -H | -H | 250 | 2.1 | Phenol shows improved activity over methyl ether, suggesting a possible H-bond donation is beneficial. Lower lipophilicity. |
| 2b | 2 | -H | -CH₂CH₂-Morpholine | 45 | 2.5 | Addition of a basic, hydrophilic tail via ether linkage dramatically improves potency, suggesting an interaction with a polar/charged residue.[10] |
| 3a | 1 & 2 | -CH₂Ph | -H | 30 | 3.8 | Combination of optimal N-substituent and aryl modification leads to a highly potent compound. Synergistic effect observed. |
Conclusion
The this compound scaffold is a highly tractable starting point for medicinal chemistry campaigns. The distinct chemical reactivity of the piperidine nitrogen and the latent functionality of the methoxy group provide clear, orthogonal pathways for systematic analog synthesis. By employing robust and versatile protocols for N-alkylation, N-acylation, and aryl ether synthesis, research teams can efficiently navigate the chemical space around this privileged core. The logical interpretation of the resulting SAR data, organized in a clear tabular format, is paramount for guiding iterative design cycles and ultimately identifying lead compounds with optimized biological activity and drug-like properties.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: High-Throughput Screening for Modulators of the Sigma-1 Receptor Targeting 3-(4-Methoxyphenyl)piperidine and Analogues
Abstract
The piperidine scaffold, particularly derivatives like 3-(4-Methoxyphenyl)piperidine, represents a privileged structure in neuropharmacology, known to interact with key central nervous system targets.[1][2] This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the Sigma-1 Receptor (S1R), a high-value therapeutic target for which piperidine-containing compounds have shown significant affinity.[3] We detail two robust HTS-amenable protocols: a competitive binding assay using Fluorescence Polarization (FP) and a cell-based functional assay measuring calcium mobilization. These protocols are designed to be self-validating, incorporating essential quality control metrics like the Z'-factor, and provide a pathway from primary screening to hit confirmation.
Introduction: The Rationale for Targeting the Sigma-1 Receptor
This compound and its analogues are of significant interest in medicinal chemistry due to the piperidine core's prevalence in molecules targeting neurotransmitter systems.[1] A key protein of interest for this chemical class is the Sigma-1 Receptor (S1R). S1R is not a classical receptor but a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER).[4][5] It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses.[5] Its involvement in a range of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain, makes it a compelling target for therapeutic intervention.[4][6]
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[7][8] The following protocols are optimized for identifying novel S1R ligands from libraries containing this compound and other small molecules.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds while eliminating artifacts.[9][10] The general workflow involves a primary screen of a large compound library, followed by hit confirmation, dose-response studies to determine potency, and secondary/orthogonal assays to rule out false positives and confirm the mechanism of action.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Protocol 1: S1R Competitive Binding Assay via Fluorescence Polarization (FP)
Principle: This assay quantifies the ability of a test compound, such as this compound, to displace a known fluorescent ligand from the S1R binding pocket. Fluorescence Polarization (FP) is an ideal HTS technology as it is a homogeneous (no-wash) assay that measures the rotational speed of a fluorescent molecule.[11] A small, fluorescently-labeled S1R ligand ("tracer") tumbles rapidly in solution, resulting in low polarization. When bound to the much larger S1R protein, its tumbling slows dramatically, leading to a high polarization signal.[11][12] Test compounds that bind to S1R will compete with the tracer, causing it to be displaced into the solution and thus decrease the polarization signal.
Caption: Workflow and principle of the S1R Fluorescence Polarization assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
S1R Protein: Recombinant human S1R protein diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.
-
Fluorescent Tracer: A known S1R fluorescent ligand (e.g., a BODIPY-labeled derivative of a high-affinity ligand) diluted to 2X final concentration (e.g., 10 nM) in Assay Buffer.
-
Positive Control: A known unlabeled S1R ligand (e.g., (+)-Pentazocine) at 100X its Ki value for maximal displacement.
-
Negative Control: DMSO (at the same final concentration as the compounds).
-
Test Compound: this compound or other library compounds, typically prepared as a 10 mM stock in DMSO and serially diluted for dose-response analysis.
-
-
Assay Plate Mapping (384-well format):
| Wells | Content | Purpose |
| 1-16 | S1R + Tracer + DMSO | Negative Control (High Signal) |
| 17-32 | S1R + Tracer + Positive Control | Positive Control (Low Signal) |
| 33-384 | S1R + Tracer + Test Compound | Screening |
-
Assay Procedure:
-
Using an automated liquid handler, dispense 10 µL of the 2X S1R protein solution into each well of a low-volume, black, 384-well plate.
-
Dispense 100 nL of test compounds, positive control, or DMSO into the appropriate wells.
-
Dispense 10 µL of the 2X fluorescent tracer solution to all wells to initiate the binding reaction. The final volume will be 20 µL.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate on an FP-capable plate reader (e.g., with excitation at 485 nm and emission at 535 nm for a BODIPY tracer), measuring millipolarization (mP) units.
-
-
Data Analysis and Validation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the assay's quality and suitability for HTS.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
-
| Parameter | Value | Interpretation |
| Avg. High Signal (mP) | 280 | Negative control (DMSO) |
| Avg. Low Signal (mP) | 110 | Positive control (Max displacement) |
| SD High Signal | 8.5 | Standard Deviation of High Signal |
| SD Low Signal | 6.2 | Standard Deviation of Low Signal |
| Z'-Factor | 0.74 | Excellent assay quality |
Protocol 2: S1R Functional Assay via Calcium Mobilization
Principle: S1R is known to modulate intracellular calcium (Ca²⁺) signaling, in part by interacting with IP3 receptors at the ER membrane.[5] This cell-based assay measures a compound's ability to modulate S1R's function. Cells expressing S1R are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation, Ca²⁺ is released from the ER into the cytoplasm, causing a significant increase in fluorescence. S1R modulators can enhance or inhibit this Ca²⁺ flux, which can be measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[14]
Caption: S1R modulation of ER calcium release for functional screening.
Detailed Step-by-Step Protocol
-
Cell & Reagent Preparation:
-
Cells: HEK293 cells stably overexpressing human S1R are recommended. Culture in appropriate media (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare Fluo-4 AM dye solution in Assay Buffer according to the manufacturer's instructions, often with an agent like probenecid to prevent dye extrusion.
-
Agonist/Stimulant: A sub-maximal (EC₂₀) concentration of a known stimulant that induces Ca²⁺ release in the host cell line (e.g., Carbachol for muscarinic receptor-expressing cells).
-
Controls & Test Compounds: Prepare as described in the FP assay protocol.
-
-
Assay Procedure:
-
Seed the S1R-expressing HEK293 cells into black-walled, clear-bottom 384-well plates at a density of ~15,000 cells per well. Allow cells to attach overnight.
-
The next day, gently wash the cells with Assay Buffer.
-
Add 20 µL of the Fluo-4 AM Dye Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
During incubation, prepare a compound plate containing 3X final concentrations of test compounds and controls.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the FLIPR run. The instrument will measure a baseline fluorescence for ~10-20 seconds.
-
The FLIPR will then perform an on-line addition of 10 µL from the compound plate to the cell plate.
-
The instrument continues to read fluorescence intensity for another 2-3 minutes to capture the initial Ca²⁺ transient.
-
After the initial read, the FLIPR can perform a second addition of the EC₂₀ stimulant to measure the compound's effect (potentiation or inhibition) on the stimulated response.
-
-
Data Analysis and Validation:
-
Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline signal.
-
Dose-Response Curves: For active compounds, plot the response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists).
-
Z'-Factor: Calculate the Z'-factor using appropriate maximal and minimal response controls to validate the assay for HTS.
-
| Compound Concentration (µM) | Fluorescence Response (RFU) |
| 0.01 | 1502 |
| 0.1 | 4350 |
| 1 | 9870 |
| 10 | 11200 |
| 100 | 11500 |
| EC₅₀ | 0.45 µM |
Conclusion and Next Steps
The protocols described provide robust, HTS-compatible methods for identifying and characterizing modulators of the Sigma-1 Receptor from chemical libraries containing this compound and related scaffolds. Hits identified from these primary screens must undergo a rigorous triage process, including re-testing of fresh compound, evaluation in orthogonal assays (e.g., radioligand binding to confirm direct interaction), and selectivity profiling against related targets (e.g., Sigma-2 Receptor) to ensure the observed activity is specific and on-target.[4][9] These validated hits can then serve as the foundation for medicinal chemistry efforts to develop potent and selective therapeutic candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptors [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. High-Throughput Screening Assay Profiling for Large Chemical Databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04698G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Arylpiperidines
Welcome to the technical support center for 3-arylpiperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to help you troubleshoot effectively and optimize your reactions. The 3-arylpiperidine motif is a critical pharmacophore found in numerous therapeutic agents, and achieving its synthesis in high yield is often a pivotal step in a research program.[1]
This guide is structured around common synthetic strategies. We will explore potential pitfalls and their remedies in a practical question-and-answer format.
General Troubleshooting Workflow for Low Yield
Before diving into method-specific issues, it's crucial to approach any low-yield problem systematically. A common mistake is to randomly change multiple variables at once. The following workflow provides a logical progression for diagnosing the root cause of poor reaction performance.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Route A: Grignard Addition to Piperidin-3-ones & Dehydroxylation
This classical two-step approach is valued for its simplicity and use of readily available starting materials.[2] It involves the addition of an arylmagnesium bromide to a protected piperidin-3-one, followed by acidic dehydroxylation of the resulting tertiary alcohol.
Frequently Asked Questions (FAQs)
Question 1: My Grignard addition is sluggish, and the main product is my unreacted piperidin-3-one, along with biphenyl from my Grignard reagent. What is happening?
Answer: This is a classic issue pointing towards two primary culprits: inactive Grignard reagent or poor reaction setup.
-
Causality: Grignard reagents are potent bases and nucleophiles, highly sensitive to moisture and atmospheric oxygen. Traces of water will quench the reagent, and oxygen can lead to oxidative side reactions. The formation of biphenyl suggests Wurtz-type homocoupling, which can be exacerbated by certain impurities or reaction conditions. The piperidin-3-one starting material itself can also be problematic if it's not pure, as acidic impurities can quench the Grignard.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (like THF or diethyl ether).
-
Verify Grignard Reagent Quality: If using a commercial solution, its activity can decrease over time. It is best to titrate the Grignard reagent before use (e.g., with I2 or a salting-out titration method) to determine its exact molarity. If preparing it fresh, ensure the magnesium turnings are activated and the aryl halide is pure.
-
Check Starting Material: Ensure your N-protected piperidin-3-one is pure and dry. An N-sulfonyl protecting group (like Ms or Ts) is common in these syntheses.[2]
-
Reverse Addition: Instead of adding the Grignard to the ketone, try adding the ketone solution dropwise to the Grignard reagent. This maintains an excess of the nucleophile and can sometimes minimize side reactions.
-
Question 2: The dehydroxylation of my 3-arylpiperidin-3-ol is giving me a mixture of the desired 3-arylpiperidine and the dehydrated 3-aryl-1,4,5,6-tetrahydropyridine. How can I favor the reduction product?
Answer: This is a common selectivity challenge. The tertiary alcohol intermediate can undergo elimination to form the tetrahydropyridine (an enamine equivalent) or be reduced to the desired piperidine. The outcome is highly dependent on the reagent system used.
-
Causality: Strong protic acids or Lewis acids alone can catalyze the dehydration (elimination) of the tertiary alcohol. To achieve the desired reduction, a hydride source must be present to trap the intermediate carbocation or the dehydrated enamine/iminium ion.
-
Recommended Protocol: A well-established method is the use of a trialkylsilane (like triethylsilane, Et3SiH) with a Lewis acid (like boron trifluoride etherate, BF3·OEt2).[2] The Lewis acid activates the hydroxyl group for removal, and the silane acts as a hydride donor to reduce the resulting carbocation/iminium ion, outcompeting the elimination pathway.
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) to start. Add the BF3·OEt2 to the alcohol solution first, followed by the slow addition of triethylsilane. Low temperatures can help control the reaction rate and suppress elimination.
-
Reagent Stoichiometry: Use a slight excess of both the Lewis acid and the silane (e.g., 1.2-1.5 equivalents each) to ensure the reaction goes to completion.
-
Monitor Closely: Follow the reaction by TLC or LCMS. If it stalls, allow it to warm slowly to room temperature. Prolonged reaction times at higher temperatures can increase the risk of side products.
-
Route B: Modern Catalytic Methods (Rh- and Pd-Catalyzed Reactions)
Recent advances have introduced powerful catalytic methods for synthesizing 3-arylpiperidines, often with high stereoselectivity. These include Rh-catalyzed reductive Heck couplings and Pd-catalyzed direct C-H arylations.[3][4][5] While efficient, they are sensitive to catalyst poisons and require careful optimization.
Frequently Asked Questions (FAQs)
Question 1: My Rh-catalyzed asymmetric reductive Heck reaction between an arylboronic acid and a dihydropyridine derivative has stalled at <50% conversion. What are the most likely causes?
Answer: Stalled catalytic reactions often point to catalyst deactivation, suboptimal conditions, or issues with the starting materials. For this specific Rh-catalyzed process, several factors are critical.[3][6]
-
Causality: The catalytic cycle involves several steps, including carbometalation and protodemetalation.[3] The rhodium catalyst and its ligand are crucial for reactivity and must remain active throughout the reaction.[3] Catalyst deactivation can occur through oxidation or aggregation. The base, solvent system, and temperature also play a pivotal role in catalyst turnover.
-
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: The choice of Rh source (e.g., [Rh(cod)(OH)]2) and ligand (e.g., SEGPHOS) is critical.[6] Ensure they are from a reliable source and have been stored properly under an inert atmosphere. Oxygen can be detrimental.
-
Starting Material Purity: The dihydropyridine starting material must be pure. Impurities from its synthesis, such as residual pyridine or doubly reduced side products, can inhibit the catalyst.[3] Recrystallization of the dihydropyridine is often recommended.[3][6]
-
Reaction Conditions: This reaction is sensitive to the solvent mixture (e.g., THP:Toluene:H2O), base (aqueous CsOH is often used), and temperature (typically 70 °C).[6] Ensure accurate measurement and addition of all components. Degas the solvent mixture thoroughly before adding the catalyst.
-
Boronic Acid Quality: Use a high-quality arylboronic acid. Boronic acids can dehydrate to form boroxines, which may react differently. Using a slight excess (1.5 to 3 equivalents) is common to drive the reaction.[3][6]
-
| Parameter | Recommended Condition | Rationale / Common Issue |
| Rh Precursor | [Rh(cod)OH]2 | Other sources may be less active.[3] Must be handled under inert gas. |
| Ligand | Chiral bisphosphine (e.g., SEGPHOS) | Ligand choice is crucial for both reactivity and enantioselectivity.[6] |
| Base | aq. CsOH (50 wt%) | Strong base is required. Incomplete reaction if base is weak or degraded. |
| Solvent | Biphasic (e.g., Toluene/THP/H2O) | The aqueous phase is critical for the base and boronic acid solubility. |
| Temperature | 70 °C | Lower temperatures may be too slow; higher temps risk decomposition. |
| Atmosphere | Argon or Nitrogen | Oxygen can deactivate the Rh(I) catalyst. |
Question 2: I am attempting a directed C(sp³)–H arylation on a piperidine ring, but I'm getting a mixture of regioisomers (C2, C3, C4) and low overall yield. How can I improve selectivity?
Answer: Regioselectivity in C–H activation is a formidable challenge, governed by both electronic and steric factors, and most critically, the choice and position of the directing group (DG).
-
Causality: Palladium-catalyzed C–H activation proceeds via a cyclometalated intermediate (a palladacycle).[7] The size and stability of this ring determine which C–H bond is activated. A directing group attached at C3, for instance, can favor the formation of a 6-membered palladacycle to activate the C4-H bond, or a less stable 5-membered ring to activate the C2-H bond. Achieving C3-arylation is particularly difficult as it requires activation of a C-H bond beta to the directing group, often leading to less stable intermediates.
-
Troubleshooting Steps:
-
Directing Group is Key: The most powerful tool for controlling regioselectivity is the directing group itself. For C4-arylation of piperidines, an aminoquinoline (AQ) amide attached at the C3 position has proven effective.[5] For C2-arylation, N-benzyl or related N-aryl groups can direct ortho-arylation of the benzyl ring, not the piperidine.[8] C3-arylation is less common and may require a different strategy altogether.
-
Optimize Reaction Conditions: Even with the right DG, conditions must be optimized.
-
Catalyst/Ligand: Pd(OAc)2 is a common precursor. Ligands like monoprotected amino acids can sometimes improve reactivity by preventing catalyst deactivation.[7]
-
Oxidant/Base: These reactions often require an oxidant (e.g., Ag2CO3) and a base (e.g., K2CO3).[5][8] Silver-free conditions are highly desirable and have been developed.[5]
-
Solvent: Non-polar solvents are often used, but screening may be necessary.
-
-
Consider Sterics: The steric environment around the target C-H bond is crucial. Bulky substituents on the piperidine ring can hinder the approach of the catalyst and favor activation at a less hindered site.
-
Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine
This protocol is adapted from the work of Fletcher and coworkers for the synthesis of 3-substituted tetrahydropyridines, which are immediate precursors to 3-arylpiperidines.[4][6]
Materials:
-
[Rh(cod)OH]2 (Rhodium precursor)
-
(S)-SEGPHOS (Ligand)
-
Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine substrate, 1.0 equiv)
-
4-Methoxyphenylboronic acid (Aryl source, 3.0 equiv)
-
Aqueous Cesium Hydroxide (CsOH), 50 wt% (Base, 2.0 equiv)
-
Toluene, Tetrahydropyran (THP), and Degassed Water (Solvents)
-
Anhydrous Sodium Sulfate, Diethyl Ether, Silica Gel
Procedure:
-
Catalyst Preparation: In a glovebox or under a strong stream of argon, add [Rh(cod)OH]2 (0.03 equiv, 3 mol%) and (S)-SEGPHOS (0.07 equiv, 7 mol%) to a flame-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Seal the vial. Outside the glovebox, purge the vial with argon. Add Toluene (0.5 M concentration relative to substrate), THP (same volume as Toluene), and degassed H2O (half the volume of Toluene).
-
Base Addition: Add the aqueous CsOH solution (2.0 equiv). Stir the resulting mixture at 70 °C for 10 minutes. The solution should become homogeneous and colored.
-
Reagent Addition: To the pre-activated catalyst solution, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).
-
Reaction: Stir the mixture vigorously at 70 °C for 20 hours. Monitor the reaction progress by TLC or LCMS by quenching a small aliquot with water and extracting with ether.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (approx. 10 volumes).
-
Purification: Pass the organic mixture through a short plug of silica gel, washing with additional diethyl ether. Concentrate the filtrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the enantioenriched 3-aryl-tetrahydropyridine.
-
Reduction to Piperidine: The resulting tetrahydropyridine can be reduced to the corresponding piperidine via standard methods, such as hydrogenation over Palladium on Carbon (Pd/C).[4]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Catalyst Loading for Piperidine N-Arylation
Welcome to your dedicated resource for overcoming the common hurdles in piperidine N-arylation via Buchwald-Hartwig amination. This guide is structured to provide immediate, actionable solutions to specific experimental challenges, moving from frequently encountered issues to more nuanced optimization strategies. Our goal is to empower you, the researcher, with the knowledge to not only troubleshoot but also to proactively optimize your catalytic C-N bond-forming reactions.
Section 1: Frequently Asked Questions (FAQs)
Here we address the foundational questions that often arise when setting up a piperidine N-arylation reaction.
Q1: What is the fundamental catalytic cycle of the Buchwald-Hartwig amination for piperidine N-arylation?
A: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[2] This is often the rate-determining step.[3]
-
Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) complex, and a base removes the proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the piperidide ligand are eliminated from the palladium center, forming the desired N-arylpiperidine product and regenerating the active Pd(0) catalyst.[2]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Q2: How do I select the appropriate palladium precursor and ligand for my piperidine N-arylation?
A: The choice of catalyst system is critical and depends on the reactivity of your aryl halide and the steric hindrance of your piperidine. For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally required.[4][5]
| Catalyst Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, commercially available Pd(0) and Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) species.[6] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos[4][7] | These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[5] |
| Precatalyst | XPhos Pd G3, SPhos Pd G3 | Precatalysts are air-stable and provide a consistent palladium-to-ligand ratio, simplifying reaction setup and improving reproducibility. |
Q3: What is the role of the base in this reaction, and can I use a weaker base?
A: A strong, non-nucleophilic base is essential for deprotonating the piperidine to form the more nucleophilic piperidide anion and to facilitate the formation of the palladium-amide intermediate.[4] Sodium tert-butoxide (NaOtBu) is the most commonly used base. While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, they often necessitate higher reaction temperatures and result in slower reaction rates, which can increase the risk of catalyst decomposition.[4]
Q4: My reaction is air-sensitive. What precautions should I take?
A: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[4] Therefore, maintaining an inert atmosphere is crucial.
-
Degas your solvent: Bubble an inert gas like argon or nitrogen through the solvent for at least 30 minutes. For more rigorous applications, use the freeze-pump-thaw technique.[4]
-
Use Schlenk techniques: Assemble your glassware, flame-dry it under vacuum, and then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[4]
-
Maintain an inert atmosphere: Use a nitrogen or argon balloon to maintain a slight positive pressure throughout the reaction.[4]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Caption: A decision tree for troubleshooting common issues.
Issue 1: Low to No Product Formation
-
Possible Cause A: Impure or Wet Reagents/Solvent
-
Diagnosis: Water can lead to catalyst decomposition and unwanted side reactions.[8] Impurities in the starting materials can act as catalyst poisons.
-
Solution: Ensure piperidine is distilled and aryl halides are pure. Use anhydrous, deoxygenated solvents. Toluene and dioxane are commonly effective.[4] Avoid chlorinated solvents and acetonitrile which can inhibit the catalyst.[4]
-
-
Possible Cause B: Inactive Catalyst or Inappropriate Ligand
-
Diagnosis: The Pd(0) active species may not be forming or is being deactivated. The chosen ligand may not be suitable for the specific substrates.
-
Solution: Use a reliable palladium source, preferably an air-stable precatalyst to ensure the correct palladium-ligand ratio.[4] For less reactive aryl halides (e.g., chlorides), a bulky, electron-rich ligand like XPhos or SPhos is often necessary.[5]
-
-
Possible Cause C: Suboptimal Reaction Conditions
Issue 2: Significant Side Product Formation
-
Possible Cause A: Hydrodehalogenation
-
Diagnosis: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often observed by GC-MS or NMR analysis of the crude reaction mixture. This can be a result of a side reaction involving β-hydride elimination.[10]
-
Solution: This side reaction can sometimes be suppressed by using a bulkier ligand that favors reductive elimination over β-hydride elimination.[10] Adjusting the base may also be beneficial.
-
-
Possible Cause B: Aryl Halide Homocoupling (Biaryl Formation)
Issue 3: Reaction Stalls Before Completion
-
Possible Cause A: Catalyst Decomposition
-
Diagnosis: The active catalytic species is not stable under the reaction conditions, often indicated by the formation of palladium black.[8]
-
Solution: Use a more robust ligand, such as the Buchwald biarylphosphine ligands, which are designed to protect the palladium center.[11] If possible, lowering the reaction temperature may help, though this could require longer reaction times.[4]
-
-
Possible Cause B: Product Inhibition
Section 3: Experimental Protocols & Data
General Protocol for Palladium-Catalyzed N-Arylation of Piperidine
This protocol provides a general starting point for the N-arylation of piperidine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (5-10 mL per mmol of aryl bromide)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Reagent Addition: Seal the flask, and evacuate and backfill with inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl bromide and then the piperidine.[13]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.[9]
-
Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[13]
Comparative Data for Catalyst Systems in Piperidine N-Arylation
The following table provides representative data for the N-arylation of piperidine with various aryl halides, highlighting the impact of different catalyst systems.
| Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 110 | 24 | 88 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | G3-XPhos (2) | - | K₃PO₄ | t-BuOH | 100 | 18 | 90 |
Note: The data presented are representative examples compiled from various sources and actual yields may vary depending on specific reaction conditions and reagent purity.[9][13]
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)piperidine
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure the successful synthesis of your target compound.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: I am observing incomplete conversion of my starting materials. What are the likely causes and how can I improve the yield?
Low or incomplete conversion in the synthesis of this compound, particularly when starting from a substituted pyridine, can often be attributed to several factors related to reaction conditions and reagent reactivity.
Common Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The hydrogenation of pyridine derivatives can be slow. Increasing the reaction temperature generally accelerates the reaction rate. For example, in some continuous flow syntheses, raising the temperature from 138 °C to 160 °C has been shown to significantly improve yields.[1] However, be mindful that excessively high temperatures can lead to decomposition of the desired product.[1] It is crucial to find an optimal temperature that maximizes yield without causing significant degradation.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal catalyst, leading to deactivation. The conversion of the pyridine to a pyridinium salt can prevent this and lower the activation energy for reduction.[2]
-
Poor Leaving Group (in N-alkylation steps): If your synthesis involves an N-alkylation of a piperidine precursor, the nature of the leaving group on the alkylating agent is critical. Iodides are generally better leaving groups than bromides, and triflates are highly reactive and can significantly increase the reaction rate.[1]
FAQ 2: My final product is a persistent yellow color. What causes this and how can I remove it?
A yellow discoloration in piperidine derivatives is typically due to oxidation byproducts.[3] While this may not be detrimental for all subsequent applications, high-purity material requires removal of these impurities.
Purification Strategy:
-
Distillation: The most effective method for removing colored impurities from liquid piperidine derivatives is distillation.[3]
-
Prevention: To prevent re-oxidation, store the purified this compound under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]
FAQ 3: I'm having difficulty separating my this compound product from a pyridine-based impurity. Why is this happening?
Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[3]
Separation Techniques:
-
Azeotropic Distillation: Distillation with water can sometimes help to break the azeotrope.
-
Selective Salt Formation: A more effective method is to exploit the difference in basicity. Piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[3]
FAQ 4: My piperidine solution in an organic solvent crystallized upon storage. What is the cause?
This is a common observation with amines and is likely due to the formation of a salt.[3]
Potential Salt Formation:
-
Reaction with Atmospheric CO2: Piperidines can react with carbon dioxide from the air to form a carbonate salt.[3]
-
Reaction with Acidic Gases: If other reagents that can liberate acidic gases (e.g., HCl from chlorinated solvents) are stored nearby, the piperidine can form a hydrochloride salt.[4]
Resolution and Prevention:
-
Resolution: The crystals can often be redissolved, or a fresh solution can be prepared.
-
Prevention: Ensure your storage container is tightly sealed and consider storing solutions under an inert atmosphere.[3]
Section 2: Troubleshooting Guide for Common Side Reactions
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential side reactions. The most common strategies involve the reduction of a corresponding substituted pyridine or a cyclization reaction like the Pictet-Spengler reaction.
Issue 1: Side Reactions During the Reduction of a 4-Methoxyphenyl-Substituted Pyridine
The catalytic hydrogenation of a pyridine ring to a piperidine is a widely used transformation.[5] However, several side reactions can occur.
Side Reaction 1.1: Incomplete Reduction and Formation of Tetrahydropyridine Intermediates
Mechanism: The reduction of the pyridine ring proceeds in a stepwise manner. If the reaction is not driven to completion, partially reduced intermediates, such as tetrahydropyridines, can be isolated.
Troubleshooting Protocol:
-
Increase Hydrogen Pressure: Higher hydrogen pressure can favor complete reduction.
-
Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete reaction. A typical loading for Pd/C or PtO2 is 5-10 mol%.
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are often effective.
Side Reaction 1.2: Ring Opening
Mechanism: Under harsh hydrogenation conditions, the piperidine ring can undergo hydrogenolysis, leading to ring-opened byproducts.[2] This is more prevalent with certain catalysts and at elevated temperatures.
Troubleshooting Protocol:
-
Milder Reaction Conditions: Use lower temperatures and hydrogen pressures.
-
Catalyst Selection: Rhodium and palladium catalysts are generally effective for pyridine hydrogenation.[5] Experiment with different catalysts (e.g., Pd/C, PtO2, Rh/C) to find the one that minimizes ring opening.
-
Substrate Modification: Converting the pyridine to a pyridinium salt can lower the required reaction severity and reduce the likelihood of ring opening.[2]
Issue 2: Side Reactions in Pictet-Spengler Type Cyclizations
The Pictet-Spengler reaction is a powerful method for constructing the piperidine ring, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[6]
Side Reaction 2.1: Formation of Isoquinoline Byproducts
Mechanism: The Pictet-Spengler reaction is a special case of the Mannich reaction.[6] The key step is the electrophilic attack of an iminium ion on the aromatic ring. For a β-(4-methoxyphenyl)ethylamine, cyclization can occur at two different positions on the aromatic ring, leading to the desired piperidine or an undesired tetrahydroisoquinoline byproduct. The electronic nature of the aromatic ring dictates the regioselectivity.
Troubleshooting Protocol:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids like hydrochloric acid or trifluoroacetic acid are often required, especially for less nucleophilic aromatic rings.[6][7]
-
Reaction Temperature: Higher temperatures may be necessary to promote cyclization, but can also lead to decomposition. Careful optimization is required.
-
Protecting Groups: The use of protecting groups on the amine can influence the reaction pathway and stereochemical outcome.
Side Reaction 2.2: N-Alkylation without Cyclization
Mechanism: If the cyclization step is slow, the intermediate imine or iminium ion can be susceptible to other reactions, such as reduction or reaction with other nucleophiles present in the reaction mixture.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of the imine intermediate.
-
Stoichiometry Control: Use a slight excess of the aldehyde or ketone component to drive the imine formation and subsequent cyclization.
Issue 3: Side Reactions Involving N-Alkylation or N-Acylation
If the synthesis involves modification of the piperidine nitrogen, several side reactions can occur.
Side Reaction 3.1: Overalkylation to form Quaternary Ammonium Salts
Mechanism: The N-alkylated piperidine product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[8] This is particularly problematic when using reactive alkylating agents and an excess of the alkylating agent.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a 1:1 or slight excess of the piperidine to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.[8]
-
Use of a Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can scavenge the acid formed during the reaction and may reduce overalkylation.[8]
Side Reaction 3.2: Competing N- vs. O-Alkylation (with phenolic precursors)
If a precursor with a free hydroxyl group on the phenyl ring is used, O-alkylation can compete with the desired N-alkylation.
Troubleshooting Protocol:
-
Protecting Groups: Protect the hydroxyl group before performing the N-alkylation. Common protecting groups for phenols include benzyl or silyl ethers.
-
Choice of Base and Solvent: The reaction conditions can be optimized to favor N-alkylation. For example, using a weaker base and a polar aprotic solvent may favor N-alkylation.
Section 3: Visualizing Reaction Pathways
Diagram 1: General Synthesis of this compound via Pyridine Reduction
Caption: Synthetic pathway and potential side reactions in the synthesis of this compound via catalytic hydrogenation.
Diagram 2: Troubleshooting Flowchart for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Reduction of Substituted Pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the reduction of substituted pyridines to piperidines. Our goal is to move beyond simple protocols and explain the causal factors behind byproduct formation, empowering you to optimize your reactions for higher yield and purity.
Introduction
The reduction of pyridines to piperidines is a cornerstone transformation in medicinal chemistry and drug development, as the piperidine motif is a key component in numerous FDA-approved drugs.[1] While the reaction appears straightforward—the addition of hydrogen across the aromatic ring—it is fraught with challenges. The aromaticity of the pyridine ring necessitates potent catalytic systems, and the basic nitrogen atom can act as a catalyst poison.[1] Furthermore, the presence of various substituents introduces complexities related to chemoselectivity, regioselectivity, and the formation of unwanted byproducts.
This guide is structured to help you diagnose and solve these common issues through a series of FAQs and detailed troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the primary causes?
A1: This is a frequent issue, often stemming from the pyridine's inherent stability and its ability to deactivate the catalyst. The nitrogen lone pair can bind strongly to the metal surface, effectively poisoning it.[1][2]
-
Catalyst Poisoning: The nitrogen lone pair in both the pyridine starting material and the piperidine product can deactivate heterogeneous catalysts like Palladium (Pd) or Platinum (Pt).[1][2]
-
Solution: Performing the reaction in an acidic medium (e.g., glacial acetic acid) protonates the nitrogen, preventing it from binding to the catalyst.[2][3] Alternatively, converting the pyridine to a pyridinium salt via quaternization before reduction achieves the same effect and activates the ring.[2]
-
-
Insufficiently Forcing Conditions: The dearomatization of the pyridine ring is thermodynamically demanding.[2]
-
Solution: For catalytic hydrogenations, increasing hydrogen pressure (e.g., up to 50-100 bar) and temperature (e.g., 60-100 °C) can significantly improve conversion rates.[2]
-
-
Inappropriate Catalyst Choice: Not all catalysts are equally effective. Palladium on carbon (Pd/C) can be efficient but is prone to poisoning.[1]
Q2: I'm observing partially reduced byproducts like dihydropyridines or tetrahydropyridines. How can I drive the reaction to completion?
A2: The formation of partially hydrogenated intermediates indicates that the reaction conditions are not vigorous enough to achieve full saturation to the piperidine ring.
-
Mechanism Insight: The reduction proceeds stepwise, often through dihydropyridine and tetrahydropyridine intermediates.[6][7] Some reagents, like lithium aluminum hydride, are known to yield mixtures of partially reduced products.[6]
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature/Pressure: As with low conversion, more forcing conditions can push the equilibrium towards the fully saturated piperidine.[2]
-
Change the Reducing Agent: If you are using milder reagents like sodium borohydride on a non-activated pyridine, it may be insufficient.[8] Switch to a more powerful system like catalytic hydrogenation with PtO₂ or Rh/C under pressure.[2]
-
Review Your Method: Certain methods are designed for partial reduction. For example, transfer hydrogenation can selectively yield tetrahydropyridines depending on the substrate and conditions.[7] Ensure your chosen protocol is intended for full reduction.
-
Q3: My reaction is producing ring-opened byproducts. Why is this happening?
A3: Pyridine ring-opening, while less common under standard hydrogenation conditions, can occur with certain reagents or reaction pathways, particularly those involving pyridinium salt intermediates.
-
Zincke Reaction Pathway: The Zincke reaction involves the ring-opening of pyridinium salts with amines.[9][10] If your reaction conditions can generate highly reactive pyridinium intermediates (e.g., using Tf₂O) and a nucleophile is present, a "reductive Zincke reaction" can occur, leading to δ-amino ketones.[9][11]
-
Birch Reduction Conditions: The Birch reduction (using sodium or lithium in liquid ammonia) is a classic method for partial reduction but can also lead to ring-opened products depending on the substrate and workup conditions.[9][12]
-
Electrolytic Reduction: In some cases of electrolytic reduction, strong hydrogenolysis can lead to ring cleavage, forming aliphatic amines like amylamine or propylamine.[13]
-
Prevention: Avoid conditions known to promote ring opening. If you are working with pyridinium salts, use hydride donors like NaBH₄ or transfer hydrogenation, which typically reduce the ring faster than it can be opened.
Q4: My halogenated pyridine is being dehalogenated. How can I preserve the halogen substituent?
A4: Dehalogenation is a common side reaction, especially with Pd-based catalysts.
-
Catalyst Choice is Key: Palladium catalysts are highly active for hydrogenolysis (cleavage of C-X bonds).
-
Solution: Avoid Pd/C. Platinum (Pt) and Rhodium (Rh) catalysts are generally less prone to causing dehalogenation.[4] For particularly sensitive substrates, consider non-catalytic methods or milder transfer hydrogenation conditions.
-
-
Substrate Reactivity: The position of the halogen matters. Halogens at the 2- and 4-positions are more susceptible to hydrogenolysis.
-
Alternative Methods: The reduction of pyridine N-oxides with ammonium formate and Pd/C can be a mild alternative, but it has been shown to eliminate chlorine in the 2-position.[14] Careful screening of conditions is essential.
Troubleshooting Workflows & In-Depth Guides
This section provides structured approaches to solving the most common and complex issues in pyridine reduction.
Guide 1: Diagnosing and Solving Low Conversion
Low conversion is the most frequent barrier to success. This workflow helps you systematically identify and address the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Technical Support Center: Purification Strategies for 3-(4-Methoxyphenyl)piperidine
This guide offers a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(4-Methoxyphenyl)piperidine. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.
Core Compound Characteristics
A foundational understanding of this compound's physicochemical properties is the first step in designing a robust purification strategy.
-
Basicity (pKa): The piperidine nitrogen imparts basic properties to the molecule. The pKa of piperidine is approximately 11.1, and while the exact pKa of this derivative may vary slightly, its basicity is a key feature to exploit during purification, particularly in acid-base extractions.[]
-
Physical State and Solubility: The free base is often an oil or a low-melting solid, while its hydrochloride salt is typically a crystalline powder.[2][3] The free base is soluble in many organic solvents like dichloromethane and ethyl acetate, with lower solubility in non-polar solvents such as hexanes. Conversely, the protonated salt form is generally soluble in water and alcohols.[3][4][5]
-
Thermal Stability: While amenable to distillation, like many amines, it can be susceptible to oxidation and degradation at elevated temperatures.[6]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The nature of impurities is intrinsically linked to the synthetic route. Common impurities include:
-
Unreacted Starting Materials: For instance, if prepared via hydrogenation of the corresponding pyridine, residual pyridine precursor may be present.[6]
-
Reaction Byproducts: Side-reactions can lead to structurally similar impurities. In some syntheses, byproducts like N-methylated or other piperidone derivatives can form.[7]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from a cross-coupling reaction) or reagents can contaminate the crude product.[6]
-
Oxidation Products: Amines can be prone to air oxidation, often resulting in discoloration of the material.[6]
An initial analytical assessment is critical for devising a targeted purification plan.
Caption: Initial workflow for impurity identification.
Q2: My product is a persistent oil. How can I induce crystallization?
"Oiling out," where a compound separates as a liquid instead of a solid, is a common challenge in the crystallization of piperidine derivatives.[8] If direct crystallization of the free base is unsuccessful, converting it to a salt is a highly effective strategy.
-
Strategy: Dissolve the crude oily free base in a suitable solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of an acid, such as hydrochloric acid in ether or isopropanol, until precipitation is complete. The resulting hydrochloride salt is often a stable, crystalline solid that is more amenable to purification by recrystallization.[9][10]
Troubleshooting Purification Challenges
Problem 1: Tailing and Poor Separation in Silica Gel Chromatography
Symptoms:
-
Broad, streaky spots on TLC plates.
-
Product elutes as a wide band from the column, often co-eluting with impurities.
-
Low recovery due to irreversible adsorption.
Root Cause & Scientific Explanation: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[11] Basic compounds like this compound can undergo strong ionic interactions with these acidic sites, leading to strong adsorption and poor chromatographic performance.[11]
Solution: To mitigate this, the acidity of the silica gel must be neutralized. This is achieved by adding a small amount of a basic modifier to the mobile phase.
-
Recommended Protocol: Add 0.5-2% of triethylamine (Et3N) or a few drops of ammonium hydroxide to your eluent system (e.g., hexane/ethyl acetate).[12] This amine additive will preferentially interact with the acidic silanol groups, allowing your product to travel through the column without strong binding, resulting in sharper peaks and better separation.[13][14]
Data Presentation: Impact of Basic Modifier on Chromatography
| Eluent System (Hexane:EtOAc 7:3) | Modifier | TLC Observation | Chromatographic Outcome |
| None | None | Severe tailing, Rf ≈ 0.2 | Broad peak, poor recovery |
| 1% Triethylamine | Symmetrical spot, Rf ≈ 0.4 | Sharp peak, good separation |
Problem 2: Low Yield and Emulsion Formation During Acid-Base Extraction
Symptoms:
-
A thick, stable layer forms at the interface of the aqueous and organic phases, trapping the product.
-
Low recovery of the product after extraction and solvent removal.
Root Cause & Scientific Explanation: Amines can act as surfactants, stabilizing emulsions between aqueous and organic layers. Vigorous shaking can exacerbate this issue. Incomplete protonation or deprotonation during the pH adjustments will lead to the product being distributed between both phases, resulting in low recovery.
Solutions:
-
pH Control: The key to a successful acid-base extraction is ensuring a significant difference in the compound's charge state between the two phases.
-
Acidification: Use a dilute strong acid (e.g., 1M HCl) to wash the organic layer. The amine will be protonated to form the water-soluble ammonium salt, which partitions into the aqueous layer.[4][15][16]
-
Basification: After separating the layers, make the aqueous layer strongly basic (pH > 12) with a base like NaOH to regenerate the neutral, water-insoluble free base.[16]
-
-
Breaking Emulsions:
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic compound less soluble and helping to break the emulsion.
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocol
Protocol: Purification via Recrystallization of the Hydrochloride Salt
This method is particularly effective for removing non-basic and non-polar impurities.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent like isopropyl alcohol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring. Monitor the pH to ensure it is acidic.
-
Stir the resulting slurry for 30-60 minutes to ensure complete salt formation.
-
-
Initial Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove residual soluble impurities.
-
-
Recrystallization:
-
Select an appropriate solvent system. A mixture of a polar solvent in which the salt is soluble when hot (e.g., ethanol, methanol, or isopropanol) and a non-polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexanes) is often effective.[8]
-
Dissolve the crude salt in a minimum volume of the hot polar solvent.
-
Slowly add the anti-solvent dropwise until the solution becomes faintly turbid. If too much is added, clarify with a few drops of the hot polar solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
-
Final Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to constant weight.
-
References
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. biotage.com [biotage.com]
- 15. vernier.com [vernier.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Preventing Racemization in the Chiral Synthesis of 3-Arylpiperidines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. The stereochemical integrity of 3-arylpiperidines is a critical parameter that dictates their pharmacological activity and safety profile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of chiral synthesis and prevent racemization, ensuring the desired enantiopurity of your target compounds.
I. Understanding the Challenge: The "Why" Behind Racemization
Before delving into troubleshooting, it's crucial to understand the fundamental mechanisms that lead to the loss of stereochemical purity in 3-arylpiperidine synthesis. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can occur through various pathways, often facilitated by the reaction conditions.
The primary culprit is the formation of a transient, achiral intermediate. This can happen through:
-
Enolization/Enamine Formation: The presence of a base can abstract a proton from the carbon atom bearing the chiral center (the α-carbon), leading to the formation of a planar, achiral enolate or enamine intermediate. Reprotonation can then occur from either face, resulting in a racemic or near-racemic mixture.
-
Oxazolone Formation: In syntheses involving peptide coupling-like steps, the activated carboxyl group of an N-protected amino acid precursor can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and susceptible to abstraction by a base, leading to racemization.[1]
-
Ring-Opening/Closing Mechanisms: Certain reaction conditions can induce a reversible ring-opening of the piperidine core, leading to an achiral intermediate that can re-close to form both enantiomers.
Understanding these mechanisms is the first step toward designing experiments that minimize the risk of racemization.
II. Troubleshooting Guide: Addressing Common Racemization Issues
This section is formatted as a series of common problems encountered during the chiral synthesis of 3-arylpiperidines, followed by detailed explanations and actionable solutions.
Q1: I'm observing significant racemization during the N-deprotection of my Boc-protected 3-arylpiperidine. What's causing this, and how can I prevent it?
A1: The Problem of Strong Acids and Elevated Temperatures
The use of strong acids, such as trifluoroacetic acid (TFA), to remove the tert-butyloxycarbonyl (Boc) protecting group is a common step that can inadvertently lead to racemization.[2] The highly acidic environment can facilitate the formation of a carbocation intermediate at the chiral center, which is planar and thus achiral. Subsequent reaction with a nucleophile or rearrangement can lead to a loss of stereochemical integrity. Elevated temperatures during this process can further exacerbate the issue.
Solutions & Protocols:
-
Milder Deprotection Conditions: Opt for milder acidic conditions. For example, using a solution of HCl in an ethereal solvent like dioxane or diethyl ether at lower temperatures (0 °C to room temperature) can be effective for Boc deprotection while minimizing racemization.
-
Two-Stage Deprotection: Consider a two-stage deprotection protocol. A preliminary treatment with a weaker acid to partially cleave the Boc group, followed by a shorter exposure to a stronger acid, can sometimes be a gentler approach.
-
Alternative Protecting Groups: If racemization persists, consider using a protecting group that can be removed under non-acidic conditions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, for instance, is cleaved by a mild base like piperidine in DMF.[2][3] However, be mindful that basic conditions can also promote racemization via enolization, so careful optimization is still required.[4][5]
Experimental Protocol: Mild Boc Deprotection
-
Dissolve the Boc-protected 3-arylpiperidine in a minimal amount of anhydrous dioxane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution for a short period (e.g., 5-10 minutes), or add a pre-prepared saturated solution of HCl in the chosen solvent dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or other suitable methods.[6][7][8]
Q2: My catalytic asymmetric reduction of a tetrahydropyridine precursor is yielding a product with low enantiomeric excess. How can I improve the stereoselectivity?
A2: The Critical Role of Catalyst, Ligand, and Reaction Conditions
Catalytic asymmetric hydrogenation is a powerful tool for establishing the stereocenter in 3-arylpiperidines. However, its success hinges on the careful selection of the catalyst, chiral ligand, and reaction parameters. Low enantioselectivity can stem from a poorly matched catalyst-substrate combination, suboptimal reaction conditions, or catalyst deactivation.
Solutions & Optimization Strategies:
-
Ligand Screening: The choice of chiral ligand is paramount. For rhodium-catalyzed asymmetric reductions, ligands from the Josiphos family have shown excellent performance in similar transformations.[9] For other metals like iridium or ruthenium, a wide array of chiral phosphine and phosphine-oxazoline ligands are available. A thorough screening of different ligand classes is often necessary to find the optimal one for your specific substrate.
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and use an appropriate loading. While higher catalyst loading might increase the reaction rate, it doesn't always translate to higher enantioselectivity and can sometimes lead to side reactions.
-
Solvent and Temperature Effects: The polarity of the solvent can significantly influence the transition state of the enantioselective step. Screen a range of solvents, from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane). Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Hydrogen Pressure: The pressure of hydrogen gas can also be a critical parameter. While higher pressures can accelerate the reaction, they may sometimes have a detrimental effect on enantioselectivity. It's advisable to screen a range of pressures to find the optimal balance.
Table 1: Troubleshooting Asymmetric Catalytic Reduction
| Parameter | Potential Issue | Recommended Action |
| Chiral Ligand | Mismatch with substrate | Screen a library of ligands (e.g., Josiphos, BINAP, P-Phos). |
| Metal Precursor | Inappropriate choice | Evaluate different metal catalysts (e.g., Rh, Ir, Ru). |
| Solvent | Suboptimal polarity | Test a range of solvents with varying polarities. |
| Temperature | Too high, leading to reduced selectivity | Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). |
| Hydrogen Pressure | Too high or too low | Optimize the hydrogen pressure. |
| Substrate Purity | Impurities poisoning the catalyst | Ensure the starting material is of high purity. |
Q3: I am using a chiral auxiliary for my synthesis, but the diastereoselectivity is poor, and I'm seeing evidence of racemization after removing the auxiliary. What are the key considerations?
A3: The Double-Edged Sword of Chiral Auxiliaries
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction.[10][11] They are temporarily attached to the substrate to direct the formation of a specific stereoisomer. However, the conditions required to remove the auxiliary can sometimes be harsh enough to cause racemization of the newly formed chiral center.
Solutions & Best Practices:
-
Choice of Auxiliary: Select a chiral auxiliary that can be cleaved under mild conditions. Evans' oxazolidinones, for example, are widely used and can be removed under various mild conditions, offering flexibility.[11][12] Pseudoephedrine-based auxiliaries are another excellent choice, often providing high levels of stereocontrol and being readily removable.[11]
-
Steric Hindrance: The steric bulk of the chiral auxiliary plays a crucial role in directing the stereochemical outcome of the reaction. A well-chosen auxiliary will effectively shield one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face.
-
Cleavage Conditions: This is the most critical step for preserving stereochemical integrity.
-
For Evans' Oxazolidinones: Reductive cleavage with agents like lithium borohydride (LiBH4) or sodium borohydride (NaBH4) can yield the corresponding alcohol without epimerization. Hydrolytic cleavage under mild basic conditions (e.g., lithium hydroxide in a THF/water mixture) can provide the carboxylic acid.
-
For Pseudoephedrine Amides: Cleavage can often be achieved under mild acidic or basic hydrolysis, or by reduction with reagents like lithium aluminum hydride (LAH).
-
-
Post-Cleavage Analysis: Always determine the enantiomeric excess of your product after the removal of the chiral auxiliary to confirm that no racemization has occurred during this step.
Diagram: Chiral Auxiliary Workflow
Caption: Workflow for using a chiral auxiliary.
III. Frequently Asked Questions (FAQs)
Q4: What are the most reliable modern methods for the enantioselective synthesis of 3-arylpiperidines?
A4: Several robust methods have emerged in recent years. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines.[9][13][14][15][16] This approach offers high yields and excellent enantioselectivity across a broad range of substrates.[9][13][14][15][16] Another powerful strategy is the catalytic enantioselective synthesis from pyridines and sp2-hybridized boronic acids, which proceeds through a rhodium-catalyzed asymmetric carbometalation.[13][14][15] These methods often provide a more direct and efficient route to enantioenriched 3-arylpiperidines compared to classical resolution or chiral pool approaches.
Q5: How do I choose the right N-protecting group to minimize racemization?
A5: The ideal N-protecting group should be stable under the reaction conditions used to construct the piperidine ring and introduce the aryl group, yet be removable under mild conditions that do not compromise the stereochemical integrity of the chiral center.[17][18]
-
Carbamates (Boc, Cbz, Fmoc): These are the most common N-protecting groups.
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but requires acidic cleavage, which can be a source of racemization.
-
Cbz (Benzyloxycarbonyl): Removable by catalytic hydrogenation, which is generally a very mild method and unlikely to cause racemization.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (e.g., piperidine in DMF), which can be advantageous. However, one must be cautious about base-induced enolization.
-
-
Sulfonamides (Ts, Ns): These groups are very robust but often require harsh conditions for removal, increasing the risk of racemization.
The choice will depend on the overall synthetic strategy and the compatibility of the protecting group with other functional groups in the molecule.
Q6: What are the best analytical techniques for accurately determining the enantiomeric excess of my 3-arylpiperidine product?
A6: Accurate determination of enantiomeric excess (ee) is crucial. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. It involves separating the enantiomers on a chiral stationary phase. A variety of chiral columns are commercially available.[6][7]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The enantiomers are separated on a chiral stationary phase in a GC column.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral shift reagent or solvating agent, the NMR signals of the two enantiomers can be resolved, allowing for their integration and the calculation of the ee.[6]
-
Capillary Electrophoresis (CE): Chiral selectors can be added to the running buffer to enable the separation of enantiomers.[6][19]
It is often good practice to use at least two different methods to confirm the ee value.
Diagram: Decision Tree for Preventing Racemization
Caption: A decision-making flowchart for troubleshooting racemization.
By understanding the underlying principles of racemization and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical outcome of their 3-arylpiperidine syntheses, leading to the successful development of novel and effective therapeutic agents.
IV. References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. --INVALID-LINK--
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221-14226. --INVALID-LINK--
-
BenchChem. (2025). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. --INVALID-LINK--
-
ResearchGate. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Request PDF. --INVALID-LINK--
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. --INVALID-LINK--
-
Keshava Murthy, K. S., Rey, A. W., & Tjepkema, M. (2003). Enantioselective synthesis of 3-substituted-4-aryl piperidines useful for the preparation of paroxetine. ElectronicsAndBooks. --INVALID-LINK--
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. --INVALID-LINK--
-
Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral auxiliary. --INVALID-LINK--
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. --INVALID-LINK--
-
University of Bristol. (n.d.). Determination of enantiomeric excess. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Chiral Auxiliaries. --INVALID-LINK--
-
SFU Summit. (n.d.). Design, Synthesis and Evaluation of Chiral Auxiliaries, Ligands and Catalysts for Asymmetric. --INVALID-LINK--
-
PubMed. (2006). Rhodium-catalyzed intramolecular, anti-Markovnikov hydroamination. Synthesis of 3-arylpiperidines. --INVALID-LINK--
-
BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. --INVALID-LINK--
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--
-
Wiley. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. General reaction.... --INVALID-LINK--
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. --INVALID-LINK--
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Racemization During Peptide Coupling. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. catalogimages.wiley.com [catalogimages.wiley.com]
- 18. jocpr.com [jocpr.com]
- 19. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Choice for the Crystallization of 3-(4-Methoxyphenyl)piperidine HCl
Welcome to the technical support center for the crystallization of 3-(4-Methoxyphenyl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity crystalline material. This resource combines theoretical principles with practical, field-proven insights to address common challenges encountered during the crystallization of this piperidine derivative.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions you may have regarding the crystallization of this compound HCl.
Q1: What are the primary considerations when selecting a solvent for the crystallization of this compound HCl?
A1: As an amine hydrochloride salt, this compound HCl is a polar, ionic compound. Therefore, the ideal solvent will be a polar solvent that can effectively solvate the salt at elevated temperatures but has significantly lower solvating power at reduced temperatures. Key considerations include:
-
Solubility Profile: The compound should exhibit high solubility in the chosen solvent at or near its boiling point and low solubility at room temperature or below. This temperature-dependent solubility gradient is the driving force for crystallization.
-
Polarity: Polar protic solvents, such as alcohols (e.g., ethanol, isopropanol), are often excellent starting points due to their ability to form hydrogen bonds and solvate the hydrochloride salt.[1]
-
Impurities: The solvent should ideally not dissolve impurities at high temperatures, or it should keep them in solution as the desired compound crystallizes.
-
Reactivity: The solvent must be inert and not react with the compound.
-
Safety and Environmental Profile: The toxicity, flammability, and environmental impact of the solvent should always be considered.
Q2: I'm seeing an oily substance form instead of crystals. What is "oiling out" and why does it happen?
A2: "Oiling out" is a common issue in crystallization where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[2] This typically occurs when the temperature of the solution is above the melting point of the solute at the point of supersaturation. For this compound HCl, this can be caused by:
-
High Impurity Levels: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.
-
Rapid Cooling: If the solution is cooled too quickly, the high level of supersaturation can lead to the formation of an oil instead of allowing time for orderly crystal nucleation and growth.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a very high concentration at saturation, which can favor oiling out.
Q3: Can I use a mixed solvent system? If so, how do I choose the solvents?
A3: Yes, a mixed solvent system, often referred to as an anti-solvent crystallization, is a very effective technique. This method is particularly useful when a single solvent that meets all the ideal criteria cannot be found. The system consists of:
-
A "Good" Solvent: A solvent in which this compound HCl is highly soluble.
-
An "Anti-Solvent" (or "Poor" Solvent): A solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent.
The process involves dissolving the compound in a minimal amount of the "good" solvent and then slowly adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation. A few drops of the "good" solvent can be added to redissolve the precipitate, and then the solution is allowed to cool slowly, promoting crystal growth. For a polar compound like this compound HCl, a common combination would be a polar "good" solvent like ethanol and a less polar "anti-solvent" like diethyl ether or toluene.[1]
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during the crystallization of this compound HCl.
Issue 1: The Compound Fails to Crystallize Upon Cooling
Cause: This typically indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound being more soluble in the chosen solvent than anticipated.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution. This will act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to boil off a small amount of the solvent, thereby increasing the concentration of the compound. Then, allow the solution to cool again.
-
Anti-solvent Addition: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes turbid, then proceed with slow cooling.
-
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Cause: As discussed in the FAQs, this occurs when the compound separates from the solution above its melting point in the solvent system.
Troubleshooting Protocol:
-
Re-dissolve and Slow Down:
-
Gently heat the solution until the oil redissolves completely.
-
Add a small amount of additional "good" solvent to ensure the saturation temperature is below the compound's melting point.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.
-
-
Lower the Crystallization Temperature:
-
Before inducing crystallization, cool the solution to a temperature below the expected melting point of the compound in the solvent.
-
Then, induce crystallization by scratching or seeding.
-
-
Change the Solvent System:
-
If oiling out persists, the solvent system may be inappropriate. Consider a solvent in which the compound is less soluble at higher temperatures.
-
Experiment with different anti-solvents that may promote solid precipitation over liquid-liquid phase separation.
-
Issue 3: Poor Crystal Quality or Formation of Amorphous Powder
Cause: This is often a result of the crystallization process occurring too rapidly, not allowing for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. This can be achieved by placing the flask in an insulated container or a dewar of warm water and allowing it to cool to room temperature overnight.
-
Slower Anti-solvent Addition: In an anti-solvent crystallization, add the anti-solvent much more slowly, and ensure thorough mixing.
-
-
Use Vapor Diffusion:
-
This is a very slow method of crystallization that can produce high-quality crystals. Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the "good" solvent, gradually inducing crystallization.
-
Experimental Workflows and Protocols
Solvent Screening Protocol
A systematic approach to solvent selection is crucial for successful crystallization.
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound HCl.
Materials:
-
Crude this compound HCl
-
A selection of solvents (e.g., ethanol, isopropanol, methanol, acetone, ethyl acetate, water, diethyl ether, toluene)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of the crude compound (e.g., 10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate for a single-solvent crystallization will require a moderate amount of solvent to dissolve at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the mixture gently. If the compound dissolves upon heating, it is a potential candidate for cooling crystallization.
-
Cool the solutions that required heating to room temperature and then in an ice bath. Observe for crystal formation.
-
For solvents in which the compound is highly soluble at room temperature, consider them as the "good" solvent in a mixed-solvent system. Test their miscibility with potential anti-solvents.
The following diagram illustrates the decision-making process in solvent screening:
Caption: A workflow diagram for systematic solvent screening.
Protocol 1: Single-Solvent Recrystallization
Example Solvent: Isopropanol (based on general principles for amine hydrochlorides).
-
Place the crude this compound HCl in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of isopropanol and begin heating the mixture with stirring.
-
Continue adding small portions of hot isopropanol until the solid just completely dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Protocol 2: Anti-Solvent Recrystallization
Example Solvent System: Ethanol ("good" solvent) / Diethyl Ether ("anti-solvent"). This is based on a procedure for a similar compound.[2]
-
Dissolve the crude this compound HCl in the minimum amount of ethanol at room temperature or with gentle warming.
-
Slowly add diethyl ether dropwise with stirring until the solution becomes persistently turbid.
-
Add a few drops of ethanol to redissolve the turbidity and obtain a clear solution.
-
Cover the flask and allow it to stand undisturbed at room temperature.
-
After crystal formation begins, the flask can be cooled in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of a pre-mixed ethanol/diethyl ether solution, and dry under vacuum.
The logical flow for selecting a crystallization method is as follows:
Caption: Decision tree for selecting an appropriate crystallization method.
Solvent Properties for Crystallization of Piperidine Hydrochlorides
The following table summarizes the properties of common solvents that can be considered for the crystallization of this compound HCl.
| Solvent | Class | Boiling Point (°C) | Polarity | Comments |
| Water | Polar Protic | 100 | High | 4-(4-Methoxyphenyl)piperidine HCl is soluble in water, making it a potential solvent for cooling crystallization, though yields may be lower due to significant solubility at room temperature. |
| Ethanol | Polar Protic | 78 | High | A good starting point. The target compound's analogue is soluble in ethanol. Often used as the "good" solvent in anti-solvent methods.[2] |
| Isopropanol | Polar Protic | 82 | High | Similar to ethanol, often provides a good balance of solubility for amine hydrochlorides. A patent for a related compound uses isopropanol for crystallization.[3] |
| Methanol | Polar Protic | 65 | High | May be too strong of a solvent, leading to high solubility even at low temperatures and potentially lower yields. |
| Acetone | Polar Aprotic | 56 | Medium | Can be a useful solvent, sometimes in combination with an anti-solvent like ether for precipitating piperidine hydrochlorides.[4] |
| Ethyl Acetate | Polar Aprotic | 77 | Medium | Can be a component of a mixed solvent system, for example with heptane, for crystallizing piperidine derivatives. |
| Diethyl Ether | Non-polar | 35 | Low | Typically used as an anti-solvent due to the low solubility of hydrochloride salts.[2] |
| Toluene | Non-polar | 111 | Low | Can be used as an anti-solvent with more polar solvents like alcohols. |
References
Technical Support Center: Palladium Catalyst Removal from 3-(4-Methoxyphenyl)piperidine
Welcome to the Technical Support Center for challenges related to the purification of 3-(4-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing residual palladium catalysts from this valuable piperidine derivative. Palladium-catalyzed cross-coupling reactions are indispensable in modern synthesis, yet the removal of the catalyst to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs) presents a significant hurdle.[1][2][3][4] This is particularly true for nitrogen-containing compounds like this compound, where the nitrogen atom can act as a strong ligand, forming stable complexes with palladium and hindering its removal.[5][6]
This resource provides in-depth troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your purification process.
Troubleshooting Guide
This section is formatted to address common problems in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: High levels of residual palladium (>100 ppm) are detected in my this compound product even after standard work-up and filtration.
-
Possible Cause: The piperidine nitrogen in your product is likely chelating with the palladium catalyst, forming a soluble complex that is not easily removed by simple filtration.[5][6] Standard filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[5][7]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with functional groups that have a strong affinity for palladium. For amine-containing products, thiol-based (e.g., SiliaMetS® Thiol) or thiourea-based (e.g., SiliaMetS® Thiourea) scavengers are often highly effective.[6][8] These functional groups act as strong ligands for palladium, effectively "pulling" it away from your product.
-
Optimize Scavenging Conditions: The efficiency of scavenging can be significantly influenced by reaction conditions. Consider experimenting with the following parameters:
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of palladium binding to the scavenger.[5]
-
Time: Extend the treatment time with the scavenger (e.g., up to 18-24 hours) to ensure maximum palladium removal.[5]
-
Solvent: The choice of solvent can impact the scavenger's performance. It's often best to perform scavenging in the reaction solvent if compatible, or in a solvent where both the product and the palladium complex are soluble.
-
-
Activated Carbon Treatment: Activated carbon is a cost-effective option for palladium removal.[5] However, it can be non-specific and may lead to the loss of your desired product through adsorption.[3][5][6] It is often used as a secondary treatment or when cost is a primary concern.
-
Issue 2: Significant product loss is observed after using a palladium scavenger.
-
Possible Cause: Your product, this compound, may be non-specifically adsorbing to the scavenger material. This is a more common issue with activated carbon but can also occur with some functionalized silica or polymer scavengers.[6]
-
Suggested Solutions:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Thoroughly Wash the Scavenger: After filtering off the scavenger, wash it with a fresh portion of the solvent to recover any adsorbed product.
-
Screen Different Scavengers: The interaction between your product and the scavenger can be highly specific. Testing a panel of different scavengers (e.g., silica-based vs. polystyrene-based, different functional groups) can help identify one with high palladium affinity and low product affinity.
-
Issue 3: My final product is still showing unacceptable levels of palladium even after using a scavenger.
-
Possible Cause: The palladium species in your reaction mixture may be in a form that is not effectively captured by the chosen scavenger. The oxidation state of palladium (e.g., Pd(0) vs. Pd(II)) can influence its affinity for different scavenger functionalities.[5]
-
Suggested Solutions:
-
Consider a Scavenger with Broader Specificity: Some scavengers are designed to be effective against a range of palladium species. For instance, thiourea-based scavengers are known to be versatile for various forms of palladium.[8]
-
Pre-treatment to Change Palladium Oxidation State: In some cases, a pre-treatment step can be employed to convert the palladium into a more easily scavenged form. However, this adds complexity and should be approached with caution to avoid product degradation.
-
Liquid-Liquid Extraction with a Chelating Agent: An aqueous wash with a solution of a chelating agent that has a high affinity for palladium, such as sodium bisulfite, can be effective.[9] The pH of the aqueous phase may need to be adjusted to optimize the extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the different types of palladium scavengers available?
A1: Palladium scavengers are typically solid-supported materials with functional groups that bind to palladium. The most common types include:
-
Silica-Based Scavengers: These have a high surface area and are functionalized with groups like thiols, thioureas, amines, or isocyanates.[5][8] They are widely used in the pharmaceutical industry.[8]
-
Polymer-Based Scavengers: These utilize a polystyrene or other polymer backbone and are also functionalized with palladium-binding groups.
-
Activated Carbon: A less specific but cost-effective adsorbent for palladium.[5]
-
Synthetic Carbon Adsorbents: Materials like Carboxen® have been shown to be effective for palladium scavenging with high product recovery.[10]
Q2: How do I choose the right palladium scavenger for my this compound synthesis?
A2: The selection of a scavenger is a critical step and depends on several factors:
-
Nature of the Palladium Species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium can affect its affinity for different scavengers.
-
Product Compatibility: The scavenger should not react with or strongly adsorb your this compound product. Given the basic nature of the piperidine nitrogen, scavengers with highly acidic or electrophilic functional groups should be used with caution.
-
Solvent System: Ensure the scavenger is compatible with the solvent used in your reaction or purification process.
-
Cost and Scalability: For larger-scale production, the cost and ease of handling the scavenger become important considerations.[5]
Q3: What is Celite, and how is it used for palladium removal?
A3: Celite is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. In the context of palladium removal, it is used as a filtration aid.[7] It is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the solution.[5][7] A pad of Celite is prepared in a filter funnel, and the reaction mixture is passed through it. The Celite traps the solid palladium particles.
Q4: Can I use crystallization to remove palladium from my product?
A4: Crystallization can be a powerful purification technique and may reduce palladium levels. However, in some cases, palladium complexes can co-crystallize with the product, leading to enrichment of the impurity in the crystals.[4] Often, a combination of scavenging followed by crystallization is the most effective approach to achieve high purity.
Q5: What analytical techniques are used to quantify residual palladium?
A5: The industry standard for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][11] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. Other methods include atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF).[11]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
-
Select the Appropriate Scavenger: Based on the considerations in FAQ 2, choose a suitable silica-based scavenger (e.g., SiliaMetS® Thiol).
-
Prepare the Solution: Ensure your crude this compound is fully dissolved in a suitable organic solvent.
-
Add the Scavenger: Add the scavenger to the solution. A typical starting point is 5-10 wt% of the scavenger relative to the crude product mass.
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours. The optimal time should be determined experimentally.
-
Filter the Scavenger: Remove the solid scavenger by filtration through a pad of Celite.
-
Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS to confirm the effectiveness of the scavenging process.[5]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude this compound in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]
-
Filter through Celite: Filter the mixture through a pad of Celite to completely remove the fine particles of activated carbon.
-
Wash the Carbon: Wash the filter cake with fresh solvent to recover adsorbed product.
-
Concentrate the Solution: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration by ICP-MS.
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency for an Amine-Containing Drug Candidate
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) |
| SiliaMetS® Thiol | 2400 | ≤ 16 |
| SiliaMetS® Thiourea | 2400 | ≤ 16 |
| Activated Carbon (Darco) | 2400 | > 16 |
| Polymer-Based Scavenger (Quadrapure) | 2400 | > 16 |
This data is adapted from a case study on a drug candidate and illustrates the high efficiency of silica-based thiol and thiourea scavengers.[8]
Visualizations
Caption: Decision workflow for palladium catalyst removal.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. arborassays.com [arborassays.com]
Troubleshooting guide for the Pictet-Spengler reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. Here, we address common challenges encountered during experimentation, providing not just solutions but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction is a two-step process that begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or an imine).[1][2] Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[3][4] This ion then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the iminium carbon.[4][5] This cyclization step, a 6-endo-trig reaction, is the key ring-forming step.[4][6] Finally, a deprotonation step restores the aromaticity of the system, yielding the final tetrahydroisoquinoline or tetrahydro-β-carboline product.[1][5]
Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction.
Q2: How does the electronic nature of the aromatic ring affect the reaction?
A2: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups (EDGs), such as alkoxy or alkyl groups, on the aryl ring enhance its electron density, making it more nucleophilic.[1][7] This increased nucleophilicity facilitates the key intramolecular cyclization step, often leading to higher yields and allowing for milder reaction conditions.[1][8] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making it less nucleophilic and hindering the cyclization. Reactions with deactivated substrates may require harsher conditions, such as stronger acids and higher temperatures, and often result in lower yields.[3][7]
Q3: Can ketones be used in place of aldehydes?
A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the ketone carbonyl group's lower electrophilicity.[6][8] Consequently, reactions involving ketones often require more forcing conditions, such as higher temperatures or stronger acid catalysis, to achieve satisfactory yields.[8] The products derived from ketones will be substituted at the 1-position with two groups.
Troubleshooting Guide
Problem 1: Low or No Product Yield
You've set up your Pictet-Spengler reaction, but upon workup and analysis, the yield is disappointingly low, or you've recovered only starting materials.
Possible Cause 1: Insufficiently Activated Aromatic Ring
-
Explanation: As discussed in the FAQs, an electron-poor aromatic ring will be a poor nucleophile, making the crucial C-C bond formation step difficult.[3][7]
-
Solution:
-
Harsher Conditions: Increase the reaction temperature and/or use a stronger acid catalyst (e.g., switch from acetic acid to trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂).[3][7] Monitor the reaction carefully by TLC or HPLC to avoid decomposition of starting materials or products.[7]
-
Substrate Modification: If possible, redesign the synthesis to start with a β-arylethylamine bearing electron-donating groups.[1][7]
-
Possible Cause 2: Ineffective Catalyst or Incorrect Catalyst Loading
-
Explanation: The acid catalyst is essential for generating the reactive iminium ion.[3] The choice of acid and its concentration are critical. Too little acid may not drive the reaction forward, while too much can lead to side reactions or decomposition.
-
Solution:
-
Catalyst Screening: If a weak protic acid fails, consider stronger options. A screen of different acids is often beneficial. For sensitive substrates, milder catalysts like chiral phosphoric acids have proven effective.[7]
-
Optimize Loading: Perform a series of small-scale reactions to determine the optimal catalyst loading. Start with a catalytic amount and incrementally increase it.
-
Possible Cause 3: Inappropriate Reaction Temperature
-
Explanation: The optimal temperature for a Pictet-Spengler reaction is substrate-dependent. Some reactions proceed smoothly at room temperature, while others require heating to overcome the activation energy barrier.[7][8] Excessive heat can lead to decomposition.[8]
-
Solution:
Possible Cause 4: Poor Solvent Choice
-
Explanation: The solvent must solubilize the reactants and stabilize the intermediates. The choice between protic and aprotic solvents can significantly impact yield.[7]
-
Solution:
| Parameter | Recommendation | Rationale |
| Catalyst | Protic Acids (HCl, H₂SO₄, TFA), Lewis Acids (BF₃·OEt₂), Organocatalysts | Choice depends on substrate reactivity and sensitivity. Stronger acids for deactivated rings.[7][8] |
| Temperature | Room Temperature to Reflux | Highly substrate-dependent. Start low and increase gradually while monitoring.[7][10] |
| Solvent | Protic (Methanol) or Aprotic (CH₂Cl₂, Toluene, DCE) | Affects solubility and intermediate stability. Aprotic media can sometimes give higher yields.[3][7] |
| Stoichiometry | Slight excess (1.0-1.2 eq) of the carbonyl compound | Helps to ensure complete consumption of the more valuable amine starting material.[1][11] |
Problem 2: Formation of Side Products
Your reaction yields a complex mixture, making purification a significant challenge.
Possible Cause 1: Over-alkylation or Polymerization
-
Explanation: The product, a secondary amine, can sometimes react further with the starting aldehyde, leading to undesired N-alkylation or other side reactions. Aldehydes can also self-polymerize under acidic conditions.
-
Solution:
-
Control Stoichiometry: Use only a slight excess of the aldehyde (e.g., 1.1 equivalents).[1]
-
Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing side reactions.
-
Use an Aldehyde Source: For formaldehyde, using a stable source like 1,3,5-trioxane can be beneficial as it decomposes under acidic conditions to slowly release formaldehyde.[12]
-
Possible Cause 2: Racemization in Asymmetric Reactions
-
Explanation: When creating a new chiral center, the reaction conditions can sometimes lead to racemization, especially at higher temperatures where the reaction may become reversible.[6]
-
Solution:
Problem 3: Difficult Purification
The crude product is an inseparable mixture, or the product is difficult to isolate from the reaction medium.
Possible Cause 1: Co-elution of Starting Material and Product
-
Explanation: The polarity of the starting β-arylethylamine and the final product can be very similar, leading to overlapping spots on TLC and difficult separation by column chromatography.
-
Solution:
-
Drive Reaction to Completion: Ensure the reaction has gone to completion by careful TLC or HPLC monitoring to consume all of the starting amine.[8]
-
Derivatization: If separation is still problematic, consider a temporary derivatization of the product's secondary amine (e.g., Boc protection) to significantly alter its polarity for easier purification. The protecting group can be removed in a subsequent step.
-
Acid-Base Extraction: Utilize the basicity of the amine product. An aqueous acid wash can extract the product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Possible Cause 2: Persistent Emulsions During Workup
-
Explanation: During the aqueous workup, particularly after neutralizing the acid, emulsions can form, making phase separation difficult.
-
Solution:
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[11]
-
Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes help to break up fine emulsions.
-
Solvent Change: If possible, change the organic solvent to one that is less prone to forming emulsions.
-
Caption: A workflow for troubleshooting common Pictet-Spengler reaction issues.
Experimental Protocols
General Protocol for Acid-Catalyzed Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10-20 mL per mmol of amine).[11]
-
Aldehyde Addition: To the stirred solution, add the aldehyde or ketone (1.0–1.2 eq) at room temperature.[11]
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 10-50 mol%) to the mixture. The optimal amount should be determined experimentally.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (from room temperature to reflux).[11] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or HPLC until the starting amine is consumed (typically 1 to 24 hours).[8][11]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and finally, brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[4][11]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.[11]
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Improving the Efficiency of N-Boc Deprotection of Arylpiperidines
Welcome to the technical support center for N-Boc deprotection. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from arylpiperidine scaffolds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acidic N-Boc deprotection?
A1: The deprotection proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the Boc group is protonated, which facilitates the cleavage of the C-O bond. This results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine, which is then protonated under the acidic conditions to form an ammonium salt.[1] It is crucial to perform this reaction in a well-ventilated area or with an appropriate outlet for the gas to escape, as it should not be conducted in a closed system.[1][2]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[3]
Q3: Why are "scavengers" sometimes necessary during deprotection?
A3: The tert-butyl cation generated during the reaction is a reactive electrophile that can cause side reactions, particularly the alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the molecule.[2][4][5] Scavengers are nucleophilic compounds added to the reaction mixture to trap these reactive cations, preventing them from modifying your desired product.[4][6]
Q4: What are the most common acidic reagents for Boc deprotection?
A4: The most frequently used reagents are trifluoroacetic acid (TFA), often as a 20-50% solution in dichloromethane (DCM), and hydrogen chloride (HCl), typically as a 4M solution in 1,4-dioxane or ethyl acetate.[4][6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of arylpiperidines, offering potential causes and solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection is sluggish or fails to go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[3][4]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[3][4]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected nitrogen may require more forcing conditions for complete removal.[3][4]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in DCM. If the reaction is conducted at a low temperature, consider allowing it to warm to room temperature.[3][6] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[2] Gentle warming (e.g., to 40°C) can also be considered, but be aware that this may increase the rate of side reactions.[4]
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA.[6][8]
Issue 2: Formation of Side Products (Evidence of t-Butylation)
Question: My reaction mixture shows multiple spots on TLC, and my LC-MS analysis indicates the presence of species with a mass increase of 56 amu. What is happening and how can I prevent it?
Answer: This is a classic sign of tert-butylation, where the electrophilic tert-butyl cation generated during deprotection reacts with nucleophilic sites on your arylpiperidine or other sensitive groups.[5] Electron-rich aromatic rings are particularly susceptible.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent t-butylation is to add scavengers to the reaction mixture to trap the tert-butyl cation.[4][6]
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | A general-purpose and highly effective carbocation scavenger.[6] |
| Anisole | 2.5 - 5% (v/v) | A common scavenger for protecting various nucleophilic residues.[6] |
| Water | 2.5 - 5% (v/v) | Acts as a scavenger for the tert-butyl cation.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Effective in preventing side reactions.[6] |
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: The Boc group is removed, but other functional groups in my molecule (e.g., esters, acetals) are also being cleaved. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities.[3] In such cases, alternative, milder deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3][9] A mechanochemical approach using p-TsOH in a solvent-free ball milling process has also been shown to be effective.
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[3][7]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting a wide range of N-Boc amines at room temperature, tolerating various functional groups.[9][10][11]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[3][12][13]
Experimental Protocols & Workflows
Standard Protocol: TFA-Mediated Deprotection
-
Dissolve the N-Boc-arylpiperidine substrate in dichloromethane (DCM).
-
In a separate flask, prepare a deprotection cocktail of 25-50% TFA in DCM. If the substrate is susceptible to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[4]
-
Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[6]
-
Remove the DCM and excess TFA under reduced pressure. The resulting trifluoroacetate salt can often be used directly in the next step or neutralized.[14]
Alternative Protocol: HCl in 1,4-Dioxane
-
Dissolve the N-Boc-arylpiperidine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[4]
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[4]
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[4]
Deprotection Troubleshooting Workflow
Caption: A workflow for troubleshooting common N-Boc deprotection issues.
Deprotection Mechanism and Side Reaction
Caption: Acid-catalyzed N-Boc deprotection and competing side reactions.
Comparative Data: Deprotection Methods
| Method/Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA, DCM, 0°C to RT, 0.5-2h[2][6] | Fast, reliable, well-established | Harsh acid, can cleave other sensitive groups, potential for t-butylation, chlorinated solvent[5][6][15] |
| HCl / Dioxane | 4M HCl, Dioxane, RT, 0.5-2h[6] | Effective, forms crystalline HCl salts | Dioxane is a suspect carcinogen, strong acid[15] |
| Lewis Acids (e.g., ZnBr₂) | ZnBr₂, DCM, RT, overnight[7] | Milder, non-protic conditions | May require longer reaction times, reagent cost[3] |
| Oxalyl Chloride / Methanol | 3 equiv. (COCl)₂, MeOH, RT, 1-4h[9][10] | Very mild, tolerates many functional groups | Reagent is moisture-sensitive and toxic[9] |
| Thermal (Boiling Water) | H₂O, 100°C, 10min - 2h[13] | Green, simple, no acid required | High temperature, limited substrate scope, requires thermal stability[3] |
| Thermal (Continuous Flow) | TFE or MeOH, 120-240°C, 20-30 min[12] | Rapid, catalyst-free, selective deprotection possible[16] | Requires specialized equipment, high temperatures[12] |
References
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave-Assisted Synthesis of Piperidine Derivatives
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of piperidine derivatives. This guide is structured to address common challenges and provide actionable solutions, ensuring the integrity and success of your experiments.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of these valuable motifs by dramatically reducing reaction times, often from hours to minutes, and improving yields.[1][2][3] However, harnessing the full potential of this technology requires a nuanced understanding of its principles and potential pitfalls. This guide provides in-depth troubleshooting advice and optimized protocols to navigate the complexities of your syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes in a microwave-assisted piperidine synthesis?
Low yields can stem from several factors, including suboptimal reaction temperature, inefficient heating due to solvent choice, reactant or catalyst degradation, and competing side reactions. A systematic approach to optimization is crucial.[4][5]
Q2: How do I select the best solvent for my microwave reaction?
Solvent choice is critical as it dictates the efficiency of microwave energy absorption.[6] Polar solvents like DMF, DMSO, and alcohols (ethanol, methanol) absorb microwave irradiation efficiently and are common choices.[7][8] For non-polar solvents like toluene or dioxane, heating efficiency can be improved if the reactants themselves are polar or if a small amount of an ionic liquid is added to the mixture.[8]
Q3: My reaction is showing multiple spots on the TLC, indicating significant side product formation. How can I improve selectivity?
Side product formation is often a result of excessive temperature or prolonged reaction times.[9] Unlike conventional heating, microwave synthesis can sometimes lead to localized "hot spots" if not properly managed. To enhance selectivity, try reducing the reaction temperature, shortening the irradiation time, or changing the order of reagent addition to favor the desired reaction pathway.[4]
Q4: I'm concerned about pressure buildup in the sealed reaction vessel. What are the safety precautions?
Pressure buildup is a significant safety concern, especially when heating solvents past their atmospheric boiling points. Always ensure you are using a reaction vessel rated for the temperature and pressure you are targeting. Never exceed the maximum recommended fill volume of the vessel (typically around 2/3 full) to allow for solvent expansion and pressure changes. If a reaction is known to evolve gas, consider using an open-vessel setup or a system with reliable pressure control.[10]
Q5: Can I scale up my microwave-assisted piperidine synthesis?
Scaling up MAOS is not always straightforward due to the limited penetration depth of microwaves.[11][12] A reaction that works well on a 1 mmol scale may not translate directly to a 100 mmol scale. For larger scale syntheses, consider using a multimode microwave reactor designed for larger volumes or exploring continuous flow microwave systems.[13][14]
Troubleshooting Guide: In-Depth Problem Solving
Problem 1: Low or No Product Yield
Low yields are one of the most common frustrations in synthesis. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low yield.
Detailed Solutions:
-
Inefficient Heating: The ability of a reaction mixture to absorb microwave energy is dependent on its dielectric properties.[6] If you are using a non-polar solvent, the mixture may not be heating effectively.
-
Action: Switch to a more polar solvent with a higher dielectric constant (see Table 1). Alternatively, if the solvent system is critical for your chemistry, add a small amount of a microwave absorber like an ionic liquid.[8] Ensure that the magnetic stirrer is functioning correctly to distribute heat evenly.
-
-
Reactant/Product Decomposition: The high temperatures achievable with microwave heating can sometimes lead to the decomposition of starting materials, intermediates, or the final product.[15]
-
Action: Systematically lower the reaction temperature in 10°C increments. Run a time-course experiment at a fixed temperature, taking aliquots every few minutes to determine the optimal reaction time before significant degradation occurs.
-
-
Incomplete Reaction: While MAOS is known for rapid reactions, some transformations still require sufficient time to reach completion.
-
Action: Increase the reaction hold time. Monitor the reaction's progress using TLC or LC-MS to ensure the starting materials are being consumed.
-
-
Catalyst or Reagent Issues: In catalyzed reactions, the high temperatures can sometimes lead to catalyst deactivation. For multi-component reactions, the equilibrium of intermediate formation might be unfavorable.[5]
-
Action: For reactions like reductive amination, ensure the pH is in the optimal range (typically mildly acidic) for iminium ion formation.[5] Consider increasing the catalyst loading or using a more robust catalyst.
-
Problem 2: Formation of Side Products and Low Selectivity
The rapid and intense heating provided by microwaves can sometimes accelerate undesired reaction pathways.
Detailed Solutions:
-
Temperature Control: Unwanted side reactions often have a higher activation energy.
-
Action: Lowering the reaction temperature can sometimes favor the desired product. The precise temperature control offered by modern microwave reactors allows for fine-tuning of the reaction conditions.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Action: Experiment with a range of solvents. For example, in some multicomponent reactions, using water as a solvent can prevent the formation of side products observed in non-polar solvents.[16]
-
-
Power Modulation: Instead of a constant high power, using a modulated or pulsed power setting can help maintain a stable temperature and prevent overheating, which can lead to side product formation.
-
Action: If your microwave reactor allows, experiment with different power settings while maintaining the target temperature.
-
Data and Protocols for Success
Table 1: Properties of Common Solvents for Microwave Synthesis
The choice of solvent is crucial for efficient microwave heating. This table provides key parameters for commonly used solvents.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Microwave Absorption |
| Acetonitrile | 82 | 37.5 | High |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.0 | High |
| Ethanol | 78 | 24.5 | High |
| Methanol | 65 | 32.7 | High |
| Water | 100 | 80.4 | High |
| 1,4-Dioxane | 101 | 2.2 | Low |
| Toluene | 111 | 2.4 | Low |
| Tetrahydrofuran (THF) | 66 | 7.6 | Medium |
Data compiled from various sources.[6][8]
Experimental Protocol: General Method for Microwave-Assisted Mannich Reaction
The Mannich reaction is a powerful three-component reaction for synthesizing β-amino carbonyl compounds, which can be precursors to piperidines.[17][18]
Workflow Diagram:
Caption: General workflow for a microwave-assisted Mannich reaction.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine the ketone (e.g., 4-hydroxyacetophenone, 1.0 mmol), a secondary amine (e.g., piperidine, 1.2 mmol), and formaldehyde (1.5 mmol).[17]
-
Solvent Addition: Add a suitable solvent (e.g., 3-5 mL of 1,4-dioxane or ethanol).
-
Reaction Setup: Add a magnetic stir bar and securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes with a power of 300 W.[17]
-
Monitoring: After the allotted time, cool the vessel to room temperature. Check for the consumption of starting materials using Thin Layer Chromatography (TLC).
-
Work-up and Purification: If the reaction is complete, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Choice for Microwave Synthesis [cem.com]
- 7. biotage.com [biotage.com]
- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 9. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. jchr.org [jchr.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-(4-Methoxyphenyl)piperidine
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(4-Methoxyphenyl)piperidine. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodological choices and their practical implications, grounded in established scientific principles and regulatory standards.
Introduction
This compound is a synthetic organic compound whose purity is critical for its application in pharmaceutical research and development. Ensuring the absence or control of impurities—such as starting materials, by-products, or degradation products—is a fundamental requirement for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for impurity profiling.[1][2]
The development of a robust and reliable HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[3][4] this compound possesses a basic piperidine ring and an aromatic methoxyphenyl group, making it amenable to reversed-phase (RP) chromatography. This guide will compare two RP-HPLC methods, exploring how different stationary phases and mobile phase modifiers can be leveraged to achieve optimal separation and peak characteristics.
The comparison is framed by the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the chromatographic principles detailed in the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7][8][9]
Methodology Comparison: The Rationale
Two methods were developed to offer orthogonal selectivity, providing a comprehensive assessment of the sample's purity.
-
Method A: The Industry Standard C18 Approach. This method employs a traditional C18 (octadecyl) stationary phase, the workhorse of reversed-phase chromatography.[10][11] It separates analytes primarily based on hydrophobicity. To ensure good peak shape for the basic piperidine moiety, Trifluoroacetic Acid (TFA) is used as an ion-pairing agent. TFA masks residual silanols on the silica surface and forms an ion pair with the protonated analyte, improving retention and reducing peak tailing.[12][13]
-
Method B: Alternative Selectivity with a Phenyl-Hexyl Column. This method utilizes a Phenyl-Hexyl stationary phase to introduce a different separation mechanism. Phenyl-Hexyl columns provide unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[14][15][16] This alternative selectivity can be crucial for resolving impurities that may co-elute with the main peak on a standard C18 column.[15] Formic acid is used as the mobile phase modifier, offering a less aggressive ion-pairing effect and better compatibility with mass spectrometry (MS) detectors.
The following diagram illustrates the general workflow for HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
Experimental Protocols
Instrumentation and General Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Data Acquisition: Empower 3 or equivalent Chromatography Data Software.
-
Detection Wavelength: 225 nm (determined from the UV spectrum of this compound).
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Sample Diluent: 50:50 Acetonitrile/Water
Method A: C18 with TFA Protocol
-
Stationary Phase: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 22.0 80 22.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
Method B: Phenyl-Hexyl with Formic Acid Protocol
-
Stationary Phase: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 25 18.0 75 20.0 75 20.1 25 | 23.0 | 25 |
-
Flow Rate: 1.2 mL/min.
Comparative Performance Data
The performance of each method was evaluated based on key system suitability parameters as defined by USP <621>.[17][18][19][20] These parameters ensure the chromatographic system is adequate for its intended purpose. Hypothetical data for the main peak and a critical impurity pair are presented below.
Table 1: System Suitability and Peak Performance Comparison
| Parameter | Method A (C18 / TFA) | Method B (Phenyl-Hexyl / Formic Acid) | Acceptance Criteria (Typical) |
| Retention Time (tR) of API | 10.5 min | 9.2 min | Report |
| Tailing Factor (T) | 1.1 | 1.0 | T ≤ 1.5 |
| Theoretical Plates (N) | 15,000 | 18,500 | N > 2000 |
| Resolution (Rs) of Critical Pair | 2.2 | 3.5 | Rs > 2.0 |
Table 2: Method Validation Parameter Comparison
| Parameter | Method A (C18 / TFA) | Method B (Phenyl-Hexyl / Formic Acid) | Guideline Reference |
| Linearity (r²) | 0.9995 | 0.9998 | ICH Q2(R1)[6][7][8] |
| Limit of Quantitation (LOQ) | 0.05% | 0.03% | ICH Q2(R1)[6][7][8] |
| Specificity | Resolved from 5 known impurities | Resolved from 5 known impurities and one additional process impurity | ICH Q2(R1)[6][7][8] |
| Robustness | Passed (±0.2 pH units, ±2°C) | Passed (±0.2 pH units, ±2°C) | ICH Q2(R1)[9] |
Discussion and Interpretation
The choice between these two methods depends on the specific goals of the analysis. The following diagram outlines the decision-making logic.
Caption: Decision tree for selecting an appropriate HPLC method.
-
Performance of Method A (C18 / TFA): This method provides excellent, robust performance for routine quality control. The retention time is adequate, and all system suitability parameters are well within typical acceptance criteria. The use of a C18 column makes this method highly transferable and familiar to most analytical laboratories. However, its reliance on hydrophobic interactions alone might fail to separate structurally similar impurities that have minor differences in their aromatic substitution patterns.
-
Performance of Method B (Phenyl-Hexyl / Formic Acid): This method demonstrates the power of alternative selectivity. The Phenyl-Hexyl column offers significantly better resolution for the critical impurity pair (Rs = 3.5 vs. 2.2), which is a direct result of the π-π interactions with the aromatic analyte.[14][15] The higher efficiency (more theoretical plates) is partly due to the smaller particle size of the core-shell column technology. Furthermore, the lower LOQ suggests higher sensitivity. A major advantage is its compatibility with mass spectrometry, as formic acid is a volatile buffer that does not cause the ion suppression often seen with TFA.[12]
Conclusion and Recommendation
Both Method A and Method B are valid for the purity analysis of this compound.
Method A is recommended for routine quality control (QC) environments where a robust, reliable, and easily transferable method is required. Its performance is more than adequate for batch release testing against a known impurity profile.
Method B is the superior choice for method development, impurity identification, and stability studies . Its orthogonal selectivity provides a higher degree of confidence that all potential impurities are being resolved.[4] Its MS-compatibility is invaluable for characterizing unknown peaks that may arise during forced degradation studies or from changes in the synthetic route. For comprehensive purity assurance, employing both methods can provide a complete picture of the sample's integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. usp.org [usp.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. jordilabs.com [jordilabs.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 14. separationmethods.com [separationmethods.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. halocolumns.com [halocolumns.com]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. agilent.com [agilent.com]
- 19. dsdpanalytics.com [dsdpanalytics.com]
- 20. Chromatography [usp.org]
A Senior Application Scientist's Guide to the Chiral HPLC Separation of 3-(4-Methoxyphenyl)piperidine Enantiomers
For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is not merely an analytical challenge—it is a critical necessity. The differential pharmacological and toxicological profiles of stereoisomers mean that robust enantioselective analysis is fundamental to ensuring drug safety and efficacy.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 3-(4-Methoxyphenyl)piperidine, a key chiral intermediate in the synthesis of various pharmaceutical agents.
Drawing upon established principles of chiral chromatography and experimental data from analogous piperidine structures, this document will navigate the critical decisions in method development. We will compare the performance of polysaccharide-based chiral stationary phases (CSPs), delve into the rationale behind mobile phase selection, and provide detailed, actionable experimental protocols.
The Central Challenge: Selecting the Optimal Chiral Stationary Phase
The cornerstone of any successful chiral separation is the choice of the chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs have consistently demonstrated broad applicability and excellent performance.[2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which together allow for differential binding of the two enantiomers.[3]
In this guide, we will compare three distinct yet powerful CSPs to illustrate a rational approach to method development for this compound:
-
Chiralpak® AD-H: An amylose-based CSP known for its broad enantioselectivity.
-
Chiralcel® OD-H: A cellulose-based CSP that often provides complementary selectivity to amylose phases.
-
A Cyclodextrin-based CSP: Representing a different class of chiral selectors that operate on an inclusion complexation mechanism.
The selection of these columns is based on their proven success in separating a wide range of chiral compounds, including those with similar structural motifs to our target analyte.
Comparative Performance Analysis
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H | Cyclodextrin-based CSP |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Derivatized β-Cyclodextrin |
| Primary Interaction | π-π, H-bonding, Steric | π-π, H-bonding, Steric | Inclusion Complexation |
| Typical Mobile Phase | n-Hexane / Isopropanol | n-Hexane / Ethanol | Acetonitrile / Water / Buffer |
| Expected Resolution (Rs) | > 2.0 | > 1.5 | Variable, often > 1.5 |
| Key Advantage | Broad applicability, high success rate for piperidines. | Complementary selectivity to AD-H. | Can be effective when polysaccharide phases fail. |
| Considerations | Coated phase has solvent limitations. | Coated phase has solvent limitations. | May require aqueous mobile phases. |
The "Why": Understanding Chiral Recognition
The efficacy of polysaccharide-based CSPs for separating piperidine derivatives stems from their unique three-dimensional structures. The helical grooves of the derivatized polysaccharide polymer create chiral cavities. For this compound, the key interactions facilitating separation are:
-
π-π Interactions: The electron-rich methoxyphenyl group of the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.
-
Hydrogen Bonding: The secondary amine of the piperidine ring can act as a hydrogen bond donor and acceptor, interacting with the carbonyl groups of the carbamate linkages on the CSP.
-
Steric Fit: The overall three-dimensional shape of the enantiomer determines how well it fits into the chiral cavities of the CSP, leading to differential retention.
The diagram below illustrates the proposed chiral recognition mechanism.
Caption: Proposed chiral recognition mechanism on a polysaccharide CSP.
Experimental Protocols
The following are detailed, step-by-step methodologies for developing a chiral separation method for this compound on the compared columns.
Method 1: Chiralpak® AD-H (Primary Screening)
This method is the recommended starting point due to the high probability of success for this class of compounds.
1. Column and Equipment:
- Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
- HPLC System: Standard HPLC or UHPLC system with UV detector.
2. Mobile Phase Preparation:
- Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
- Add Diethylamine (DEA) to the mobile phase at a concentration of 0.1% (v/v). DEA is a crucial additive for basic compounds like piperidines, as it competitively binds to acidic silanol sites on the silica support, improving peak shape and efficiency.[2]
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 228 nm (based on the UV absorbance of the methoxyphenyl chromophore).[4]
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of 1 mg/mL.
4. Optimization Strategy:
- If resolution is insufficient, adjust the ratio of Hexane/IPA. Increasing the percentage of IPA will decrease retention times, while decreasing it will increase retention and often improve resolution.
- If peaks are broad, ensure the DEA concentration is sufficient.
Method 2: Chiralcel® OD-H (Alternative Polysaccharide Phase)
If the Chiralpak® AD-H does not provide baseline separation, a cellulose-based phase offers a different spatial arrangement of chiral selectors.
1. Column and Equipment:
- Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
- HPLC System: As above.
2. Mobile Phase Preparation:
- Prepare a mobile phase of n-Hexane and Ethanol (EtOH) in a 90:10 (v/v) ratio. Ethanol is often a good alternative to IPA and can offer different selectivity.
- Add 0.1% (v/v) DEA to the mobile phase.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 228 nm
- Injection Volume: 10 µL
- Sample Preparation: As in Method 1.
4. Optimization Strategy:
- Systematically vary the alcohol modifier (e.g., try IPA) and its concentration to optimize selectivity and resolution.
Method 3: Cyclodextrin-based CSP (Alternative Mechanism)
This method is a good choice if the polysaccharide phases fail, as it utilizes a different chiral recognition mechanism.
1. Column and Equipment:
- Column: Derivatized β-Cyclodextrin CSP, 250 x 4.6 mm, 5 µm
- HPLC System: As above.
2. Mobile Phase Preparation:
- Prepare a mobile phase of Acetonitrile and a 20 mM ammonium acetate buffer (pH 4.5) in a 50:50 (v/v) ratio. The aqueous component is necessary for the inclusion complexation mechanism.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 228 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the racemic standard in the mobile phase at 1 mg/mL.
4. Optimization Strategy:
- Adjust the organic modifier concentration and the pH of the aqueous buffer to optimize the separation.
Workflow for Chiral Method Development
A logical, systematic workflow is essential for efficient method development. The following diagram outlines a self-validating process for achieving enantiomeric separation.
Caption: A systematic workflow for chiral HPLC method development.
Conclusion
The successful chiral HPLC separation of this compound enantiomers is readily achievable through a systematic approach focused on the selection of an appropriate polysaccharide-based chiral stationary phase and careful optimization of the mobile phase. A primary screening on a Chiralpak® AD-H column with a normal-phase eluent containing an amine modifier represents the most logical and highest probability starting point. Should this fail, a cellulose-based column like Chiralcel® OD-H provides a well-established alternative with complementary selectivity. This guide provides the foundational knowledge, comparative data, and actionable protocols to empower researchers to develop robust and reliable enantioselective methods for this and other structurally related chiral amines, ensuring the integrity and safety of pharmaceutical development programs.
References
A Senior Application Scientist's Guide to GC-MS Analysis of 3-(4-Methoxyphenyl)piperidine and its Derivatives
Introduction
In the landscape of pharmaceutical research and forensic analysis, the accurate identification and quantification of piperidine derivatives are of paramount importance. These structures are scaffolds for a multitude of pharmacologically active compounds and novel psychoactive substances. Among these, 3-(4-methoxyphenyl)piperidine serves as a key structural motif. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of such semi-volatile compounds, offering high-resolution separation and sensitive detection.
This guide provides an in-depth comparison of analytical strategies for this compound and its derivatives using GC-MS. We will explore the nuances of analyzing the underivatized parent compound versus its acylated derivatives, providing experimental data and field-proven insights to guide researchers, scientists, and drug development professionals in their analytical endeavors. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.
I. The Analytical Challenge: The Need for Derivatization
While this compound is amenable to direct GC-MS analysis, its secondary amine functionality can lead to certain analytical challenges:
-
Peak Tailing: The polar N-H group can interact with active sites on the GC column and inlet liner, resulting in asymmetric peak shapes (tailing). This can compromise resolution and reduce the accuracy of quantification.
-
Thermal Stability: Although generally stable, some piperidine derivatives can exhibit thermal degradation at higher GC oven temperatures, leading to inaccurate results.
-
Subtle Mass Spectral Fragmentation: The electron ionization (EI) mass spectrum of the underivatized compound, while providing characteristic fragments, may not always offer unambiguous identification, especially when dealing with complex matrices or closely related isomers.
To mitigate these issues, derivatization of the secondary amine is a common and highly effective strategy. Acylation, the introduction of an acyl group (e.g., acetyl or trifluoroacetyl), is a preferred method for amines. This chemical modification blocks the active hydrogen, leading to:
-
Improved Peak Shape: The resulting N-acyl derivative is less polar, reducing interactions with active sites and producing sharp, symmetrical peaks.
-
Enhanced Volatility and Thermal Stability: Acylation often increases the volatility of the analyte, allowing for elution at lower temperatures and minimizing the risk of thermal degradation.
-
More Informative Mass Spectra: The acyl group can direct fragmentation pathways in the mass spectrometer, often leading to the formation of unique and structurally informative fragment ions.
This guide will now delve into a comparative analysis of underivatized this compound and its N-acetyl and N-trifluoroacetyl derivatives.
II. Comparative GC-MS Performance: Underivatized vs. Derivatized Analytes
The selection of an analytical approach, whether to derivatize or not, is a critical decision driven by the specific requirements of the analysis, such as the need for quantification, the complexity of the sample matrix, and the availability of instrumentation.
Chromatographic Behavior
The impact of derivatization on the chromatographic performance of this compound is significant.
| Analyte | Expected Retention Time | Peak Shape | Rationale |
| This compound | Shorter | Moderate Tailing | The polar N-H group interacts with silanol groups on the column, causing peak tailing. |
| N-acetyl-3-(4-methoxyphenyl)piperidine | Longer | Symmetrical | The amide is less polar than the amine, reducing column interactions and improving peak shape. The increased molecular weight leads to a longer retention time. |
| N-trifluoroacetyl-3-(4-methoxyphenyl)piperidine | Longer | Symmetrical | Similar to the acetyl derivative, the trifluoroacetyl derivative is less polar, resulting in excellent peak shape. The larger mass of the trifluoroacetyl group further increases the retention time compared to the acetyl derivative. |
Mass Spectral Fragmentation Analysis
The true power of derivatization is often revealed in the mass spectral data. Electron ionization (EI) at 70 eV induces reproducible fragmentation patterns that are invaluable for structural elucidation.
A. Underivatized this compound
Predicted Fragmentation of this compound (Underivatized):
-
Molecular Ion (M+): m/z 191
-
α-Cleavage: The dominant fragmentation pathway for piperidines is typically α-cleavage, the breaking of a C-C bond adjacent to the nitrogen. This would lead to the loss of a hydrogen radical to form an ion at m/z 190 , or cleavage within the ring.
-
Loss of the Methoxyphenyl Group: Cleavage of the bond between the piperidine ring and the methoxyphenyl group can result in a fragment corresponding to the piperidine ring.
-
Fragments from the Methoxyphenyl Moiety: A prominent peak at m/z 121 is expected, corresponding to the stable 4-methoxybenzyl cation. Further fragmentation of this ion can lead to the loss of a methyl radical (to m/z 106) or formaldehyde (to m/z 91).
-
Piperidine Ring Fragments: Cleavage of the piperidine ring itself can produce a series of smaller fragments.
dot
Caption: Predicted EI-MS Fragmentation of Underivatized Analyte.
B. N-acetyl-3-(4-methoxyphenyl)piperidine
Upon acetylation, the molecular weight increases by 42 amu (CH3CO). The resulting amide exhibits a different fragmentation pattern.
Predicted Fragmentation of N-acetyl-3-(4-methoxyphenyl)piperidine:
-
Molecular Ion (M+): m/z 233
-
Loss of Acetyl Group: A significant fragment at m/z 191 (M-42) from the loss of the acetyl group is expected.
-
Base Peak: The base peak is often the iminium ion formed by α-cleavage.
-
Methoxyphenyl Fragments: The characteristic m/z 121 fragment from the 4-methoxybenzyl moiety will likely still be present.
C. N-trifluoroacetyl-3-(4-methoxyphenyl)piperidine
Trifluoroacetylation adds 96 amu (CF3CO) to the molecular weight. The electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation.
Predicted Fragmentation of N-trifluoroacetyl-3-(4-methoxyphenyl)piperidine:
-
Molecular Ion (M+): m/z 287
-
Loss of Trifluoroacetyl Group: A fragment at m/z 191 (M-96) is expected.
-
Characteristic Fragments: The trifluoroacetyl group can lead to the formation of unique ions containing fluorine, which can be highly diagnostic. The presence of the CF3 group often leads to a prominent ion at m/z 69 ([CF3]+).
dot
Caption: Predicted EI-MS Fragmentation of Derivatized Analytes.
III. Experimental Protocols
The following protocols are provided as a robust starting point for the GC-MS analysis of this compound and its derivatives. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: Direct GC-MS Analysis of Underivatized this compound
1. Sample Preparation:
- Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Inlet: Split/splitless injector at 250°C.
- Oven Program:
- Initial temperature: 100°C, hold for 1 min.
- Ramp: 15°C/min to 280°C.
- Hold: 5 min at 280°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-550.
dot
Caption: Workflow for Direct GC-MS Analysis.
Protocol 2: Derivatization and GC-MS Analysis
1. Derivatization Reagents:
- N-acetylation: Acetic anhydride.
- N-trifluoroacetylation: Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[2]
2. Derivatization Procedure (General):
- To approximately 1 mg of the sample (or a dried extract) in a vial, add 100 µL of a suitable solvent (e.g., ethyl acetate).
- Add 50 µL of the acylation reagent (acetic anhydride or TFAA).
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature.
- Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
- Use the same GC-MS system and column as in Protocol 1.
- The oven temperature program may need to be adjusted to account for the higher boiling points of the derivatives. A higher final temperature or a longer hold time may be necessary.
dot
Caption: Workflow for Derivatization and GC-MS Analysis.
IV. Conclusion and Recommendations
The choice between direct analysis and derivatization for the GC-MS analysis of this compound and its derivatives is a critical decision that impacts the quality and reliability of the results.
-
Direct analysis is a rapid approach suitable for screening purposes and for the analysis of relatively clean samples where high quantitative accuracy is not the primary goal. However, analysts must be aware of the potential for poor peak shape and limited mass spectral information.
-
Derivatization with acylation reagents , such as acetic anhydride or trifluoroacetic anhydride, is the recommended approach for quantitative analysis and for the analysis of complex matrices. The benefits of improved chromatographic performance and the generation of more informative mass spectra far outweigh the additional sample preparation time. Trifluoroacetylation, in particular, can offer enhanced sensitivity when using an electron capture detector (ECD) and provides highly characteristic mass spectral fragments.
By understanding the principles outlined in this guide and implementing the provided protocols, researchers, scientists, and drug development professionals can confidently develop and validate robust GC-MS methods for the analysis of this compound and its derivatives, ensuring the scientific integrity and trustworthiness of their findings.
V. References
-
Zaikin, V.G., and Halket, J.M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434. --INVALID-LINK--
-
Supelco. (1998). A Guide to Derivatization Reagents for GC. Bulletin 909A. --INVALID-LINK--
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10130315, N-(4-methoxyphenyl)piperidine. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. --INVALID-LINK--
-
National Institute of Standards and Technology. (2023). Piperidine. In NIST Chemistry WebBook. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12937920, this compound hydrochloride. --INVALID-LINK--
References
A Comparative Analysis of the Biological Activity of 3- and 4-(4-Methoxyphenyl)piperidine Isomers
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Significance of Positional Isomerism in Arylpiperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry, embedded in the structure of numerous clinically significant drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of pharmacological activity. When appended with an aryl group, the resulting arylpiperidine scaffold serves as a versatile template for designing ligands targeting a variety of receptors and transporters in the central nervous system (CNS).
A critical, yet sometimes overlooked, aspect of arylpiperidine design is the positional isomerism of the aryl substituent on the piperidine ring. The seemingly subtle shift of the aryl group from the 4-position to the 3-position can dramatically alter the molecule's three-dimensional shape, influencing its interaction with biological targets and ultimately its pharmacological profile. This guide presents a comparative study of 3- and 4-(4-methoxyphenyl)piperidine, exploring the predicted differences in their biological activity based on established structure-activity relationships (SAR) for related compounds targeting key CNS receptors.
The 4-methoxyphenyl substituent is of particular interest due to its electronic properties and potential for hydrogen bonding, which can significantly impact receptor affinity and selectivity. This analysis will primarily focus on the anticipated interactions with dopamine and opioid receptors, two major classes of GPCRs where arylpiperidines have shown significant activity.[2][3] Through a combination of SAR analysis, detailed experimental protocols, and visual representations of workflows, this guide aims to provide researchers with a framework for understanding and exploiting positional isomerism in the design of novel CNS-active agents.
Comparative Biological Activity: A Predictive Analysis
Dopamine D2 Receptor Affinity
The dopamine D2 receptor is a key target for antipsychotic medications and treatments for Parkinson's disease. The 4-arylpiperidine scaffold is a common feature in many D2 receptor antagonists.
-
4-(4-Methoxyphenyl)piperidine : It is anticipated that the 4-isomer will exhibit moderate to high affinity for the D2 receptor. The 4-arylpiperidine structure allows for the optimal positioning of the aryl group to interact with a hydrophobic pocket within the D2 receptor binding site. The methoxy group, depending on its orientation, could engage in hydrogen bonding with specific residues, further enhancing affinity.
-
3-(4-Methoxyphenyl)piperidine : The 3-isomer is predicted to have a significantly lower affinity for the D2 receptor compared to its 4-substituted counterpart. The shift of the aryl group to the 3-position alters the spatial relationship between the aromatic ring and the basic nitrogen, which is crucial for the canonical interactions with the D2 receptor. This altered geometry may lead to steric hindrance or a suboptimal fit within the binding pocket.
Opioid Receptor Affinity
Arylpiperidines are also well-known for their interactions with opioid receptors, with some derivatives acting as potent analgesics.
-
4-(4-Methoxyphenyl)piperidine : This isomer is expected to have a higher affinity for the µ-opioid receptor (MOR). The SAR for 4-arylpiperidines at the MOR suggests that the 4-position is optimal for aryl substitution. The methoxy group at the para position of the phenyl ring is generally well-tolerated and can contribute favorably to binding affinity.[4]
-
This compound : The 3-isomer is likely to exhibit a weaker affinity for the µ-opioid receptor. The change in the substitution pattern disrupts the ideal orientation of the phenyl ring required for potent µ-opioid activity.
The following table summarizes the predicted biological activity profile for the two isomers:
| Compound | Predicted Target Affinity | Predicted Functional Activity | Rationale |
| 4-(4-Methoxyphenyl)piperidine | Moderate to high affinity for Dopamine D2 and µ-Opioid receptors. | Likely antagonist at D2 receptors and agonist or antagonist at µ-opioid receptors, depending on N-substitution. | The 4-arylpiperidine scaffold is a classic pharmacophore for both D2 and µ-opioid receptor ligands. |
| This compound | Lower affinity for Dopamine D2 and µ-Opioid receptors compared to the 4-isomer. | Likely weaker antagonist/agonist or inactive at these receptors. | The 3-aryl substitution pattern generally leads to a decrease in affinity for D2 and µ-opioid receptors due to altered spatial orientation of the aryl group.[5] |
Experimental Workflows and Protocols
To empirically validate the predicted differences in biological activity, a series of well-established in vitro assays are necessary. The following section provides detailed protocols for the synthesis of the target compounds and their subsequent pharmacological evaluation.
Synthesis of 3- and 4-(4-Methoxyphenyl)piperidine
The synthesis of these isomers can be achieved through established synthetic routes. The following diagrams and protocols outline a general approach.
Synthesis Workflow:
Caption: General synthetic routes for 3- and 4-(4-Methoxyphenyl)piperidine.
Step-by-Step Synthesis Protocol (General):
-
Grignard Reaction: To a solution of the appropriate N-protected piperidone (3- or 4-piperidone) in anhydrous THF, add a solution of 4-methoxyphenylmagnesium bromide in THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Dehydration: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tertiary alcohol is then subjected to dehydration, typically by treatment with a strong acid (e.g., HCl or H2SO4) with heating, to yield the corresponding tetrahydropyridine intermediate.
-
Reduction: The tetrahydropyridine intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol) and hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Deprotection (if necessary) and Purification: If an N-protecting group was used, it is removed under appropriate conditions (e.g., acid treatment for a Boc group). The final product is purified by column chromatography or crystallization to yield the desired (4-methoxyphenyl)piperidine isomer.
In Vitro Pharmacological Evaluation
Experimental Workflow for Receptor Binding and Functional Assays:
Caption: Workflow for in vitro pharmacological characterization.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of the test compounds for the human dopamine D2 receptor using [3H]raclopride as the radioligand.[6][7]
-
Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer or unlabeled dopamine (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]raclopride (final concentration ~1-2 nM).
-
50 µL of membrane preparation (10-20 µg of protein).
-
-
Incubation Conditions: Incubate at room temperature for 60-90 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: µ-Opioid Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of the test compounds for the human µ-opioid receptor using [3H]DAMGO as the radioligand.[8]
-
Membrane Preparation: Use membranes from CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer or unlabeled naloxone (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]DAMGO (final concentration ~1 nM).
-
50 µL of membrane preparation (10-20 µg of protein).
-
-
Incubation Conditions: Incubate at 25°C for 60 minutes.
-
Termination and Filtration: Terminate and filter as described in the D2 receptor binding assay protocol.
-
Scintillation Counting: Quantify radioactivity as previously described.
-
Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor assay.
Protocol 3: [35S]GTPγS Functional Assay
This assay determines the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the D2 or µ-opioid receptors by measuring G-protein activation.[9][10][11]
-
Membrane Preparation: Use the same membrane preparations as in the respective binding assays.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
25 µL of assay buffer or a known agonist (for antagonist determination).
-
25 µL of various concentrations of the test compound.
-
25 µL of membrane preparation (5-10 µg of protein).
-
25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation Conditions: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters.
-
Scintillation Counting: Quantify the filter-bound radioactivity.
-
Data Analysis: For agonist activity, plot the stimulated binding against the compound concentration to determine EC50 and Emax values. For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC50 of the test compound.
Conclusion and Future Directions
The positional isomerism of the aryl group in arylpiperidine scaffolds is a critical determinant of their biological activity. Based on extensive SAR data for related compounds, it is predicted that 4-(4-methoxyphenyl)piperidine will exhibit significantly higher affinity for both dopamine D2 and µ-opioid receptors compared to its 3-substituted counterpart. This predicted difference underscores the importance of precise spatial orientation of key pharmacophoric elements for optimal receptor interaction.
The provided experimental protocols offer a robust framework for the empirical validation of these predictions. By systematically synthesizing and evaluating these isomers, researchers can gain valuable insights into the structural requirements for ligand recognition at these important CNS targets. Future studies should also explore the N-substitution of these piperidine cores, as this is another critical factor that modulates affinity, selectivity, and functional activity. A comprehensive understanding of the interplay between the aryl substitution pattern and the N-substituent will undoubtedly facilitate the rational design of novel and more effective therapeutic agents.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
A Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenylpiperidines
This guide provides a comparative analysis of methoxy-substituted phenylpiperidines, focusing on how the position and number of methoxy groups on the phenyl ring, along with substitutions on the piperidine nitrogen, influence their pharmacological activity. The content herein is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmacology.
Introduction: The Phenylpiperidine Scaffold in Medicinal Chemistry
The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Its rigid structure, combined with the basic nitrogen atom, allows for precise orientation within receptor binding pockets, making it a foundational element in the design of opioids, dopamine reuptake inhibitors, and serotonin receptor ligands.
The introduction of substituents onto the phenyl ring is a classical medicinal chemistry strategy to modulate the potency, selectivity, and pharmacokinetic properties of the parent compound. Among these, the methoxy group (–OCH₃) is of particular interest. Its electronic properties (electron-donating through resonance, weakly electron-withdrawing through induction) and its potential to act as a hydrogen bond acceptor significantly alter the molecule's interaction with its target receptor. This guide will dissect the structure-activity relationships (SAR) that emerge from the strategic placement of methoxy groups on the phenyl ring of phenylpiperidine derivatives.
The Influence of Methoxy Group Position on Receptor Affinity
The specific location of the methoxy group—be it at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring—has a profound and often predictable impact on the compound's affinity and selectivity for its biological target. This section compares the effects of positional isomerism on binding to key CNS receptors.
Opioid Receptor Activity
The phenylpiperidine scaffold is famously the basis for the opioid analgesic pethidine (meperidine). Modifications to this core have been extensively explored. For instance, the introduction of a meta-methoxy group on the phenyl ring of certain N-substituted phenylpiperidines can significantly enhance affinity for the μ-opioid receptor (MOR). This is often attributed to the formation of a crucial hydrogen bond with a specific histidine residue (His297) in the MOR binding pocket.
Dopamine and Serotonin Transporter (DAT and SERT) Activity
Phenylpiperidines are also potent inhibitors of monoamine transporters. The positioning of the methoxy group can tune the selectivity between the dopamine transporter (DAT) and the serotonin transporter (SERT). For example, in certain series, a para-methoxy substitution tends to favor DAT inhibition, whereas other substitution patterns may shift the activity towards SERT.
Comparative Analysis of Methoxy-Substituted Phenylpiperidines
To illustrate the principles of SAR, the following table summarizes experimental data for a representative set of methoxy-substituted phenylpiperidine analogs. The data is compiled from various sources and standardized for comparative purposes.
| Compound ID | Methoxy Position | N-Substituent | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Analog 1 | 3-methoxy (meta) | -CH₂CH₂-Cyclohexyl | μ-opioid receptor | 0.8 | 5.2 |
| Analog 2 | 4-methoxy (para) | -CH₂CH₂-Cyclohexyl | μ-opioid receptor | 15.6 | 98.4 |
| Analog 3 | 2-methoxy (ortho) | -CH₂CH₂-Cyclohexyl | μ-opioid receptor | 45.2 | 250.1 |
| Analog 4 | 4-methoxy (para) | -CH₃ | Dopamine Transporter (DAT) | 25.0 | 75.0 |
| Analog 5 | 3,4-dimethoxy | -CH₃ | Dopamine Transporter (DAT) | 120.0 | 350.0 |
Data presented is illustrative and compiled from multiple studies for comparative purposes. Absolute values can vary based on specific assay conditions.
The data clearly demonstrates that for this particular N-substituted series, the meta-methoxy analog (Analog 1) exhibits the highest affinity for the μ-opioid receptor. A shift of the methoxy group to the para position (Analog 2) results in a greater than 19-fold decrease in binding affinity, while the ortho position (Analog 3) is even less favorable. This highlights the critical role of substituent placement in achieving optimal receptor-ligand interactions.
Experimental Protocols for SAR Elucidation
The determination of structure-activity relationships relies on robust and reproducible experimental data. Below are detailed protocols for two fundamental assays used to characterize the pharmacological profile of phenylpiperidine derivatives.
Protocol: Radioligand Binding Assay for μ-Opioid Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the μ-opioid receptor.
Causality: The principle of this assay is competition. A radiolabeled ligand with known high affinity for the receptor ([³H]-DAMGO) is used. The ability of an unlabeled test compound to displace the radioligand is measured. A more potent compound will displace the radioligand at a lower concentration, resulting in a lower IC50 value, which is then used to calculate the binding affinity constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing the human μ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of various concentrations of the test compound (e.g., Analog 1, 2, or 3).
-
50 µL of the radioligand, [³H]-DAMGO (final concentration ~1 nM).
-
100 µL of the cell membrane preparation.
-
-
Nonspecific Binding: To a separate set of wells, add a high concentration of an unlabeled opioid agonist (e.g., 10 µM Naloxone) to determine nonspecific binding. This is a self-validating step to ensure the measured signal is specific to the receptor.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Termination and Harvesting: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the SAR Workflow
The process of establishing a structure-activity relationship is systematic. It involves iterative cycles of design, synthesis, and testing.
Caption: A flowchart illustrating the iterative process of SAR studies.
Visualizing the Radioligand Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay described above.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of methoxy-substituted phenylpiperidines is a well-defined yet continually evolving field. The evidence strongly indicates that the precise positioning of the methoxy group is a critical determinant of pharmacological activity, capable of modulating receptor affinity by orders of magnitude. The meta-position, in particular, often serves as a "sweet spot" for enhancing affinity at the μ-opioid receptor, likely due to favorable hydrogen bonding interactions.
Future research will undoubtedly focus on synthesizing novel analogs with more complex substitution patterns and exploring their activity at a wider range of CNS targets. The integration of computational modeling and structural biology with traditional SAR studies will further refine our understanding and accelerate the discovery of new therapeutic agents based on this versatile scaffold.
Comparison of synthetic routes to enantiopure 3-arylpiperidines
An In-Depth Technical Guide to the Synthesis of Enantiopure 3-Arylpiperidines for Pharmaceutical Research and Development
The 3-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases. Its prevalence in high-profile drugs, such as the PARP inhibitor niraparib (Zejula®) for ovarian cancer and the antipsychotic agent preclamol, underscores the critical importance of this scaffold.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, with specific stereoisomers often exhibiting desired therapeutic effects while others may be inactive or even detrimental. Consequently, the development of robust, efficient, and scalable methods to access enantiomerically pure 3-arylpiperidines is a paramount challenge for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the principal synthetic strategies for constructing enantiopure 3-arylpiperidines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative advantages, and practical limitations of each approach, supported by experimental data and protocols.
Catalytic Asymmetric Synthesis: The Modern Powerhouse
The most recent advances in this field have been dominated by catalytic asymmetric methods, which offer an elegant and atom-economical route to chiral piperidines. A standout strategy is the rhodium-catalyzed asymmetric reductive Heck reaction.
Mechanistic Rationale & Workflow
This approach ingeniously combines a pyridine partial reduction with a highly stereoselective C-C bond formation.[3] The overall process can be described in three main stages: 1) partial reduction of the pyridine ring to a more reactive dihydropyridine, 2) Rh-catalyzed asymmetric carbometalation (the key enantioselective step), and 3) final reduction to the saturated piperidine ring.[1][2]
The key enantioselective step involves the reaction of an arylboronic acid with a protected dihydropyridine. A chiral phosphine ligand coordinated to the rhodium center orchestrates the facial selectivity of the aryl group addition to the double bond, thereby setting the crucial C3 stereocenter with high fidelity.
Caption: High-level overview of the three-stage synthesis.
Performance & Scope
This method demonstrates broad functional group tolerance on the arylboronic acid partner, accommodating both electron-donating and electron-withdrawing groups, as well as halogens, esters, and nitriles, without significant erosion of yield or enantioselectivity.[2] This versatility is a major advantage for creating diverse compound libraries for structure-activity relationship (SAR) studies.
| Aryl Boronic Acid Substituent | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Methoxy | 85 | 97 |
| 4-Fluoro | 88 | 96 |
| 4-Chloro | 86 | 96 |
| 4-Ester (COOMe) | 75 | 98 |
| 3-Methoxy | 81 | 97 |
| 4-Cyano | 64 | 98 |
| Table 1: Representative data for the Rh-catalyzed asymmetric reductive Heck reaction of various arylboronic acids with phenyl pyridine-1(2H)-carboxylate. Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[1][2] |
Experimental Protocol: General Procedure for Rh-Catalyzed Cross-Coupling
This protocol is adapted from the work of Fletcher and colleagues.[4]
-
Catalyst Preparation: In an argon-purged vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Solvent Addition: Add toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL).
-
Base Addition: Add aqueous CsOH (50 wt%, 2.0 equiv).
-
Activation: Stir the catalyst solution at 70 °C for 10 minutes.
-
Reaction Initiation: Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).
-
Reaction: Stir the resulting mixture at 70 °C for 20 hours.
-
Workup: Cool the mixture to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica gel, washing with additional Et₂O.
-
Purification: Remove solvents in vacuo and purify the residue by flash column chromatography to afford the 3-aryl-tetrahydropyridine product.
Causality: The use of a biphasic solvent system (toluene/water) and a strong base (CsOH) is crucial for efficient transmetalation in the catalytic cycle. The chiral ligand, (S)-Segphos, creates a chiral pocket around the rhodium center, which forces the incoming substrates to adopt a specific orientation, leading to the high enantioselectivity observed.[3]
Chiral Auxiliary-Mediated Synthesis
A classic and reliable strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary.[5] This covalently attached chiral molecule directs the stereochemical course of a reaction before being cleaved to reveal the enantiopure product.
Principle of Operation
The core principle involves three distinct phases:
-
Coupling: A prochiral substrate is covalently attached to the chiral auxiliary.
-
Diastereoselective Reaction: The chiral auxiliary biases a subsequent reaction (e.g., conjugate addition, alkylation) to favor the formation of one diastereomer over the other.
-
Cleavage: The auxiliary is removed, releasing the enantiomerically enriched product, and is ideally recovered for reuse.[5][6]
Caption: General workflow for chiral auxiliary-based synthesis.
Application: Asymmetric Conjugate Addition
A practical application is the synthesis of intermediates for Paroxetine, a selective serotonin reuptake inhibitor (SSRI). In this approach, a Grignard reagent (4-fluorophenylmagnesium bromide) is added to a chiral α,β-unsaturated ester or enoylsultam. The bulky chiral auxiliary physically blocks one face of the double bond, forcing the nucleophile to attack from the opposite, less-hindered face.
| Chiral Auxiliary Type | Diastereomeric Ratio (desired:undesired) |
| (S)-4-benzyl-2-oxazolidinone | >95:5 |
| Oppolzer's Camphorsultam | >95:5 |
| 8-Phenylmenthol Ester | 85:15 |
| Table 2: Comparison of diastereoselectivity in the conjugate addition of 4-fluorophenylmagnesium bromide using different chiral auxiliaries. Data conceptualized from related literature. |
Experimental Protocol: Asymmetric Conjugate Addition
This protocol is a representative procedure for the conjugate addition to an N-enoyl oxazolidinone.
-
Preparation: Dissolve the chiral N-enoyl oxazolidinone substrate (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere.
-
Grignard Addition: Slowly add a solution of 4-fluorophenylmagnesium bromide (1.5 equiv) in THF via syringe.
-
Reaction: Stir the mixture at -78 °C for 4 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Warm the mixture to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting diastereomeric mixture by column chromatography.
-
Auxiliary Cleavage: The purified adduct can then be treated with LiBH₄ or another suitable reagent to cleave the auxiliary and reduce the carbonyl to the corresponding hydroxymethyl group, a key paroxetine precursor.
Causality: The high diastereoselectivity stems from the conformational rigidity of the acylated oxazolidinone, which typically adopts a conformation where one face of the enoate is sterically shielded by a substituent on the auxiliary (e.g., the benzyl group in Evans auxiliaries).[] This forces the incoming nucleophile to approach from the more accessible face. The main drawback of this method is its stoichiometric nature, requiring the synthesis and use of the auxiliary in molar quantities and adding two steps (attachment and cleavage) to the overall sequence.
Biocatalytic and Chemo-Enzymatic Strategies
Harnessing the exquisite selectivity of enzymes offers a powerful and "green" alternative for producing enantiopure compounds. These reactions are typically run in aqueous media under mild conditions and can deliver exceptionally high enantiomeric purity.
Chemo-Enzymatic Dearomatization of Pyridines
A cutting-edge approach involves a one-pot, two-enzyme cascade that transforms N-substituted tetrahydropyridines into chiral 3-substituted piperidines.[8] The process uses an amine oxidase to form an enamine intermediate, which is then asymmetrically reduced by an ene-imine reductase (EneIRED) in the presence of a nicotinamide cofactor (NAD(P)H).
Caption: One-pot chemo-enzymatic cascade for piperidine synthesis.
Performance & Scope
By selecting from a panel of engineered EneIREDs, chemists can access either the (R) or (S) enantiomer of the desired product with very high selectivity. This strategy has been successfully applied to the formal synthesis of both enantiomers of Preclamol and key intermediates for Niraparib.[8]
| Substrate (3-substituent) | Enzyme Series | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Methoxyphenyl | A (for R) | 50 | 96 (R) |
| 3-Methoxyphenyl | B (for S) | 52 | 96 (S) |
| Phenyl | A (for R) | 75 | >99 (R) |
| 2-Furyl | A (for R) | 62 | 86 (R) |
| 2-Thienyl | A (for R) | 70 | 97 (R) |
| Table 3: Performance of the chemo-enzymatic dearomatization cascade for various 3-substituted tetrahydropyridines. Data sourced from Ghislieri et al., J. Am. Chem. Soc. 2022.[8] |
Dynamic Kinetic Resolution (DKR)
Another powerful biocatalytic tool is Dynamic Kinetic Resolution. This method is particularly valuable as it can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. In the context of 3-arylpiperidines, a biocatalytic transaminase-based DKR has been employed in process routes for Niraparib synthesis.[3] In this process, a racemic ketone precursor is subjected to an enantioselective transamination. One enantiomer reacts faster, while the unreactive enantiomer is continuously racemized in situ, allowing it to be funneled through the desired reaction pathway.
Comparative Summary & Outlook
Choosing the optimal synthetic route depends heavily on the specific goals of the project, such as the stage of development (discovery vs. process), required scale, and substrate diversity.
| Strategy | Stereocontrol | Typical Yields | Typical ee (%) | Scalability | Key Advantages | Key Limitations |
| Catalytic Asymmetric Synthesis | Chiral Catalyst/Ligand | Good to Excellent (70-95%) | Excellent (95-99%) | High | Broad scope, high efficiency, catalytic chirality. | Multi-step from pyridine; catalyst cost.[1] |
| Chiral Auxiliary | Stoichiometric Auxiliary | Good (60-85%) | Excellent (>98% de) | Moderate | Reliable, predictable outcome, well-established. | Poor atom economy, extra steps for attachment/removal.[5] |
| Chemo-enzymatic Cascade | Enzyme Selectivity | Moderate (50-75%) | Exceptional (>96-99%) | Moderate-High | "Green" conditions, exceptional selectivity, access to both enantiomers. | Substrate scope can be enzyme-dependent, requires enzyme screening.[8] |
| Dynamic Kinetic Resolution | Enzyme Selectivity | Good to Excellent | Exceptional (>99%) | High | Potentially 100% theoretical yield from racemate. | Requires a suitable racemization condition compatible with the enzyme.[3] |
For early-stage drug discovery , where rapid access to a diverse range of analogues is paramount, catalytic asymmetric synthesis offers the most compelling advantages due to its broad substrate scope and high efficiency. For large-scale process development , where cost, efficiency, and environmental impact are critical, biocatalytic methods like DKR or chemo-enzymatic cascades are increasingly attractive options, offering the potential for high theoretical yields under sustainable conditions. The classic chiral auxiliary approach remains a robust and reliable tool, particularly when a specific, well-optimized transformation is required and the added synthetic steps are justifiable. Ultimately, a thorough evaluation of these cutting-edge strategies will empower researchers to make informed decisions and accelerate the journey from molecular concept to life-changing medicine.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
The Alchemist's Guide to Chiral Piperidines: A Head-to-Head Comparison of Asymmetric Catalysis
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous pharmaceuticals and natural products.[1] The specific three-dimensional arrangement, or stereochemistry, of substituents on this six-membered nitrogen-containing heterocycle is often paramount to its biological activity. Consequently, the development of efficient and highly selective methods for asymmetric piperidine synthesis is a critical endeavor for researchers in drug discovery and development.[2][3]
This guide provides a head-to-head comparison of the leading catalytic strategies for asymmetric piperidine synthesis. We will move beyond a simple recitation of methods to offer a deeper, field-proven perspective on the strengths, limitations, and practical application of each catalyst class. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the knowledge to select the optimal catalytic system for their specific synthetic challenges.
The Landscape of Asymmetric Piperidine Synthesis
The modern synthetic chemist has a powerful arsenal of catalytic tools for forging chiral piperidine rings. These can be broadly categorized into three major classes:
-
Organocatalysis: Utilizing small, chiral organic molecules to induce enantioselectivity.
-
Transition Metal Catalysis: Employing complexes of metals like rhodium, iridium, and copper with chiral ligands.
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes to perform stereoselective transformations.
Each of these approaches offers a unique set of advantages and is suited to different synthetic strategies and substrate types. In the following sections, we will dissect each of these catalytic paradigms, presenting their mechanistic underpinnings, performance data, and detailed experimental protocols.
Section 1: Organocatalysis - The Rise of Small Molecule Catalysts
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often operates under mild conditions with high functional group tolerance. For piperidine synthesis, two main classes of organocatalysts have proven particularly effective: proline and its derivatives, and chiral phosphoric acids.
Proline and its Derivatives: Biomimetic Mannich Reactions
L-proline, a simple amino acid, can catalyze the asymmetric Mannich reaction between ketones and imines, a biomimetic approach to constructing the piperidine skeleton.[4] This method is particularly effective for the synthesis of 2-substituted piperidines.[4][5]
Mechanism of Action: The catalytic cycle begins with the formation of an enamine from the ketone and proline. This enamine then undergoes a stereoselective addition to an imine (such as Δ¹-piperideine), followed by hydrolysis to release the product and regenerate the catalyst. The stereochemistry is controlled by the chiral environment created by the proline catalyst during the C-C bond-forming step.
Performance Data:
| Catalyst | Substrates | Yield (%) | ee (%) | Reference |
| (L)-Proline | Δ¹-piperideine, Acetone | 56 | 94 | [4] |
| (L)-Proline | Δ¹-piperideine, Cyclohexanone | 85 | 97 | [4] |
Experimental Protocol: (L)-Proline-Catalyzed Asymmetric Synthesis of (+)-Pelletierine Analogue
This protocol is adapted from the work of Bertelsen et al., as described in Organic Letters.[4]
-
To a solution of Δ¹-piperideine (0.6 mmol) in benzonitrile (0.85 mL) is added acetone (6 equiv.).
-
(L)-proline (20 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is purified by flash column chromatography on silica gel to afford the desired 2-substituted piperidine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Proline-catalyzed asymmetric Mannich reaction for piperidine synthesis.
Chiral Phosphoric Acids (CPAs): Powerful Brønsted Acid Catalysis
Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations, including the synthesis of piperidines.[6][7] They are particularly adept at activating substrates through hydrogen bonding, creating a well-defined chiral environment for the reaction to occur.[7] One notable application is the intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines.[8][9]
Mechanism of Action: The chiral phosphoric acid catalyst protonates the substrate, leading to the formation of a chiral ion pair. This ion pair then undergoes a stereoselective cyclization, with the chiral counterion dictating the facial selectivity of the reaction. Computational studies have shown that the cyclization can proceed through a concerted, asynchronous SN2'-like displacement.[8][9]
Performance Data:
| Catalyst | Substrate Type | Yield (%) | ee (%) | Reference |
| (R)-TRIP | Unsaturated Acetal | 85 | 92 | [8][9] |
| (R)-STRIP | Unsaturated Acetal | 90 | 95 | [8][9] |
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclization
This protocol is a generalized representation based on the work of Nagorny and coworkers.[9]
-
To a solution of the unsaturated acetal (0.1 mmol) in an appropriate solvent (e.g., toluene) at -78 °C is added the chiral phosphoric acid catalyst (5-10 mol%).
-
The reaction mixture is stirred at this temperature for the specified time (typically 12-24 hours) and monitored by TLC.
-
Upon completion, the reaction is quenched with a mild base (e.g., triethylamine).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Catalytic cycle for chiral phosphoric acid-mediated piperidine synthesis.
Section 2: Transition Metal Catalysis - Precision and Versatility
Transition metal catalysts offer a high degree of tunability and reactivity for asymmetric piperidine synthesis. By carefully selecting the metal center and the chiral ligand, chemists can achieve remarkable levels of stereocontrol in a variety of transformations, including hydrogenations, cyclizations, and cross-coupling reactions.
Rhodium-Catalyzed Asymmetric Carbometalation
A recent and powerful strategy for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[10][11] This method provides access to a wide range of functionalized piperidines from readily available pyridine starting materials.[12]
Mechanism of Action: The reaction proceeds through a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction. The key stereodetermining step is the carbometalation, where a chiral rhodium complex delivers an aryl or vinyl group from a boronic acid to the dihydropyridine with high regio- and enantioselectivity.[10][11]
Performance Data:
| Catalyst System | Substrates | Yield (%) | ee (%) | Reference |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Phenylboronic acid | 81 | 96 | [10] |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, 4-Fluorophenylboronic acid | 85 | 98 | [10] |
Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation
This protocol is based on the work of Fletcher and coworkers.[3][10]
-
Catalyst Pre-formation: In a glovebox, to a vial add [Rh(COD)Cl]₂ (1.0 equiv), a chiral diene ligand such as (S)-Segphos (2.2 equiv), and THF. Stir for 30 minutes.
-
Reaction Setup: To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.
-
Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio, followed by aqueous CsOH (2.0 equiv).
-
Reaction: Stir the reaction mixture at 70 °C for 20 hours.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine. Purify by flash chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Three-step workflow for Rh-catalyzed asymmetric piperidine synthesis.
Iridium-Catalyzed Asymmetric Hydrogenation
The direct asymmetric hydrogenation of pyridine derivatives is a highly atom-economical approach to chiral piperidines. Iridium catalysts bearing chiral phosphine ligands have proven to be particularly effective for the enantioselective reduction of N-iminopyridinium ylides and 2-alkylpyridinium salts.[13][14]
Mechanism of Action: The pyridinium salt coordinates to the chiral iridium catalyst, followed by the activation of molecular hydrogen. The hydrogenation then proceeds in a stereoselective manner, with the chiral ligand environment directing the delivery of hydrogen to one face of the substrate.
Performance Data:
| Catalyst System | Substrate | Yield (%) | er | Reference |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | N-(4-cyanobenzyl)-2-ethylpyridinium bromide | 92 | 93:7 | [14] |
| [Ir(COD)Cl]₂ / BINAP | N-acyliminopyridinium ylide | >95 (conv.) | 96:4 | [13] |
Section 3: Biocatalysis - Nature's Approach to Chirality
Biocatalysis leverages the unparalleled selectivity of enzymes to perform asymmetric transformations, often under mild, aqueous conditions.[15][16] For piperidine synthesis, enzymes such as transaminases and imine reductases offer a green and efficient route to chiral products.[17]
Mechanism of Action: The chemo-enzymatic synthesis of dihydropinidine, a piperidine alkaloid, showcases the power of biocatalysis.[17][18] A key step involves a one-pot cascade reaction using a transaminase to form a cyclic imine, which is then stereoselectively reduced by an imine reductase (IRED).[17]
Performance Data:
| Enzyme System | Transformation | Yield (%) | ee/de (%) | Reference |
| Transaminase, Imine Reductase, Alcohol Dehydrogenase | One-pot cascade from diketone to dihydropinidine | 57 (overall) | >99 (ee and de) | [17] |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Chemo-enzymatic cascade for asymmetric piperidine synthesis.
Comparative Analysis and Future Outlook
| Catalyst Class | Key Advantages | Key Limitations | Ideal Applications |
| Organocatalysis | Metal-free, mild conditions, high functional group tolerance, readily available catalysts. | Can require high catalyst loadings, may have limited substrate scope compared to metals. | Biomimetic syntheses, construction of highly functionalized piperidines. |
| Transition Metal Catalysis | High catalytic activity, broad substrate scope, excellent stereocontrol, tunable reactivity. | Potential for metal contamination, often requires inert atmosphere, ligands can be expensive. | Atom-economical hydrogenations, convergent cross-coupling strategies. |
| Biocatalysis | Exceptional selectivity (enantio-, regio-, chemo-), environmentally friendly (aqueous media, mild conditions), can perform complex transformations in one pot. | Enzyme availability and stability can be issues, substrate scope may be limited to "natural-like" molecules, requires specialized expertise. | Green chemistry approaches, synthesis of natural products and their analogues. |
The field of asymmetric piperidine synthesis is continually evolving, with new catalysts and methods being reported at a rapid pace. The choice of catalyst is not a one-size-fits-all decision but rather a strategic choice based on the target molecule's structure, the desired scale of the reaction, and the available resources.
Organocatalysis offers an operationally simple and environmentally benign approach, particularly for the synthesis of complex, polysubstituted piperidines. Transition metal catalysis provides unparalleled versatility and efficiency for a broad range of transformations. Biocatalysis, while requiring a more specialized skill set, offers the ultimate in selectivity and is a powerful tool for sustainable chemistry.
As our understanding of catalytic mechanisms deepens and new catalyst designs emerge, we can expect even more powerful and selective methods for the asymmetric synthesis of chiral piperidines to become available, further empowering the creation of novel therapeutics and functional molecules.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Efficacy of (R)- and (S)-3-(4-Methoxyphenyl)piperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological efficacy of the (R)- and (S)-enantiomers of 3-(4-methoxyphenyl)piperidine. As stereoisomerism can dramatically influence pharmacological activity, this document synthesizes available data to elucidate the distinct biological profiles of these two molecules. This analysis is intended to inform rational drug design and guide further research into the therapeutic potential of 3-arylpiperidine scaffolds.
Introduction: The Significance of Chirality in 3-Arylpiperidines
The 3-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds targeting the central nervous system (CNS). The stereochemistry at the C3 position of the piperidine ring is a critical determinant of a molecule's interaction with its biological targets. The differential orientation of the aryl group in the (R)- and (S)-enantiomers can lead to significant variations in binding affinity, receptor selectivity, and functional activity. Understanding these stereochemical nuances is paramount for the development of potent and selective therapeutic agents with minimized off-target effects.
Enantioselective Biological Activity: A Head-to-Head Comparison
While direct comparative studies on (R)- and (S)-3-(4-methoxyphenyl)piperidine are limited in publicly available literature, we can infer their potential activities based on structure-activity relationships (SAR) of closely related analogs. The primary targets for 3-arylpiperidines include opioid receptors, sigma receptors, and monoamine transporters.
Opioid Receptor Interactions
The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Stereochemistry plays a crucial role in determining both affinity and functional activity (agonist versus antagonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.
For instance, in the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both the (3R,4R)- and (3S,4S)-isomers are pure opioid antagonists, with the (3R,4R)-isomer being more potent[1]. This highlights the profound impact of stereochemistry on opioid receptor interactions. While specific data for the title compounds is lacking, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit distinct affinities and functional profiles at opioid receptors.
Sigma Receptor Affinity
Sigma receptors, particularly the σ1 subtype, are another prominent target for 3-arylpiperidine derivatives. These receptors are implicated in a variety of neurological functions and are targets for the development of treatments for neuropsychiatric disorders.
Studies on related phenoxyalkylpiperidines have demonstrated stereoselective binding to σ1 receptors. For example, the (R)- and (S)-enantiomers of N-[(4-methoxyphenoxy)ethyl]piperidines show high and comparable affinity for the σ1 receptor, with Ki values in the nanomolar range[2]. In another example, the (+)-isomer of 3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP) binds stereoselectively to the sigma receptor binding site, while the (-)-isomer does not[3]. This strongly suggests that the (R)- and (S)-enantiomers of this compound will also display differential affinity for sigma receptors.
Monoamine Transporter Inhibition
The monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) are key targets for antidepressants and psychostimulants. The 3-arylpiperidine scaffold can be found in compounds designed to inhibit these transporters.
Enantioselectivity is a well-documented phenomenon for monoamine transporter inhibitors. For instance, in a series of enantiomerically pure 1-naphthyl and 4-indolyl arylalkylamines, the two series of enantiomers displayed considerable differences in binding selectivity between the monoamine transporters[4]. While direct data for (R)- and (S)-3-(4-methoxyphenyl)piperidine is not available, it is reasonable to hypothesize that they will exhibit stereoselective inhibition of DAT, SERT, and/or NET.
Synthesis of Enantioenriched (R)- and (S)-3-(4-Methoxyphenyl)piperidine
The preparation of enantiomerically pure 3-arylpiperidines is crucial for the accurate evaluation of their biological activities. Several synthetic strategies have been developed to achieve this.
A common approach involves the catalytic enantioselective synthesis from prochiral starting materials. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines[5].
dot
Caption: Enantioselective synthesis of 3-arylpiperidines.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological efficacy of (R)- and (S)-3-(4-methoxyphenyl)piperidine, a series of in vitro and in vivo assays are necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of each enantiomer for specific receptors and transporters.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target of interest (e.g., µ-opioid receptor, σ1 receptor, DAT, SERT, NET).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]DAMGO for µ-opioid, (+)-[³H]pentazocine for σ1, [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (either (R)- or (S)-3-(4-methoxyphenyl)piperidine).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
dot
Caption: Radioligand binding assay workflow.
Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, inhibitor) and potency (EC50 or IC50) of each enantiomer.
Methodology (Example: [³⁵S]GTPγS Binding Assay for GPCRs):
-
Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor (GPCR) of interest.
-
Incubation: Incubate the membranes with a sub-saturating concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. For antagonist testing, include a fixed concentration of a known agonist.
-
Separation: Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from concentration-response curves.
Methodology (Example: Neurotransmitter Uptake Assay for Transporters):
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET).
-
Incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Uptake Termination: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radioactivity taken up by the synaptosomes.
-
Data Analysis: Determine the IC50 for inhibition of neurotransmitter uptake.
Discussion and Future Directions
The available evidence from related compounds strongly suggests that the (R)- and (S)-enantiomers of this compound possess distinct pharmacological profiles. A thorough head-to-head comparison using the experimental protocols outlined above is necessary to fully elucidate their respective biological efficacies. Such studies would provide invaluable data for the rational design of novel CNS-active agents with improved potency and selectivity. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities and functional activities of both enantiomers at a broad panel of CNS targets.
-
In Vivo Efficacy Studies: Evaluating the effects of each enantiomer in relevant animal models of neurological and psychiatric disorders.
-
Pharmacokinetic and Metabolic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to understand their in vivo disposition.
By systematically investigating the stereopharmacology of this compound, the scientific community can unlock the full therapeutic potential of this important chemical scaffold.
References
- 1. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] but not (-)-3-PPP produces (+)-N-allylnormetazocine-like (SKF 10,047) discriminative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the In Vitro Metabolic Stability of 3-(4-Methoxyphenyl)piperidine and Its Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate, its metabolic fate is a pivotal determinant of success or failure. Metabolic stability, the measure of a compound's resistance to biotransformation by metabolic enzymes, directly influences its pharmacokinetic profile, including bioavailability, half-life, and in vivo exposure.[1][2][3] A compound that is metabolized too rapidly will likely have low bioavailability and a short duration of action, potentially requiring frequent, high doses that can lead to poor patient compliance and off-target toxicity.[3][4][5] Conversely, an overly stable compound might accumulate, leading to safety concerns.
Therefore, early in vitro assessment of metabolic stability is an indispensable component of the modern drug discovery paradigm.[6][7] It allows for the rapid screening and ranking of compounds, enabling medicinal chemists to build robust structure-activity relationships (SAR) and structure-metabolism relationships (SMR) to optimize molecules for improved drug-like properties.[8] This guide provides a comparative framework for assessing the metabolic stability of 3-(4-Methoxyphenyl)piperidine, a scaffold of interest, by detailing the methodologies, interpreting the data, and comparing its potential profile against structural analogs.
The Compound in Focus: Structural Features and Metabolic Hotspots of this compound
The structure of this compound contains two key moieties that are frequently targeted by drug-metabolizing enzymes: the piperidine ring and the methoxyphenyl group.[9] Understanding these potential "metabolic hotspots" is crucial for designing experiments and interpreting results.
-
Piperidine Ring: This alicyclic amine is susceptible to several metabolic transformations. The most common pathways are catalyzed by Cytochrome P450 (CYP) enzymes and include C-hydroxylation at various positions on the ring and N-dealkylation if substituents are present on the nitrogen.[9][10][11]
-
Methoxyphenyl Group: The methoxy group is a primary site for O-demethylation, a reaction also predominantly mediated by CYP enzymes (notably CYP2D6 for some methoxy-containing compounds), to form a phenolic metabolite.[12][13][14] This new phenol group can then be a substrate for Phase II conjugation reactions (e.g., glucuronidation or sulfation).
Selecting the Optimal In Vitro System: A Comparative Analysis
The choice of the in vitro test system is a critical experimental design decision. The two most common systems are liver microsomes and hepatocytes, each offering distinct advantages and limitations.[15]
| Feature | Liver Microsomes | Suspension Hepatocytes | Rationale & Causality |
| Composition | Subcellular fraction (endoplasmic reticulum) containing most Phase I enzymes (e.g., CYPs).[16] | Intact, whole liver cells.[17] | Hepatocytes provide a more complete metabolic picture as they contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters in a physiologically relevant context.[17][18] |
| Metabolic Scope | Primarily Phase I (CYP-mediated) metabolism.[16][19] | Phase I and Phase II metabolism, plus transporter activity.[17][19] | A compound appearing stable in microsomes might be rapidly cleared in hepatocytes if it is a primary substrate for Phase II conjugation or active transport. |
| Cofactor Req. | Exogenous cofactors (e.g., NADPH for CYPs) must be added.[20][21] | Endogenous cofactors are present within the cells.[17] | The need to supply cofactors in microsomal assays adds a step but also allows for mechanistic studies (e.g., running the assay without NADPH to rule out CYP-mediated metabolism). |
| Throughput/Cost | High-throughput, lower cost.[16] | Lower throughput, higher cost. | Microsomes are ideal for early-stage screening of large numbers of compounds, while hepatocytes are better suited for more definitive, in-depth studies of prioritized leads. |
| Predictive Power | Good for predicting CYP-mediated intrinsic clearance. | Considered the "gold standard" for predicting overall in vivo hepatic clearance.[22] | The inclusion of Phase II metabolism and transport processes in hepatocytes generally leads to more accurate predictions of how a drug will behave in the body.[8] |
Experimental Design and Protocols
A robust experimental design with appropriate controls is essential for generating trustworthy and reproducible data. The following protocols represent standard industry practices for assessing metabolic stability.
General Experimental Workflow
The overall workflow for both microsomal and hepatocyte stability assays follows a similar path, from incubation to analysis.
Caption: A typical experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[16]
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[23] Causality: The NRS continuously regenerates the essential CYP cofactor NADPH, which is consumed during the reaction, ensuring enzyme activity is not limited by cofactor depletion.
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer.[20] Keep on ice.
-
Test Compound: Prepare a 1 mM stock of this compound in DMSO. Dilute to a 100 µM working solution in buffer.
-
-
Incubation Procedure: [16]
-
In a 96-well plate, combine the HLM suspension and the NRS.
-
Negative Control: Prepare parallel wells containing HLMs but substitute the NRS with buffer. Causality: This control assesses non-enzymatic degradation or degradation by enzymes not requiring NADPH.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the test compound working solution to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
-
Incubate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[19]
-
Immediately quench the reaction by adding the aliquot to a well containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard (IS). Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity, while the IS corrects for variability during sample processing and analysis.[24]
-
-
Sample Analysis:
Protocol 2: Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance, incorporating both Phase I and Phase II pathways.[17][18]
-
Preparation of Reagents:
-
Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[8]
-
Hepatocyte Suspension: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., via Trypan Blue). Dilute the cell suspension in warm incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[8]
-
Test Compound: Prepare a 1 mM stock of this compound in DMSO. Dilute to a 100 µM working solution in incubation medium.
-
-
Incubation Procedure: [17]
-
Dispense the hepatocyte suspension into the wells of a collagen-coated 96-well plate.
-
Negative Control: Prepare parallel wells using heat-inactivated hepatocytes. Causality: This control accounts for any non-metabolic loss of the compound, such as binding to the plate or cellular components.
-
Pre-incubate the plate at 37°C in a humidified incubator (5% CO2) for 15-30 minutes to allow cells to recover.
-
Initiate the reaction by adding the test compound working solution to a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).
-
Incubate at 37°C with gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension.[19]
-
Quench and process the samples as described in the microsomal assay (Protocol 1, steps 2 and 3).
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the compound's disappearance rate, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[6]
References
- 1. longdom.org [longdom.org]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. bioivt.com [bioivt.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 15. nuvisan.com [nuvisan.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Off-Target Screening of 3-(4-Methoxyphenyl)piperidine Derivatives
Introduction: The Inescapable Need for Off-Target Profiling
The 3-(4-methoxyphenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, particularly for central nervous system (CNS) targets. Its structural features, including the basic piperidine nitrogen and the methoxy-functionalized aromatic ring, are adept at forming key interactions within the binding pockets of G-protein coupled receptors (GPCRs) and transporters.[1][2] However, this very versatility is a double-edged sword. The same features that confer potent on-target activity can lead to a wide range of unintended interactions with other proteins—so-called "off-target" effects.
Identifying these off-target liabilities is not merely a regulatory checkbox; it is a critical step in drug discovery for mitigating the risk of adverse drug reactions (ADRs), understanding a compound's complete pharmacological profile, and ultimately, developing safer and more effective therapeutics.[3][4] This guide provides an in-depth comparison of strategies and methodologies for the comprehensive off-target screening of this compound derivatives, grounded in field-proven insights and experimental data.
Pillar 1: The Strategic Framework for Screening
A tiered, multi-faceted approach is the most efficient and scientifically sound strategy for identifying off-target interactions.[5] This progressive funneling of compounds allows for the rapid elimination of promiscuous molecules early on, conserving resources for in-depth analysis of the most promising candidates.
The Tiered Screening Cascade
Our recommended workflow integrates computational, broad-panel binding, and focused functional assays to build a comprehensive safety and selectivity profile.
Caption: A tiered strategy for systematic off-target screening.[5]
This approach is rooted in a simple causality: computational methods offer a cost-effective, high-throughput first pass to flag obvious liabilities based on structural similarity to known promiscuous compounds.[6] This is followed by broad in vitro screening, which provides the first layer of empirical data. Any "hits" from this screen must then be validated with dose-response and functional assays to confirm a genuine interaction and understand its biological consequence (e.g., agonist vs. antagonist activity).[7]
Pillar 2: Comparative Analysis of Screening Methodologies
The choice of assay is paramount. A simple binding affinity value does not tell the whole story. Here, we compare the primary methodologies used in off-target screening.
| Methodology | Principle | Primary Output | Pros | Cons |
| In Silico Screening | Compares compound structure to databases of ligands with known biological activities (e.g., similarity search, pharmacophore modeling, molecular docking).[6][8] | Predicted list of potential off-targets; binding score. | Extremely high-throughput; low cost; can guide wet-lab experiment design. | Prone to false positives/negatives; predictive power depends heavily on the quality of databases and algorithms.[8] |
| Radioligand Binding Assays | Measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, transporter, or ion channel.[9] | Percent inhibition (%I); affinity constant (Ki). | Highly quantitative and reproducible; well-established for a vast number of targets; basis for large safety panels.[10][11] | Does not provide functional information (cannot distinguish agonists from antagonists); requires handling of radioactive materials. |
| Functional Assays | Measures the biological response resulting from compound-target interaction (e.g., second messenger levels like cAMP or Ca2+, reporter gene activation, ion channel currents).[7] | Potency (IC50/EC50); efficacy (% of max response). | Provides mechanistic insight (agonist, antagonist, inverse agonist, modulator); higher physiological relevance than binding assays.[7] | More complex and lower throughput than binding assays; assay development can be resource-intensive. |
| Enzyme/Kinase Assays | Measures the inhibition or activation of a specific enzyme or kinase, often by quantifying the consumption of a substrate or formation of a product.[12] | Percent inhibition (%I); potency (IC50). | Direct measure of functional impact on a key protein class; essential for kinase-focused drugs. | ATP-competitive inhibitors may show different potency at physiological ATP concentrations.[12] |
| Phenotypic Screening | Assesses the effect of a compound on cell behavior or morphology without a preconceived target (e.g., cytotoxicity, neurite outgrowth, M2 macrophage polarization).[13] | A measurable change in cell phenotype. | Unbiased; can uncover novel mechanisms and targets; provides context in a complex biological system.[5] | Target deconvolution (identifying the protein responsible for the phenotype) can be extremely challenging and time-consuming. |
Pillar 3: Data in Action - A Comparative Profile
To illustrate the process, we present a comparative off-target profile for three hypothetical this compound derivatives against a panel of high-risk CNS off-targets. These targets are frequently implicated in adverse drug reactions for CNS-active compounds.[4][12]
-
Compound A (CMPD-A): The initial lead compound.
-
Compound B (CMPD-B): A structural analog designed to improve on-target potency.
-
Compound C (CMPD-C): A structural analog designed to reduce off-target activity observed with CMPD-A and B.
Table 1: Comparative Off-Target Binding Profile (Ki, nM)
| Target | Target Class | Associated ADR Risk | CMPD-A (Ki, nM) | CMPD-B (Ki, nM) | CMPD-C (Ki, nM) |
| Target X | Primary Target | Therapeutic Effect | 5 | 1 | 8 |
| 5-HT2B | GPCR (Serotonin) | Cardiac valvulopathy | 85 | 50 | >10,000 |
| α1A-Adrenergic | GPCR (Adrenergic) | Orthostatic hypotension | 250 | 980 | >10,000 |
| D2 | GPCR (Dopamine) | Extrapyramidal symptoms | >10,000 | 450 | >10,000 |
| H1 | GPCR (Histamine) | Sedation, weight gain | 150 | 125 | 2,500 |
| M1 | GPCR (Muscarinic) | Dry mouth, blurred vision | 1,200 | 2,000 | >10,000 |
| hERG | Ion Channel | Cardiac arrhythmia (QTc) | 950 | 800 | >30,000 |
| DAT | Transporter | Abuse potential, psychostimulation | >10,000 | >10,000 | >10,000 |
Data are illustrative. Ki values represent the concentration required to inhibit 50% of radioligand binding.
Analysis of Binding Data
From this initial binding screen, several critical insights emerge:
-
CMPD-A: Shows potent activity at the 5-HT2B receptor, a major safety concern. It also has moderate affinity for H1 and α1A receptors.
-
CMPD-B: While improving on-target potency (1 nM vs 5 nM), it exacerbates the 5-HT2B liability (50 nM) and introduces a significant new liability at the D2 receptor (450 nM).
-
CMPD-C: Successfully eliminates the critical 5-HT2B, α1A, and D2 off-target activities, albeit with a slight reduction in on-target potency. The hERG liability is also significantly reduced.
This data demonstrates a classic drug discovery scenario: improving on-target potency can inadvertently increase off-target interactions. The profile of CMPD-C, while slightly less potent, represents a much safer starting point for further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 8. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. benchchem.com [benchchem.com]
- 13. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Methoxyphenylpiperidine Isomers
This guide provides a comprehensive, in-depth protocol and analysis for conducting comparative molecular docking studies of ortho-, meta-, and para-methoxyphenylpiperidine (MPP) isomers. Designed for researchers in drug development and computational chemistry, this document moves beyond a simple methods list, delving into the causal logic behind experimental choices to ensure scientific rigor and reproducibility. We will explore the structure-activity relationships (SAR) of these isomers by predicting their binding affinities and interaction patterns with two key neurological targets: the μ-opioid receptor (μOR) and the N-methyl-D-aspartate (NMDA) receptor.
The positional isomerism of the methoxy group on the phenyl ring can dramatically alter a compound's pharmacological profile.[1][2][3] Understanding these subtle structural changes at the atomic level is paramount for rational drug design. Molecular docking serves as a powerful in silico tool to generate hypotheses about ligand binding, which can then guide and prioritize synthetic and in vitro experimental efforts.[4][5][6][7]
Part 1: Foundational Principles & Target Selection
Methoxyphenylpiperidine derivatives are known to interact with various central nervous system receptors, exhibiting a range of activities.[8] Our primary targets are:
-
The μ-Opioid Receptor (μOR): A G-protein coupled receptor (GPCR) that is the principal target for opioid analgesics like morphine.[9][10][11] Understanding how MPP isomers bind to μOR can provide insights into their potential analgesic or side-effect profiles.[5][12][13][14][15]
-
The NMDA Receptor: A ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[16][17][18] Its overactivation is implicated in neurodegenerative diseases, making it a key therapeutic target.[19][20][21]
The core hypothesis of this study is that the position of the electron-donating methoxy group will significantly influence the binding orientation, energy, and specific molecular interactions of the MPP isomers within the binding pockets of these distinct receptor classes.
Part 2: The Self-Validating Docking Workflow
To ensure the trustworthiness of our computational model, we will employ a self-validating workflow. This involves re-docking a known co-crystallized ligand into its receptor structure. A successful re-docking, measured by a low root-mean-square deviation (RMSD) between the docked pose and the crystal pose (typically <2.0 Å), validates that the chosen docking parameters can accurately reproduce a known binding mode.
Below is a logical diagram of our comprehensive workflow, from preparation to final analysis.
Caption: A self-validating workflow for comparative molecular docking.
Part 3: Detailed Experimental Protocols
This section details the step-by-step methodology using industry-standard, freely available software. The causality behind each step is explained to provide a deeper understanding.
Required Software
-
AutoDock Tools (ADT): For preparing protein and ligand files.[22]
-
AutoDock Vina: The molecular docking engine.[22][23][24][25][26]
-
PyMOL: For visualization and analysis of molecular structures.[27][28][29]
-
LigPlot+ or Proteins.Plus: For generating 2D interaction diagrams.[30]
-
PubChem: For retrieving ligand structures.
Protocol: Receptor Preparation
-
Selection: Choose high-resolution crystal structures from the Protein Data Bank (RCSB PDB). For this study, we select:
-
μ-Opioid Receptor: PDB ID: 4DKL (bound to an antagonist).[10] This structure provides a well-defined binding pocket. Alternative high-resolution structures include 8EF6 or 7SBF.[9][31]
-
NMDA Receptor: PDB ID: 5EWJ (GluN1-GluN2B subtype with an allosteric inhibitor).[16][32] This provides a clear target site outside the ion channel pore. Other suitable structures include 4PE5 or 7EU7.[17][33]
-
-
Cleaning the Structure (using ADT or PyMOL):
-
Rationale: PDB files contain non-essential molecules (water, co-solvents, ions) and sometimes multiple protein chains that can interfere with docking.
-
Action: Load the PDB file. Remove all water molecules (remove solvent).[25] Delete any co-crystallized ligands and secondary protein chains not involved in the binding site of interest.
-
-
Preparing the Receptor for Docking (using AutoDock Tools):
-
Rationale: The docking algorithm requires a protein structure with correct hydrogen atoms and assigned partial charges to calculate electrostatic interactions.
-
Action:
-
Open the cleaned PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only" to add hydrogens to polar atoms, which are most likely to participate in hydrogen bonds.
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to each atom, which is crucial for the scoring function.[25]
-
Save the prepared receptor in the required .pdbqt format (Grid -> Macromolecule -> Choose).[22] This format includes charge and atom type information for Vina.
-
-
Protocol: Ligand Preparation
-
Structure Retrieval: Download the 3D structures of ortho-, meta-, and para-methoxyphenylpiperidine from the PubChem database in SDF format.
-
Format Conversion and Optimization:
-
Rationale: The initial 3D structures must be converted to the correct format and their geometry optimized to find a low-energy conformation before docking.
-
Action (using PyMOL and ADT):
-
Open the SDF files in PyMOL and save them as .pdb files.
-
Open each ligand's PDB file in ADT.
-
Go to Ligand -> Input -> Open.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. This step defines rotatable bonds and assigns charges, preparing the ligand for flexible docking.[26]
-
-
Protocol: Docking Execution with AutoDock Vina
-
Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses. It must encompass the entire binding pocket. To ensure an unbiased comparison, the exact same grid parameters must be used for all three isomers.
-
Action (in ADT):
-
Load the prepared receptor .pdbqt file.
-
Load the co-crystallized ligand from the original PDB file to identify the binding site.
-
Go to Grid -> Grid Box.
-
Adjust the center and dimensions of the box to fully enclose the binding pocket. A spacing of 1.0 Å is standard. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[24]
-
-
-
Configuration File:
-
Rationale: Vina is run from the command line using a configuration text file that specifies the input files and grid parameters.
-
Action: Create a text file (e.g., conf.txt) with the following content:
Note: Repeat this for meta and para isomers, changing only the ligand and out filenames.
-
-
Running Vina:
-
Rationale: This executes the docking algorithm.
-
Action: Open a command terminal and run the command: vina --config conf.txt --log log_ortho.txt.[24] The output .pdbqt file will contain the predicted binding poses, and the log file will contain the binding affinity scores.
-
Part 4: Results Analysis & Comparative Discussion
The output from AutoDock Vina provides two key pieces of data for comparison: the binding affinity (a score in kcal/mol) and the 3D coordinates of the predicted binding poses.
Quantitative Data Summary
The primary quantitative metric is the binding affinity. A more negative value indicates a stronger predicted binding.
Table 1: Predicted Binding Affinities of MPP Isomers (kcal/mol)
| Isomer | μ-Opioid Receptor (PDB: 4DKL) | NMDA Receptor (PDB: 5EWJ) |
| ortho-MPP | -7.8 | -8.5 |
| meta-MPP | -8.4 | -8.2 |
| para-MPP | -8.1 | -8.9 |
| Reference Ligand | (Value for re-docked native ligand) | (Value for re-docked native ligand) |
Note: These are hypothetical, representative values. Actual results will be generated by the simulation.
Qualitative Interaction Analysis
The true insight comes from analyzing why these energy differences exist. This requires visualizing the top-ranked pose for each isomer within the receptor's binding site.
-
Visualization (using PyMOL):
-
Load the receptor .pdbqt file.
-
Load the output .pdbqt file for each isomer.
-
Use the preset -> ligands action to focus on the binding site interactions.[28]
-
Identify key interacting amino acid residues (e.g., those forming hydrogen bonds, hydrophobic interactions, or pi-stacking).
-
-
Interaction Diagrams: The following diagrams illustrate the hypothetical binding modes of the isomers, highlighting how the methoxy group's position dictates the interaction profile.
Caption: Hypothetical binding modes of ortho- and meta-MPP in the μOR pocket.
Table 2: Key Interacting Residues for MPP Isomers at μOR
| Isomer | Hydrogen Bonds | Hydrophobic/Pi Interactions | Key Differentiator |
| ortho-MPP | ASP 147 | TYR 326 | Potential steric clash from the ortho-methoxy group with nearby residues. |
| meta-MPP | ASP 147 | TYR 326, MET 151 | The meta-methoxy group extends into a small hydrophobic pocket, forming favorable interactions. |
| para-MPP | ASP 147 | TYR 326, TRP 293 | The para-methoxy group may form a hydrogen bond with a backbone carbonyl or a water molecule. |
Note: Residue numbers are based on PDB ID 4DKL and are for illustrative purposes.
Discussion and Interpretation
Based on our hypothetical results, the meta-isomer shows the most favorable binding energy at the μ-opioid receptor. Our analysis suggests this is because the methoxy group at the meta position is optimally oriented to engage a hydrophobic sub-pocket without causing steric hindrance, an interaction not available to the other isomers. The ortho isomer is predicted to be the weakest binder due to steric repulsion between the methoxy group and the protein backbone.
For the NMDA receptor, the larger, more solvent-exposed allosteric site might favor the para-isomer, where the extended methoxy group can form a key hydrogen bond with a distal residue, leading to the highest predicted affinity in that target.
These computational predictions generate testable hypotheses:
-
The rank order of binding affinity at μOR is predicted to be meta > para > ortho.
-
The improved affinity of the meta-isomer is dependent on a hydrophobic interaction with MET 151. A site-directed mutagenesis experiment (MET151ALA) would be expected to reduce the affinity of the meta-isomer more significantly than the others.
-
The para-isomer's superior binding at the NMDA receptor is hypothesized to be driven by a specific hydrogen bond.
Conclusion
This guide outlines a rigorous, self-validating workflow for the comparative molecular docking of structural isomers. By moving beyond simple energy scores and analyzing the specific atomic interactions that drive binding, we can develop a nuanced understanding of a compound's structure-activity relationship. The hypothetical results for the methoxyphenylpiperidine isomers demonstrate that subtle changes in substituent position can lead to significant differences in predicted binding affinity and mode, providing clear, actionable insights for drug design and optimization.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors | MDPI [mdpi.com]
- 5. Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Drug Design of Novel Agonists of the μ -Opioid Receptor to Inhibit Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist - Summary - Protein Data Bank Japan [pdbj.org]
- 11. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phcogres.com [phcogres.com]
- 20. mdpi.com [mdpi.com]
- 21. ijlpr.com [ijlpr.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. bioinformaticsreview.com [bioinformaticsreview.com]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
- 31. rcsb.org [rcsb.org]
- 32. In silico insights into the design of novel NR2B-selective NMDA receptor antagonists: QSAR modeling, ADME-toxicity predictions, molecular docking, and molecular dynamics investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. rcsb.org [rcsb.org]
Benchmarking new synthetic methods for 3-arylpiperidines against classical routes
A Comparative Guide to Classical and Modern Methodologies
The 3-arylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antipsychotics to analgesics.[1][2] The crucial role of this scaffold in drug discovery has spurred the development of a diverse arsenal of synthetic strategies. This guide offers a comparative analysis of classical and state-of-the-art synthetic methods for constructing 3-arylpiperidines, providing researchers with the critical data and foundational understanding needed to select the optimal route for their specific research and development endeavors. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these varied approaches, offering a comprehensive view of the synthetic landscape.
I. The Enduring Legacy of Classical Routes
Traditional methods for the synthesis of 3-arylpiperidines have long been the bedrock of medicinal chemistry programs. These multi-step sequences often rely on fundamental name reactions to construct the piperidine core, which is subsequently arylated or functionalized. While often robust and scalable, these classical approaches can be lengthy and may lack the stereochemical control offered by more modern techniques.
A. Building the Core: The Dieckmann Condensation
One of the most established strategies for constructing the piperidine ring is the Dieckmann condensation, an intramolecular Claisen condensation of a dicarboxylic ester. This reaction efficiently forms a cyclic β-ketoester, which can then be further manipulated to introduce the desired aryl group.
The causality behind this approach lies in the inherent reactivity of diesters in the presence of a strong base. The base abstracts an α-proton to form an enolate, which then undergoes an intramolecular nucleophilic attack on the second ester carbonyl, leading to the formation of the cyclic product. The choice of a strong, non-nucleophilic base like sodium hydride is critical to favor the desired condensation over competing intermolecular reactions.
Representative Experimental Protocol: Dieckmann Cyclization for Piperidone Synthesis
Step 1: Synthesis of the Diester Precursor
An appropriate N-substituted amino diester is required. For example, reacting an N-alkylated amino acid with an alcohol under acidic conditions, followed by reaction with a second halo-ester, can provide the necessary starting material.
Step 2: Dieckmann Condensation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the diester (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-ketoester by column chromatography.
B. The Michael Addition Approach
Another cornerstone of classical synthesis is the Michael addition, which in this context often involves the conjugate addition of an arylacetonitrile or a similar carbon nucleophile to an α,β-unsaturated ester. This method directly establishes the carbon skeleton of the 3-arylpiperidine.
The success of this reaction hinges on the generation of a stabilized carbanion from the arylacetonitrile using a suitable base. This nucleophile then attacks the β-carbon of the acrylate, forming a new carbon-carbon bond. Subsequent reduction of the nitrile and cyclization via reductive amination or other means affords the desired piperidine ring.
Logical Workflow for 3-Arylpiperidine Synthesis via Michael Addition
Caption: Michael addition workflow for 3-arylpiperidine synthesis.
II. The New Wave: Modern Catalytic Strategies
Recent years have witnessed a paradigm shift in the synthesis of 3-arylpiperidines, with the advent of powerful transition-metal-catalyzed methods. These novel approaches often offer superior efficiency, stereocontrol, and functional group tolerance compared to their classical counterparts.
A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A groundbreaking development is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines.[1][3][4] This method provides enantioenriched 3-substituted tetrahydropyridines, which can be readily reduced to the desired 3-arylpiperidines.[4]
The catalytic cycle is initiated by the oxidative addition of the rhodium catalyst to the arylboronic acid. The resulting aryl-rhodium species then undergoes migratory insertion across the dihydropyridine double bond. Subsequent reductive elimination and protonolysis yield the 3-aryl-tetrahydropyridine and regenerate the active catalyst. The use of chiral phosphine ligands is paramount for inducing high levels of enantioselectivity.
Representative Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [3]
-
In a glovebox, to a 4 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%), a chiral phosphine ligand (e.g., (S)-SEGPHOS, 7 mol%), and the arylboronic acid (1.5 equivalents).
-
Remove the vial from the glovebox and add anhydrous THF, toluene, and water in a 1:1:1 ratio.
-
Add an aqueous solution of cesium hydroxide (2.0 equivalents).
-
Stir the mixture at 70 °C for 10 minutes.
-
Add the N-protected 1,2-dihydropyridine (1.0 equivalent) and continue stirring at 70 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 3-aryl-tetrahydropyridine.
-
The resulting tetrahydropyridine can then be hydrogenated using a standard protocol (e.g., Pd/C, H₂) to yield the final 3-arylpiperidine.[1]
B. Direct C-H Activation/Arylation
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of 3-arylpiperidines. This approach involves the selective functionalization of a C(sp³)–H bond on the piperidine ring with an aryl group, typically using a palladium catalyst. A directing group on the piperidine nitrogen is often employed to guide the catalyst to the desired C-H bond, ensuring regioselectivity.
The mechanism generally involves the coordination of the directing group to the palladium catalyst, followed by cyclometalation to form a palladacycle. Oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst.
Conceptual Workflow for C-H Activation/Arylation
Caption: C-H activation/arylation catalytic cycle.
III. Head-to-Head Comparison: Performance Metrics
The choice of synthetic route is ultimately dictated by a variety of factors, including yield, stereoselectivity, substrate scope, and operational simplicity. The following tables provide a comparative overview of the methods discussed.
Table 1: Comparison of Synthetic Routes to 3-Arylpiperidines
| Method | Typical Yield | Stereoselectivity | Substrate Scope | Key Advantages | Key Disadvantages |
| Dieckmann Condensation | Moderate to Good | Generally Achiral | Moderate | Scalable, uses common reagents | Multi-step, limited stereocontrol |
| Michael Addition | Moderate to Good | Diastereoselective (can be influenced by chiral auxiliaries) | Broad | Direct C-C bond formation | Often requires multiple steps for cyclization |
| Grignard Addition to 3-Piperidone | Good to Excellent | Achiral unless chiral catalysts are used | Good | High yielding, straightforward | Requires pre-functionalized piperidone |
| Rh-Catalyzed Reductive Heck | Good to Excellent[4] | Excellent (often >95% ee)[4] | Broad (tolerant of many functional groups)[4] | Highly enantioselective, convergent | Requires specialized ligands and catalysts |
| Direct C-H Arylation | Moderate to Good | Often requires a directing group for regioselectivity | Evolving | Atom-economical, step-efficient | Can require harsh conditions, directing group removal |
Table 2: Representative Data for Modern Synthetic Methods
| Method | Aryl Source | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Rh-Catalyzed Reductive Heck | Phenylboronic acid | N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine | 81 | 96 | [4] |
| Rh-Catalyzed Reductive Heck | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine | 85 | 98 | [4] |
| Rh-Catalyzed Reductive Heck | 4-Chlorophenylboronic acid | N-Boc-3-(4-chlorophenyl)-1,2,5,6-tetrahydropyridine | 78 | 97 | [4] |
IV. Conclusion and Future Outlook
The synthesis of 3-arylpiperidines has evolved significantly, moving from robust but often lengthy classical sequences to highly efficient and stereoselective modern catalytic methods. While classical routes like the Dieckmann condensation and Michael addition remain valuable for their scalability and reliance on fundamental organic transformations, the advent of rhodium-catalyzed asymmetric reactions and direct C-H activation strategies has opened new avenues for the rapid and precise construction of these vital medicinal scaffolds.
For researchers embarking on the synthesis of novel 3-arylpiperidine derivatives, a careful consideration of the desired stereochemistry, functional group compatibility, and overall step economy is crucial. The modern catalytic methods, particularly the rhodium-catalyzed asymmetric reductive Heck reaction, offer unparalleled control over stereochemistry and are well-suited for the generation of libraries of chiral compounds for drug discovery. As the field continues to advance, the development of even more efficient, sustainable, and versatile catalytic systems will undoubtedly further empower chemists to explore the vast chemical space of 3-arylpiperidines and unlock their full therapeutic potential.
V. References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. --INVALID-LINK--
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. --INVALID-LINK--
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. --INVALID-LINK--
-
Kugita, H., Oine, T., Inoue, H., & Hayashi, G. (1971). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. Journal of Medicinal Chemistry, 14(3), 233-236.
-
Amat, M., Cantó, M., Llor, N., Escolano, C., Molins, E., Espinosa, E., & Bosch, J. (2002). Dynamic Kinetic Resolution of Racemic γ-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. The Journal of Organic Chemistry, 67(15), 5343–5351.
-
Thorarensen, A., Presley-Bodnar, A. L., Marotti, K. R., Boyle, T. P., Heckaman, C. L., Bohanon, M. J., ... & Yagi, B. H. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 11(14), 1903–1906.
-
Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl-and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. The Journal of Organic Chemistry, 76(1), 234–244.
-
Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., ... & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982–992.
-
Thorarensen, A., et al. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
-
Prokopcová, H., Bergman, S. D., Aelvoet, K., Smout, V., Herrebout, W., Van der Veken, B., ... & Maes, B. U. (2010). C-2 arylation of piperidines through directed transition-metal-catalyzed sp3 C–H activation. Chemistry–A European Journal, 16(44), 13063-13067.
-
ResearchGate. (n.d.). Examples of 3-arylpiperidine medicinal agents. --INVALID-LINK--
-
Chuang, T. H., Chen, S. F., & Wang, E. C. (2006). Concise synthesis of 3-arylpiperidines. Heterocycles, 68(6), 1183-1194.
-
Gheorghe, A., Quiclet-Sire, B., Vila, X., & Zard, S. Z. (2006). Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration. Organic letters, 8(19), 4279-4282.
-
Lee, J. Y., & Kim, Y. K. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Bulletin of the Korean Chemical Society, 31(12), 3844-3846.
-
Selingo, J. D., Greenwood, J. W., Andrews, M. K., Patel, C., Neel, A. J., Pio, B., ... & McNally, A. (2024). A General Strategy for N-(Hetero) arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945.
-
Zhang, W., & Dong, G. (2018). Regio-and Stereoselective Palladium-Catalyzed C (sp3)–H Arylation of Pyrrolidines and Piperidines with C (3) Directing Groups. Organic letters, 20(13), 3976-3979.
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
-
Kugita, H., Oine, T., & Inoue, H. (1964). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. Journal of medicinal chemistry, 7(3), 313-316.
-
Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7946-7952.
-
ChemistryViews. (2023). General Path to N-Arylpiperidines. --INVALID-LINK--
-
Wang, E. C., & Chuang, T. H. (2006). Concise synthesis of 3-arylpiperidines. Heterocycles, 68(6), 1183-1194.
-
Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
-
Gunanathan, C., & Zhang, J. (2022). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 61(18), e202117367.
-
BenchChem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. --INVALID-LINK--
-
Organic Reactions. (n.d.). The Dieckmann Condensation. --INVALID-LINK--
-
Sarpong, R., & Hein, J. E. (2012). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino-and 4-fluoro-1, 4, 5-trideoxy-1, 5-imino-D-ribitol and 1, 5-dideoxy-1, 5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-110.
-
Hou, D. R., & Zanatta, N. (2014). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Asian Journal of Organic Chemistry, 3(11), 1152-1167.
-
Hou, D. R., Zanatta, N., & Paixão, M. W. (2014). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Asian Journal of Organic Chemistry, 3(11), 1152-1167.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Handling of 3-(4-Methoxyphenyl)piperidine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 3-(4-Methoxyphenyl)piperidine. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment. This document outlines the necessary personal protective equipment (PPE), operational handling procedures, and compliant disposal methods.
Core Safety Directives: Understanding the Risks
The operational plan for handling this compound is built on a hierarchy of controls, prioritizing engineering and administrative controls, supplemented by mandatory personal protective equipment.
Key Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3]
The following table summarizes the hazard information synthesized from related compounds:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes skin irritation | Skin Irritant, Cat 2 | Dermal |
| Causes serious eye irritation | Eye Irritant, Cat 2A | Ocular |
| May cause respiratory irritation | STOT SE, Cat 3 | Inhalation |
STOT SE: Specific Target Organ Toxicity - Single Exposure
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Protective Equipment | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles.[5][6] |
| Hands | Nitrile or neoprene gloves. | EN 374 | Provides a chemical-resistant barrier to prevent skin contact.[5][6][7] Check for breakthrough times. |
| Body | Laboratory coat. | --- | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for spill response. | NIOSH/MSHA or EN 149 | Minimizes inhalation of dust or vapors.[3] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to the following procedural steps is mandatory to ensure both personal safety and environmental compliance.
Handling Procedures
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE) Donning : Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing and Transfer :
-
Spill Response :
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Segregation :
-
Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][8] Consult your institution's EHS department for specific guidance on waste disposal procedures.
The logical flow for waste disposal is outlined in the diagram below.
Caption: Waste Disposal Workflow for this compound.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This proactive approach to laboratory safety is paramount in fostering a culture of scientific excellence and responsibility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
